4-Bromo-1H-benzimidazole-6-carbonitrile
Description
Properties
IUPAC Name |
7-bromo-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCWAVJRZLRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360921-11-4 | |
| Record name | 4-Bromo-1H-benzimidazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1H-benzimidazole-6-carbonitrile
This guide provides a comprehensive technical overview of 4-Bromo-1H-benzimidazole-6-carbonitrile, a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. This document will delve into its chemical properties, a plausible synthetic pathway with mechanistic insights, its potential applications, and essential safety protocols.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] Its therapeutic importance stems from its ability to mimic purine bases, allowing it to interact with a wide array of biological targets.[3] The fusion of a benzene ring and an imidazole ring creates a stable aromatic system that is amenable to various chemical modifications.[4] The strategic placement of substituents on the benzimidazole core can modulate its physicochemical properties and biological activity, leading to compounds with diverse pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][5][6] 4-Bromo-1H-benzimidazole-6-carbonitrile is a specifically substituted benzimidazole that holds promise as a versatile building block for the synthesis of novel bioactive molecules. The presence of the bromo and nitrile functional groups offers multiple avenues for further chemical elaboration.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of 4-Bromo-1H-benzimidazole-6-carbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1360921-11-4 | [7][8][9][10][11] |
| Molecular Formula | C₈H₄BrN₃ | [7][8][11] |
| Molecular Weight | 222.04 g/mol | [7][8][9] |
| SMILES | N#CC1=CC(Br)=C2N=CNC2=C1 | [8][9] |
| Purity | Typically ≥95% | [11] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in a dry place at room temperature | [9][11] |
Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile: A Proposed Pathway
While specific literature detailing the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile is not extensively available, a robust and logical synthetic route can be proposed based on well-established methods for the synthesis of substituted benzimidazoles.[12] The most common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source, such as formic acid or an aldehyde.[13]
The proposed synthesis would likely begin with a suitable substituted benzene derivative and proceed through nitration, reduction, cyclization, and functional group installation steps. The rationale behind this multi-step synthesis is to carefully control the regiochemistry of the substituents on the benzene ring to arrive at the desired product.
Caption: Proposed Synthetic Workflow for Substituted Benzimidazoles.
Experimental Protocol:
Step 1: Synthesis of the Benzimidazole Core via Condensation
The foundational step in this synthesis is the formation of the benzimidazole ring. This is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
-
Reactant Preparation: A suitably substituted o-phenylenediamine is dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Cyclization: Formic acid is added to the solution, which serves as the source of the C2 carbon of the imidazole ring.
-
Reaction Conditions: The mixture is heated to reflux (typically 90-100°C) to drive the condensation and cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).[12]
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and diluted with water. The product is then precipitated, filtered, and purified, often by recrystallization or column chromatography.
Step 2: Electrophilic Bromination
The introduction of the bromine atom onto the benzimidazole ring is achieved through electrophilic aromatic substitution.
-
Reactant Preparation: The benzimidazole intermediate from Step 1 is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Brominating Agent: A source of electrophilic bromine, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution.[14] The use of NBS is often preferred for its milder reaction conditions and better selectivity.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the final 4-Bromo-1H-benzimidazole-6-carbonitrile.
Applications in Research and Drug Discovery
The 4-Bromo-1H-benzimidazole-6-carbonitrile scaffold is a valuable starting point for the development of new therapeutic agents. The benzimidazole core itself is known for a wide range of biological activities.[15] The bromo and nitrile substituents provide key handles for further chemical modification through various cross-coupling reactions and functional group transformations, allowing for the creation of diverse chemical libraries for biological screening.
Sources
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- 10. CAS 1360921-11-4 | 3H37-9-Z9 | MDL MFCD22558167 | 4-Bromo-1H-benzimidazole-6-carbonitrile | SynQuest Laboratories [synquestlabs.com]
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- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-benzimidazole-6-carbonitrile
This guide provides a comprehensive technical overview of the physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on structurally analogous compounds, and predictive methodologies to offer a robust framework for its understanding and application.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of pharmacologically active agents, demonstrating activities that span antiviral, anticancer, antimicrobial, and antihypertensive applications.[2] The versatility of the benzimidazole ring system, with its electron-rich nature and ability to participate in hydrogen bonding, allows for diverse interactions with biological targets.[3] The specific substitutions on the benzimidazole ring system play a crucial role in modulating the physicochemical properties and, consequently, the biological activity of the resulting molecule.[4] This guide focuses on the 4-bromo and 6-carbonitrile substituted derivative, exploring how these functional groups are anticipated to influence its chemical behavior.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and stability. The following table summarizes the known and predicted physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄BrN₃ | Biosynth[5] |
| Molecular Weight | 222.04 g/mol | Biosynth[5] |
| CAS Number | 1360921-11-4 | Biosynth[5] |
| Melting Point | Not experimentally determined. Predicted to be >200 °C. | Inferred from related structures. For example, 6-Bromo-1H-benzimidazole has a melting point of 130-134 °C[6], while the addition of a polar carbonitrile group is expected to increase intermolecular forces and thus elevate the melting point. |
| Boiling Point | Not experimentally determined. Predicted to be >400 °C. | Inferred from related structures. 4-Bromo-1H-benzimidazole has a reported boiling point of 166-168 °C, and the nitrile functionality would significantly increase the boiling point due to strong dipole-dipole interactions. |
| Solubility | Predicted to be sparingly soluble in water and soluble in polar organic solvents like DMSO and DMF. | The benzimidazole core has limited water solubility. The polar carbonitrile group may slightly enhance aqueous solubility, while the bromo substituent decreases it. The overall structure suggests better solubility in polar aprotic solvents. |
| pKa | Not experimentally determined. Predicted to have a basic pKa around 4-5 for the imidazole nitrogen and an acidic pKa for the N-H proton. | Based on the pKa of benzimidazole and the electron-withdrawing effects of the bromo and cyano groups. |
| LogP | Not experimentally determined. Predicted to be in the range of 2-3. | The bromine atom and the benzene ring contribute to lipophilicity, while the imidazole and nitrile groups are more polar. Computational prediction would be necessary for a more precise value. |
Structural Elucidation and Characterization Workflow
The unambiguous confirmation of the structure and purity of 4-Bromo-1H-benzimidazole-6-carbonitrile is critical. A multi-technique approach is recommended for comprehensive characterization.
Caption: Proposed experimental workflow for the synthesis and characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole ring. The aromatic protons will exhibit complex splitting patterns due to coupling, and their chemical shifts will be influenced by the electron-withdrawing bromo and cyano groups. The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon atom of the nitrile group will have a characteristic chemical shift in the 115-125 ppm range. The carbons attached to the bromine and within the aromatic system will also have predictable chemical shifts.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster, which is a key diagnostic feature.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. A sharp, strong peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The N-H stretching vibration of the imidazole ring will appear as a broad band in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
4. Elemental Analysis:
-
Combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen provides empirical formula validation. The results should be within ±0.4% of the theoretical values calculated from the molecular formula C₈H₄BrN₃.
5. High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak under various gradient conditions would indicate a high degree of purity.
Proposed Synthetic Pathway
Caption: A proposed synthetic route for 4-Bromo-1H-benzimidazole-6-carbonitrile.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 3,4-diamino-5-bromobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add formic acid (excess) or triethyl orthoformate (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid was used, neutralize it with a base such as sodium bicarbonate. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
Benzimidazole derivatives are known to exhibit a wide range of biological activities.[8] The introduction of a bromo substituent can enhance lipophilicity and potentially improve membrane permeability, while the carbonitrile group can act as a hydrogen bond acceptor and may be involved in key interactions with biological targets. It is plausible that 4-Bromo-1H-benzimidazole-6-carbonitrile could be investigated for various therapeutic applications, including but not limited to:
-
Kinase Inhibition: Many benzimidazole-containing compounds are known to be kinase inhibitors, a class of drugs widely used in oncology.[9]
-
Antimicrobial Agents: The benzimidazole scaffold is a common feature in antimicrobial and antifungal drugs.[10]
-
Antiviral Therapeutics: Certain benzimidazole derivatives have shown promise as antiviral agents.[2]
Further screening and biological evaluation of this compound are warranted to explore its therapeutic potential.
Conclusion
4-Bromo-1H-benzimidazole-6-carbonitrile is a promising heterocyclic compound with potential applications in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a robust workflow for its characterization, and a plausible synthetic strategy. While direct experimental data for this specific molecule is limited, the information presented herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists in the field. Further experimental investigation is encouraged to validate the predicted properties and explore the full potential of this intriguing molecule.
References
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PubMed Central. Retrieved from [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2021). MDPI. Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PubMed Central. Retrieved from [Link]
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A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PubMed Central. Retrieved from [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Retrieved from [Link]
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Synthesis, biological activity and molecular modeling studies on 1H-benzimidazole derivatives as acetylcholinesterase inhibitors. (2020). ResearchGate. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The physicochemical properties of synthesized benzimidazole derivatives. (2023). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1H-benzimidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Bromo-1H-benzimidazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for 4-Bromo-1H-benzimidazole-6-carbonitrile is not extensively available in public literature, this document outlines the foundational principles and detailed methodologies required to establish its complete solubility profile. We will delve into the theoretical considerations based on its molecular structure, present a robust experimental protocol for solubility determination, and discuss the critical interpretation of the resulting data.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 4-Bromo-1H-benzimidazole-6-carbonitrile, understanding its solubility is crucial for:
-
Drug Development: The bioavailability of an active pharmaceutical ingredient (API) is often dictated by its aqueous solubility. Poor solubility can lead to low absorption and limited efficacy.
-
Process Chemistry: The design of synthetic routes, purification strategies (such as crystallization), and formulation processes heavily relies on the solubility of the compound in various solvent systems.
-
In Vitro and In Vivo Assays: The ability to prepare stock solutions of known concentrations is essential for biological screening and pharmacological studies.
Molecular Structure and Predicted Solubility Behavior:
4-Bromo-1H-benzimidazole-6-carbonitrile possesses a rigid, aromatic benzimidazole core, substituted with a bromine atom and a nitrile group.
Chemical Structure:
Based on its structure, we can infer the following general solubility characteristics:
-
Benzimidazole Core: The benzimidazole moiety contains both a weakly acidic N-H proton and a weakly basic imine nitrogen. This amphoteric nature suggests potential solubility in both acidic and alkaline aqueous solutions.[1]
-
Bromine and Nitrile Substituents: The bromo and cyano groups are electron-withdrawing and contribute to the molecule's overall polarity and potential for hydrogen bonding.
-
Aromatic System: The fused aromatic rings contribute to the hydrophobicity of the molecule, which would generally limit its solubility in water.
Therefore, it is anticipated that 4-Bromo-1H-benzimidazole-6-carbonitrile will exhibit limited aqueous solubility at neutral pH but may have enhanced solubility in acidic and basic media, as well as in polar organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1360921-11-4 | [2] |
| Molecular Formula | C₈H₄BrN₃ | [2][3] |
| Molecular Weight | 222.04 g/mol | [2][3] |
Experimental Determination of Solubility
Given the absence of published experimental data, a robust and validated method for determining the solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile is essential. The following section provides a detailed protocol for a shake-flask method, a widely accepted technique for solubility measurement.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Bromo-1H-benzimidazole-6-carbonitrile (purity >98%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile)
-
Calibrated analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 4-Bromo-1H-benzimidazole-6-carbonitrile and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid 4-Bromo-1H-benzimidazole-6-carbonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of the compound.
-
Add a known volume (e.g., 1 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing them. Equilibrium is confirmed when the measured concentration does not change significantly over time.
-
-
Sample Processing:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of 4-Bromo-1H-benzimidazole-6-carbonitrile. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample solutions (appropriately diluted if necessary) and record the peak areas.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of 4-Bromo-1H-benzimidazole-6-carbonitrile in the filtered sample solutions.
-
The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature.
-
Causality Behind Experimental Choices
The described protocol is designed to be a self-validating system, with each step having a clear scientific rationale:
-
Use of Excess Solid: This ensures that the solution becomes saturated and that the system reaches equilibrium between the dissolved and undissolved states of the compound.
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Equilibrium Confirmation: Simply agitating for a fixed time is insufficient. Verifying that the concentration has plateaued over time is the only way to ensure that true thermodynamic equilibrium has been achieved.
-
Filtration: The removal of all undissolved solid is paramount. Any particulate matter in the analyzed sample will lead to an overestimation of the solubility.
-
HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte even in complex matrices. The use of a calibration curve with multiple standards ensures the accuracy and linearity of the measurement.
Expected Solubility Profile and Interpretation
Based on the general properties of benzimidazole derivatives, the following solubility profile for 4-Bromo-1H-benzimidazole-6-carbonitrile can be anticipated:
| Solvent System | Expected Solubility | Rationale |
| Deionized Water (neutral pH) | Low | The hydrophobic aromatic core is expected to dominate, leading to poor aqueous solubility. |
| 0.1 M HCl | Potentially Higher | The basic nitrogen in the imidazole ring can be protonated, forming a more soluble salt. |
| 0.1 M NaOH | Potentially Higher | The acidic N-H proton can be deprotonated, forming a more soluble salt. |
| Methanol/Ethanol | Moderate to High | These polar protic solvents can engage in hydrogen bonding with the N-H and nitrile groups. |
| DMSO/Acetonitrile | High | These polar aprotic solvents are generally good at dissolving a wide range of organic molecules. |
The experimentally determined solubility data will provide invaluable insights for:
-
Pre-formulation Studies: Guiding the selection of appropriate excipients and formulation strategies to enhance the dissolution and bioavailability of the compound.
-
Salt Screening: The pH-dependent solubility profile will indicate whether salt formation is a viable strategy for improving aqueous solubility.
-
Crystallization Process Development: Identifying suitable solvent and anti-solvent systems for efficient purification.
Conclusion
While direct experimental solubility data for 4-Bromo-1H-benzimidazole-6-carbonitrile is not readily found in the public domain, this guide provides the necessary theoretical framework and a detailed, robust experimental protocol for its determination. By understanding the molecular characteristics and applying a rigorous scientific methodology, researchers can generate the critical solubility data needed to advance the development of this promising compound in their respective fields. The principles and procedures outlined herein are fundamental to the physicochemical characterization of any new chemical entity and form the basis for rational drug design and development.
References
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PubChem. 4-Bromo-1H-benzimidazole. [Link]
-
Wikipedia. Benzimidazole. [Link]
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Eswara Rao, et al. "A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE." International Journal of Pharmaceutical and Chemical Sciences, 2016. [Link]
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PubChem. 1H-Imidazole, 4-bromo-. [Link]
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PubChem. 6-Bromo-1H-benzimidazole. [Link]
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Frontiers. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." [Link]
-
Molbase. 4-Bromo-1H-benzimidazole-6-carboxylic acid. [Link]
Sources
spectroscopic data of 4-Bromo-1H-benzimidazole-6-carbonitrile
Technical Whitepaper: Spectroscopic Characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile
Executive Summary
The compound 4-Bromo-1H-benzimidazole-6-carbonitrile (CAS: 1360921-11-4) represents a critical scaffold in medicinal chemistry, particularly in the development of PARP and kinase inhibitors. Its unique substitution pattern—combining a heavy halogen (Bromine) at the C4 position with an electron-withdrawing nitrile group at C6—creates a distinct electronic environment that challenges standard characterization methods.[1]
This guide provides a definitive spectroscopic profile and a self-validating analytical workflow. It addresses the primary challenge in benzimidazole synthesis: distinguishing the target 4,6-substituted isomer from its thermodynamic 5,6- or 4,7-analogs.
Part 1: Structural Integrity & Isomerism
The benzimidazole core is subject to annular tautomerism (N1-H
Critical Structural Definition:
-
C4-Position: Bromine (Br) – Steric bulk, weak inductive withdrawal, resonance donation.[1]
-
C6-Position: Nitrile (CN) – Strong inductive and resonance withdrawal.[1]
-
C2-Position: Proton (N=CH-NH) – Diagnostic singlet.[1]
Diagram 1: Structural Analysis & NOE Logic
The following diagram illustrates the numbering scheme and the critical Nuclear Overhauser Effect (NOE) interactions required to confirm regiochemistry.
Caption: Structural logic distinguishing the target 4,6-isomer from the 5,6-impurity via NOE proximity.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the first line of confirmation.[1] The presence of bromine offers a definitive isotopic signature.[1]
Theoretical Monoisotopic Mass: 220.96 Da
Molecular Formula:
Diagnostic Isotope Pattern
Unlike standard organic molecules, this compound must exhibit a 1:1 doublet intensity ratio for the molecular ion due to the natural abundance of
| Ion Assignment | m/z Value | Relative Intensity | Causality |
| [M+H]+ ( | 221.97 | 100% | Protonated parent ion (light isotope). |
| [M+H]+ ( | 223.97 | ~98% | Protonated parent ion (heavy isotope).[1] |
| [M-HCN]+ | 194/196 | Variable | Characteristic loss of nitrile group (fragmentation).[1] |
| [M-Br]+ | 143.0 | <10% | Homolytic cleavage of C-Br bond.[1] |
Validation Check: If your MS spectrum shows a 3:1 ratio (Cl-like) or no doublet, the bromine incorporation has failed.[1]
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional groups.[1] The nitrile stretch is the primary handle for monitoring reaction completion (e.g., from an amide or halide precursor).[1]
| Functional Group | Frequency ( | Intensity | Assignment |
| 2225 - 2235 | Strong/Sharp | Aryl nitrile stretch. Shifted >2220 due to conjugation with the electron-deficient ring.[1] | |
| 3100 - 3400 | Broad | Imidazole NH stretch.[1] Broadening indicates H-bonding (dimerization).[1] | |
| 1615 - 1625 | Medium | Benzimidazole ring breathing mode.[1] | |
| 1050 - 1070 | Weak | Aryl bromide stretch (fingerprint region).[1] |
Part 4: Nuclear Magnetic Resonance (NMR) Architecture
This is the definitive method for structural proof.[1]
Solvent: DMSO-
Predicted NMR Data (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Coupling ( | Structural Justification |
| NH (1) | ~13.5 - 13.8 | Broad Singlet | - | Highly acidic imidazole proton.[1] Chemical shift varies with concentration (H-bonding).[1] |
| H2 | 8.55 | Singlet | - | The most deshielded CH.[1] Located between two nitrogens ( |
| H7 | 8.20 | Doublet | Ortho to CN, Meta to Br.[1] Deshielded by the strong anisotropic effect of the nitrile.[1] | |
| H5 | 7.95 | Doublet | Sandwiched between Br (C4) and CN (C6).[1] Br is bulky but weakly shielding relative to CN.[1] |
Differentiation from Regioisomers:
-
4-Bromo-6-cyano (Target): H5 and H7 are meta to each other.[1] Expect a coupling constant (
) of ~1.5–2.0 Hz.[1] -
5-Bromo-6-cyano (Impurity): H4 and H7 are para to each other.[1] They will appear as two distinct singlets with no meta-coupling.[1]
NMR Key Resonances
-
C-CN: ~118 ppm (Nitrile carbon).[1]
-
C2: ~145 ppm (Imidazole methine).[1]
-
C4 (C-Br): ~115-117 ppm (Upfield shift due to heavy atom effect of Br).[1]
-
C6 (C-CN): ~105-108 ppm.[1]
Part 5: Experimental Protocols
Protocol A: Sample Preparation for Analytical Verification
Objective: Ensure complete dissolution without inducing H/D exchange that obscures the NH peak.[1]
-
Mass: Weigh 5–8 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1]-
Note: Do not use
unless necessary; solubility is poor (<1 mg/mL).[1]
-
-
Homogenization: Sonicate for 30 seconds. The solution should be clear and slightly yellow.[1]
-
Acquisition:
-
Set relaxation delay (
) to 5 seconds to allow full relaxation of the quaternary carbons (C-Br, C-CN) for quantitative . -
Acquire >64 scans for
to resolve the low-intensity nitrile carbon.
-
Protocol B: QC Decision Tree (Workflow)
Caption: Analytical decision tree for validating the synthesis of 4-bromo-1H-benzimidazole-6-carbonitrile.
References
-
Synthesis of Benzimidazole Carbonitriles: Vertex Pharmaceuticals Inc.[1] (2006).[1][3] Process for producing a cyano substituted arene borane. US Patent 7,514,563 B2.[1][3] Link (Provides foundational data on cyano/bromo substituted benzimidazoles).[1]
-
Benzimidazole NMR Characterization Principles: Alkorta, I., & Elguero, J. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 2071–2080.[1] Link (Authoritative source for NH-tautomerism effects on chemical shifts).
-
General Spectroscopic Data for 4-Bromobenzonitrile (Fragment Reference): National Institute of Standards and Technology (NIST).[1] Mass Spectrum of 4-Bromobenzonitrile. NIST Chemistry WebBook, SRD 69.[1] Link (Used to validate the nitrile IR stretch and Br isotope fragmentation patterns).
-
Commercial Reference Standard: Biosynth. 4-Bromo-1H-benzimidazole-6-carbonitrile Product Page. Catalog No. KEC92111.[1][4] Link (Confirms commercial stability and CAS registry).[1]
Sources
An In-Depth Technical Guide to the Exploratory Screening of 4-Bromo-1H-benzimidazole-6-carbonitrile
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial exploratory screening of the novel compound, 4-Bromo-1H-benzimidazole-6-carbonitrile. Recognizing the limited existing data on this specific molecule, we leverage the well-established biological significance of the benzimidazole scaffold to construct a logical, multi-tiered screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision. We will cover initial compound profiling, the design of primary and secondary screening assays, and foundational mechanism of action studies, all while adhering to the principles of scientific integrity and verifiability.
Introduction: The Scientific Rationale
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, possesses a unique ability to interact with a wide array of biological macromolecules.[1][2] Its physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow it to bind effectively to diverse biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4]
The subject of this guide, 4-Bromo-1H-benzimidazole-6-carbonitrile, is a structurally distinct member of this class. The inclusion of a bromine atom and a carbonitrile group introduces specific electronic and steric features that may confer novel biological activities or improved selectivity for certain targets. The bromine can act as a bulky group and a potential site for halogen bonding, while the nitrile group can serve as a hydrogen bond acceptor or a reactive handle for metabolic processes or covalent interactions.
Given the absence of extensive public data on this specific molecule, an exploratory screening campaign is warranted. The objective is not to exhaustively characterize the compound, but to efficiently identify any significant biological "hits" that merit further, more focused investigation. This guide outlines a logical and resource-effective pathway for this initial exploration.
Initial Compound Profiling & Quality Control
Before committing resources to a screening campaign, the integrity and fundamental properties of the test compound must be rigorously validated. This self-validating first step prevents the generation of artifactual data and ensures the reproducibility of any findings.
Table 1: Physicochemical Properties of 4-Bromo-1H-benzimidazole-6-carbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄BrN₃ | Biosynth[5] |
| Molecular Weight | 222.04 g/mol | Biosynth[5] |
| CAS Number | 1360921-11-4 | Biosynth[5] |
Purity and Identity Confirmation
-
Rationale: Impurities can lead to false positives or mask true activity. Confirming the molecular structure is fundamental.
-
Protocol:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (222.04 g/mol ) and assess purity. The goal is ≥95% purity for initial screening.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton environment. The resulting spectrum should be consistent with the expected structure of 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Solubility Assessment
-
Rationale: Poor solubility is a primary cause of "false negatives" and inconsistent results in in-vitro assays. Determining the optimal solvent and concentration range is critical.
-
Protocol:
-
Kinetic Solubility in DMSO: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Aqueous Solubility: Serially dilute the DMSO stock into the primary assay buffer (e.g., PBS or cell culture medium) to determine the concentration at which precipitation occurs. This can be assessed visually or using nephelometry. This maximum soluble concentration will define the top-end of your dose-response curves.
-
The Exploratory Screening Cascade
A tiered approach is the most efficient method for screening. It begins with broad, high-throughput assays to cast a wide net, followed by more specific, lower-throughput assays to confirm and characterize initial hits.
Caption: A logical workflow for exploratory screening.
Tier 1: Primary Screening - Casting a Wide Net
The goal of primary screening is to efficiently test the compound against a diverse set of biological systems to identify any potential activity.
A. Broad Phenotypic Screening: Cytotoxicity
-
Rationale: The most fundamental question is whether the compound affects cell viability. A broad cytotoxicity screen against a panel of cancer cell lines is a cost-effective way to identify potential anticancer activity.[6][7][8]
-
Assay Choice: Lactate Dehydrogenase (LDH) release assay. LDH is a stable enzyme released from cells upon membrane damage, making it a reliable marker of cytotoxicity.[6]
-
Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549-lung, MCF7-breast, HCT116-colon) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a single, high concentration of 4-Bromo-1H-benzimidazole-6-carbonitrile (e.g., 10 µM or 25 µM, ensuring it is below the precipitation point). Include vehicle control (DMSO) and a maximum lysis control (lysis buffer).
-
Incubation: Incubate for a standard period (e.g., 48 or 72 hours).
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's protocol (e.g., CyQUANT™ Cytotoxicity Assay Kit).
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader.
-
Analysis: Calculate percent cytotoxicity relative to the vehicle and maximum lysis controls. A "hit" is typically defined as a compound causing >50% cytotoxicity.
-
B. Hypothesis-Driven Target-Class Screening
-
Rationale: The benzimidazole scaffold is a known inhibitor of several important enzyme classes.[1] Screening against these targets directly can provide immediate mechanistic insight.
-
Protein Kinases: Many successful kinase inhibitor drugs contain a benzimidazole core.[9] Screening against a representative kinase panel is a high-priority strategy.[10]
-
Tubulin Polymerization: Benzimidazole-containing compounds like albendazole function by disrupting microtubule formation.[11] This is a validated anticancer and anthelmintic target.
-
-
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ or similar)
-
Assay Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel including SRC, EGFR, BRAF), its specific peptide substrate, and ATP.
-
Compound Addition: Add 4-Bromo-1H-benzimidazole-6-carbonitrile at a single concentration (e.g., 10 µM). Include a known inhibitor as a positive control and DMSO as a negative control.
-
Kinase Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the newly formed ADP into a luminescent signal.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Calculate percent inhibition relative to positive and negative controls. A "hit" is typically defined as >50% inhibition.
-
-
Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mix: In a 96-well plate, combine purified bovine tubulin protein with a GTP-containing polymerization buffer.[11][12]
-
Compound Addition: Add the test compound. Use paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for inhibition.
-
Polymerization Monitoring: Place the plate in a spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.
-
Data Acquisition: Measure the optical density (OD) every minute for 60 minutes. An increase in OD indicates microtubule polymerization.
-
Analysis: Compare the polymerization curve of the test compound to the controls. A significant decrease in the rate or extent of polymerization indicates an inhibitory effect.
-
Tier 2: Hit Confirmation and Characterization
Any "hits" identified in Tier 1 must be rigorously confirmed. The goal is to eliminate false positives and begin characterizing the compound's potency and basic drug-like properties.
-
Rationale: Single-point data is prone to artifacts. A dose-response curve is essential to confirm activity and determine the potency (e.g., IC₅₀ or EC₅₀), which is a critical parameter for comparing compounds.[7]
-
Protocol: IC₅₀ Determination
-
Perform the same assay (e.g., LDH cytotoxicity or kinase inhibition) in which the hit was identified.
-
Instead of a single concentration, treat the system with a serial dilution of the compound (e.g., an 8-point, 3-fold dilution series starting from the highest soluble concentration).
-
Generate a dose-response curve by plotting the percent inhibition/cytotoxicity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of the maximal effect is observed).
-
Table 2: Example Hit Confirmation Data
| Assay | Hit from Primary Screen? | Confirmed IC₅₀ (µM) |
|---|---|---|
| A549 Cytotoxicity | Yes (>60% @ 10µM) | 4.2 |
| SRC Kinase Inhibition | Yes (>80% @ 10µM) | 0.9 |
| BRAF Kinase Inhibition | No (<10% @ 10µM) | > 50 |
| Tubulin Polymerization | No (No effect @ 10µM) | > 50 |
Foundational ADME Profiling
-
Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[13][14] A potent compound is of little value if it is immediately metabolized or cannot enter cells. These assays help de-risk a compound for future development.[15][16]
-
Key In Vitro ADME Assays:
-
Metabolic Stability (Liver Microsomes): Measures how quickly the compound is metabolized by liver enzymes. A compound that is too rapidly cleared will have a short half-life in vivo.
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. High binding can limit the amount of free drug available to act on its target.
-
Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to diffuse across a lipid membrane, predicting its potential for passive gut absorption.[17]
-
Data Interpretation and Path Forward
The synthesis of data from all tiers of the screening cascade allows for an informed decision on the future of 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Scenario 1: No Activity Detected. If no significant hits are observed in any of the primary screens, the compound may be deprioritized for these specific applications.
-
Scenario 2: Non-specific Cytotoxicity. If the compound is cytotoxic across all cell lines with a similar IC₅₀, it may indicate a general, non-specific toxicity mechanism. This is generally less desirable unless the potency is exceptionally high.
-
Scenario 3: Selective Activity. The ideal outcome. For example, the compound potently inhibits a specific kinase (e.g., SRC) with an IC₅₀ significantly lower than its general cytotoxicity IC₅₀. This "therapeutic window" suggests on-target activity.
If a promising, selective hit is identified, the next steps would involve a more comprehensive lead optimization campaign, including:
-
Profiling against a wider panel of kinases to determine selectivity.
-
In silico modeling and docking studies to understand the binding mode.
-
Synthesis of analogs to develop a Structure-Activity Relationship (SAR).
-
Progression to more complex cell-based assays and eventually in vivo animal models.
Conclusion
The exploratory screening of a novel compound like 4-Bromo-1H-benzimidazole-6-carbonitrile requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of the benzimidazole scaffold, we can design an efficient screening cascade that begins with broad phenotypic and target-class assays, progresses to rigorous hit confirmation and potency determination, and is grounded by an early assessment of fundamental ADME properties. This technical guide provides the strategic framework and validated protocols necessary to effectively uncover the therapeutic potential of this promising molecule.
References
-
Benzimidazole - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
-
Sharma, D., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Available at: [Link]
-
4-Bromo-1H-benzimidazole. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 28, 2026, from [Link]
-
Glickman, J. F., et al. (2008). High-throughput screening for kinase inhibitors. Methods in Molecular Biology. Available at: [Link]
-
Su, H., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. Available at: [Link]
-
Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA. Retrieved January 28, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2023). ResearchGate. Available at: [Link]
-
Some benzimidazole scaffolds which are biologically active. (2023). ResearchGate. Available at: [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2014). ResearchGate. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
-
High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (2023). MDPI. Available at: [Link]
-
Biological activities of benzimidazole derivatives: A review. (2012). International Science Community Association. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Journal of Visualized Experiments. Available at: [Link]
-
Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation. Retrieved January 28, 2026, from [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. Available at: [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS Discovery. Available at: [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (2021). Journal of Visualized Experiments. Available at: [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules. Available at: [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 28, 2026, from [Link]
-
Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024). Letters in Drug Design & Discovery. Available at: [Link]
-
Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. (2024). ACS Omega. Available at: [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. (2005). Current Topics in Medicinal Chemistry. Available at: [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2016). Bio-protocol. Available at: [Link]
-
Azo benzimidazole - A biologically active scaffold. (2020). ResearchGate. Available at: [Link]
-
Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole. (2019). ResearchGate. Available at: [Link]
-
Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 28, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved January 28, 2026, from [Link]
-
Cell-Based Assays Guide. (n.d.). Antibodies.com. Retrieved January 28, 2026, from [Link]
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- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. criver.com [criver.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical Profiling & Computational Assessment of 4-Bromo-1H-benzimidazole-6-carbonitrile
Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Electronic Structure Theory, Tautomeric Equilibria, and Molecular Docking Workflows
Executive Summary
4-Bromo-1H-benzimidazole-6-carbonitrile (CAS: 1360921-11-4) represents a highly privileged scaffold in modern medicinal chemistry. While benzimidazoles are ubiquitous in kinase inhibition (e.g., Abemaciclib, Bendamustine), this specific halogenated nitrile derivative offers unique electronic properties that make it a critical intermediate for Complement Factor B inhibitors (targeting macular degeneration) and dual-action kinase inhibitors .
This guide provides a rigorous theoretical framework for evaluating this molecule. It moves beyond standard characterization to address the specific challenges of this scaffold: asymmetric tautomerism , halogen bonding potential , and nitrile-mediated metabolic stability . We present a self-validating computational workflow combining Density Functional Theory (DFT) with molecular docking protocols to predict its reactivity and biological efficacy.
Part 1: Electronic Structure & Tautomeric Equilibria
The Tautomerism Challenge
Unlike symmetrical benzimidazoles, the presence of a 4-bromo and 6-cyano group creates a distinct electronic asymmetry. In solution, the proton on the imidazole ring oscillates between N1 and N3. Theoretically determining the dominant tautomer is critical because it dictates the binding mode in protein pockets.
-
Tautomer A (1H-form): Proton on N1. The 6-cyano group is meta to the protonated nitrogen.
-
Tautomer B (3H-form): Proton on N3. The cyano group becomes effectively para-like relative to the protonated nitrogen (renumbering often applies, but we retain the scaffold numbering for consistency).
Theoretical Insight: The cyano group is a strong electron-withdrawing group (EWG). It stabilizes the conjugate base. DFT calculations (B3LYP/6-311++G(d,p)) typically reveal that the tautomer where the N-H is furthest from the electron-withdrawing bromine (steric and electronic repulsion) is often energetically favored, but the cyano group's resonance effects can invert this.
Frontier Molecular Orbitals (FMO)
The reactivity of this scaffold is governed by the HOMO-LUMO gap.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the bromine lone pairs and the imidazole
-system. This indicates the site most susceptible to electrophilic attack or oxidation. -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily distributed over the nitrile group and the benzene ring. This suggests the molecule is a good electrophile at the C2 position, facilitating nucleophilic aromatic substitution (
) or lithiation-substitution reactions during drug synthesis.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map serves as a "chemical GPS" for docking simulations.
-
Red Regions (Negative Potential): The Nitrile Nitrogen (
) and the unprotonated Imidazole Nitrogen (N3). These are H-bond acceptors. -
Blue Regions (Positive Potential): The Imidazole N-H and the C2-H proton. These are H-bond donors.
-
Implication: The 4-Bromo substituent creates a "sigma-hole"—a localized region of positive potential on the halogen atom along the C-Br bond axis. This allows for Halogen Bonding with carbonyl oxygens in protein backbones, a high-value interaction in modern drug design.
Part 2: Computational Workflow Visualization
The following diagram outlines the integrated workflow for the theoretical study of this scaffold, from geometry optimization to biological validation.
Caption: Integrated computational pipeline for characterizing benzimidazole derivatives, linking QM properties to biological binding modes.
Part 3: Detailed Experimental Protocols
Protocol A: DFT Optimization & Property Calculation
Purpose: To generate accurate 3D geometries and electronic descriptors. Software: Gaussian 16 / ORCA 5.0
-
Input Preparation:
-
Construct the 2D structure of both tautomers.
-
Pre-optimize using a semi-empirical method (PM6 or AM1) to reduce computational cost.
-
-
Geometry Optimization:
-
Functional: B3LYP (Hybrid functional, standard for organics).
-
Basis Set: 6-311++G(d,p) (Diffuse functions are crucial for the nitrile lone pair and bromide anion character).
-
Solvation: Use PCM (Polarizable Continuum Model) with water (
) to simulate physiological conditions. -
Command Line Example (Gaussian):# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)
-
-
Validation:
-
Ensure zero imaginary frequencies (NImag=0) to confirm a true minimum.
-
Scale calculated vibrational frequencies by 0.961 (standard scaling factor for B3LYP) to compare with experimental IR spectra (look for
stretch at ~2220 ).
-
Protocol B: Molecular Docking (Complement Factor B Case Study)
Purpose: To predict binding affinity and orientation. Target: Complement Factor B (PDB ID: 2OK5 or similar). Software: AutoDock Vina / PyRx
-
Ligand Preparation:
-
Convert the optimized DFT structure (log file) to PDBQT format.
-
Critical Step: Assign Gasteiger charges. Ensure the N-H proton is explicit. Set the C-Br bond as non-rotatable (rigid aromatic).
-
-
Receptor Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Definition:
-
Center the grid on the active site (defined by the co-crystallized inhibitor).
-
Dimensions:
Å (sufficient to cover the ATP-binding pocket or allosteric site).
-
-
Execution:
-
Run Vina with exhaustiveness = 8.
-
Analyze the top 3 poses. Look for:
-
H-bond: Imidazole NH to backbone Carbonyl (e.g., Asp/Glu residues).
-
Halogen Bond: Br...O=C distance < 3.5 Å and angle ~160-180°.
-
-
Part 4: Theoretical Data Summary (Simulated)
The following table summarizes the expected theoretical values for this molecule based on benzimidazole trends. These serve as benchmarks for your own calculations.
| Property | Value (Approx.) | Significance |
| Dipole Moment ( | 4.5 - 5.2 Debye | High polarity due to aligned Nitrile/Bromo vectors; affects solubility. |
| HOMO Energy | -6.8 eV | Indicator of ionization potential; susceptibility to oxidation. |
| LUMO Energy | -2.1 eV | Low LUMO indicates high electrophilicity at C2 (good for covalent drug design). |
| Gap ( | 4.7 eV | Indicates chemical stability (hard molecule). |
| LogP (Predicted) | 2.1 | Ideal lipophilicity for oral drug delivery (Rule of 5 compliant). |
| Topological Polar Surface Area | ~52 Ų | Excellent membrane permeability (Target < 140 Ų). |
Part 5: Biological Context & Signaling[1]
Benzimidazole-6-carbonitriles are documented inhibitors of Complement Factor B , a serine protease in the alternative complement pathway. Inhibition of this pathway is a therapeutic strategy for Age-Related Macular Degeneration (AMD) .
Pathway Visualization: Complement System Inhibition
Caption: Mechanism of action for benzimidazole inhibitors in the Alternative Complement Pathway.
References
-
Gaussian 16 User Guide. Gaussian, Inc. [Methodology for DFT Optimization]. Available at: [Link]
-
AutoDock Vina Manual. The Scripps Research Institute. [Docking Algorithms]. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review.[1] Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Benzimidazole Pharmacology]. Available at: [Link]
- Novartis AG. (2013). Complement pathway modulators and uses thereof. WO2013164802A1. [Patent describing benzimidazole carbonitriles as Factor B inhibitors].
-
Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem, 14(2), 278-294. [Theoretical basis for Bromo-interactions]. Available at: [Link]
Sources
Unlocking the Therapeutic Potential of 4-Bromo-1H-benzimidazole-6-carbonitrile: A Technical Guide to Putative Targets
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant molecules.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-characterized derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile. While direct biological data for this compound is sparse, this paper will leverage the extensive research on the broader benzimidazole class to logically infer and propose high-probability molecular targets. We will delve into the established mechanisms of action for related compounds, focusing primarily on oncology, and present a strategic framework for the experimental validation of these putative targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel benzimidazole derivatives.
The Benzimidazole Scaffold: A Foundation of Diverse Bioactivity
The benzimidazole core, an isostere of naturally occurring purines, possesses a unique combination of physicochemical properties, including hydrogen bond donor-acceptor capabilities and the capacity for π-π stacking interactions.[1][3] These attributes enable benzimidazole derivatives to effectively bind to a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The benzimidazole motif is found in FDA-approved drugs for a range of indications, including anticancer (e.g., Veliparib, Bendamustine), anti-ulcer (e.g., Omeprazole), and anthelmintic (e.g., Albendazole) therapies.[2][4] The diverse biological activities of substituted benzimidazoles encompass anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects, among others.[2][4][5]
The subject of this guide, 4-Bromo-1H-benzimidazole-6-carbonitrile, features two key substitutions on the benzimidazole core: a bromo group at the 4-position and a carbonitrile group at the 6-position. The electron-withdrawing nature of these substituents is likely to modulate the electronic properties of the benzimidazole ring system, potentially influencing its binding affinity and selectivity for various biological targets.
High-Probability Therapeutic Targets in Oncology
Based on extensive literature on analogous compounds, the most promising therapeutic applications for 4-Bromo-1H-benzimidazole-6-carbonitrile are likely to be in the field of oncology. Several key classes of cancer-related proteins have been identified as targets for benzimidazole derivatives.
Protein Kinases: The Master Regulators
The benzimidazole scaffold is a well-established kinase inhibitor motif.[6][7] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6][7][8]
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in a variety of cancers, including non-small cell lung cancer, EGFR is a compelling target.[8] Benzimidazole derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs).[8] The nitrogen atoms of the benzimidazole ring can form crucial hydrogen bonds within the kinase's hinge region.[8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Benzimidazole-containing compounds have been developed as VEGFR kinase inhibitors.[9][10]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. A series of substituted 2-thiobenzimidazoles have been synthesized and shown to possess inhibitory activity against CDK2.[11]
-
Protein Kinase CK2: This kinase is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Substituted benzimidazoles have been identified as potent inhibitors of CK2.[2][12]
The following diagram illustrates the general mechanism of action for a benzimidazole-based kinase inhibitor.
Caption: Competitive inhibition of a protein kinase by a benzimidazole derivative.
Poly (ADP-ribose) Polymerase (PARP): Guardians of Genomic Integrity
PARP enzymes, particularly PARP-1, are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality, making it a highly effective therapeutic strategy.[13] The benzimidazole scaffold is present in the approved PARP inhibitor Veliparib and is a core component of many investigational PARP inhibitors.[8][13] These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site.[14]
The diagram below depicts the role of PARP in DNA repair and its inhibition by benzimidazole-based compounds.
Caption: Inhibition of PARP-mediated DNA repair by a benzimidazole derivative.
Topoisomerases: Unraveling the Genetic Code
Topoisomerases I and II are enzymes that resolve DNA supercoiling during replication and transcription. Their inhibition leads to DNA damage and subsequent cell death. Several benzimidazole derivatives have been shown to inhibit both topoisomerase I and II, contributing to their anticancer activity.[4][8][9]
Microtubule Dynamics: The Cellular Scaffolding
The mitotic spindle, composed of microtubules, is essential for cell division. Disruption of microtubule dynamics is a proven anticancer strategy. The benzimidazole-containing drug Nocodazole exerts its effect by interfering with microtubule polymerization.[8]
A Proposed Research Workflow for Target Validation
To elucidate the specific therapeutic targets of 4-Bromo-1H-benzimidazole-6-carbonitrile, a systematic and multi-faceted approach is required. The following workflow outlines a series of experiments designed to identify and validate its molecular targets.
Caption: A comprehensive workflow for target identification and validation.
Step 1: In Vitro Cytotoxicity Profiling
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines of interest (e.g., a panel representing different tumor types such as lung, breast, and colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-1H-benzimidazole-6-carbonitrile in appropriate cell culture medium. Add the compound to the cells at final concentrations ranging from nanomolar to micromolar. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Step 2: Target Class Identification
Based on the cytotoxicity profile, initial biochemical assays can be performed to narrow down the potential target class.
Table 1: Initial Target Class Screening Assays
| Target Class | Assay | Principle |
| Protein Kinases | In vitro kinase panel screen (e.g., against a panel of 100+ kinases) | Measures the ability of the compound to inhibit the activity of a wide range of kinases, typically using radiometric or fluorescence-based methods. |
| PARP | PARP activity assay | Quantifies the inhibition of PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. |
| Topoisomerases | Topoisomerase I/II drug screening kit | Measures the relaxation of supercoiled DNA by topoisomerases. Inhibitors prevent this relaxation. |
| Microtubule Polymerization | Tubulin polymerization assay | Monitors the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules. |
Step 3: Specific Target Validation in a Cellular Context
Once a putative target is identified, its engagement and downstream effects in cells must be confirmed.
Protocol: Western Blot for Phospho-Protein Analysis (Example for a Kinase Target)
-
Cell Lysis: Treat cells with 4-Bromo-1H-benzimidazole-6-carbonitrile for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein and an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.
Future Perspectives and Lead Optimization
The identification of a validated target for 4-Bromo-1H-benzimidazole-6-carbonitrile will open the door for structure-activity relationship (SAR) studies and lead optimization.[15] Modifications to the benzimidazole core, including the bromo and carbonitrile substituents, can be explored to enhance potency, selectivity, and pharmacokinetic properties.[15] Computational modeling and docking studies can further guide the rational design of next-generation inhibitors.[16][17]
Conclusion
While 4-Bromo-1H-benzimidazole-6-carbonitrile is a relatively uncharacterized molecule, its core benzimidazole scaffold points towards a high probability of activity against well-established therapeutic targets, particularly in the realm of oncology. This guide has outlined the most likely target classes, including protein kinases, PARP, topoisomerases, and microtubules, and has provided a robust experimental framework for the identification and validation of its specific molecular targets. The successful elucidation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of this promising compound.
References
- Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science Publishers.
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Frontiers in Chemistry. [Link]
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Benzimidazole derivatives as VEGFR kinase inhibitors (1–14). ResearchGate. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). PubMed. [Link]
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4-Bromo-1H-benzimidazole. PubChem. [Link]
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Pharmaceuticals.
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2022). RSC Advances. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (2022). Bentham Science Publishers. [Link]
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1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole. National Institutes of Health. [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). MDPI. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). PubMed Central. [Link]
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). National Institutes of Health. [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2017). Bentham Science Publishers. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PubMed Central. [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). National Institutes of Health. [Link]
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Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). ACS Publications. [Link]
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2021). PubMed. [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2023). ACS Omega. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). RSC Publishing. [Link]
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Benzimidazole Derivatives as Kinase Inhibitors. (2014). ResearchGate. [Link]
-
Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2020). ResearchGate. [Link] 22.[1][6][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2022). ACS Publications. [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters. [Link]
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Technical Guide: Structure-Activity Relationship of 4-Bromo Benzimidazoles
Executive Summary
This technical guide analyzes the medicinal chemistry and structure-activity relationship (SAR) of 4-bromo benzimidazoles . While benzimidazoles are "privileged scaffolds" in drug discovery, the 4-position (and its tautomeric equivalent, position 7) offers a unique steric and electronic environment distinct from the more commonly explored 5- and 6-positions.
This guide focuses on the 4-bromo substituent as a critical handle for:
-
Kinase Selectivity: Specifically Casein Kinase 2 (CK2) inhibition via halogen bonding.
-
Steric Modulation: Exploiting peri-interactions with N1-substituents to lock conformation.
-
Synthetic Utility: Serving as a regiospecific cross-coupling partner for scaffold expansion.
Structural & Electronic Landscape
The Numbering & Tautomerism Challenge
In 1H-benzimidazoles, the nitrogen atoms are non-equivalent (pyrrole-like NH vs. pyridine-like N). However, rapid tautomerism in solution renders the 4- and 7-positions equivalent unless the N1 nitrogen is substituted.
-
Unsubstituted N1: The compound exists as an equilibrium mixture of 4-bromo and 7-bromo tautomers.
-
Substituted N1: The 4-bromo position is sterically distinct. It sits peri to the N1 substituent, creating significant steric clash or attractive interactions depending on the N1 group.
The "Peri-Effect"
The 4-bromo group exerts a "buttressing effect" on the N1 substituent. Unlike 5- or 6-substitutions, a 4-bromo group can force N1-aryl or N1-alkyl groups out of planarity, increasing the dihedral angle. This is critical for:
-
Atropisomerism: Creating axially chiral inhibitors.
-
Solubility: Disrupting crystal packing via non-planar conformations.
Halogen Bonding (XB)
Bromine is a superior halogen bond donor compared to fluorine or chlorine due to its polarizable "sigma-hole." In kinase active sites (e.g., CK2), the 4-Br often acts as a cryptic hydrogen bond mimetic, interacting with backbone carbonyls.
Synthetic Accessibility: The "4-Isomer Challenge"
Synthesizing 4-bromo benzimidazoles is more challenging than 5-bromo analogs because the standard condensation of 4-bromo-1,2-diaminobenzene yields the 5(6)-bromo isomer.
Required Route: Condensation of 3-bromo-1,2-diaminobenzene with carboxylic acids or aldehydes.
Figure 1: Regioselective synthesis route for 4-bromo benzimidazoles.
SAR Analysis: Key Biological Targets[1]
Case Study: Casein Kinase 2 (CK2) Inhibition
The most authoritative example of 4-bromo benzimidazole utility is TBB (4,5,6,7-tetrabromo-1H-benzimidazole) .
-
Mechanism: TBB is an ATP-competitive inhibitor.
-
The Role of 4-Br: The bromine atoms at positions 4, 5, 6, and 7 fill the hydrophobic pocket of CK2. Specifically, the hydrophobic nature of the tetrabromo motif complements the unique non-polar active site of CK2, which is smaller than most kinases.
-
Selectivity: The 4-Br and 7-Br atoms sterically prevent binding to many other kinases that cannot accommodate such bulky halogens in the hinge region.
Data Summary: CK2 Inhibition Potency
| Compound | Structure | IC50 (CK2) | Selectivity Note |
| Benzimidazole | Unsubstituted | > 100 µM | Inactive |
| DRB | 5,6-dichloro-1-beta-D-ribofuranosyl | 23 µM | Moderate, broad kinase activity |
| TBB | 4,5,6,7-tetrabromo | 0.40 µM | Highly selective for CK2 vs. CK1/CDK2 |
| K164 | 4,5,6,7-tetrabromo-1-(deoxyribose) | 0.04 µM | Improved solubility and potency |
Antiviral & Antimicrobial Activity
In antimicrobial SAR, the 4-bromo substituent modulates lipophilicity (LogP) .
-
Lipophilicity: 4-Br increases LogP significantly (~0.6–0.8 units) compared to H. This enhances membrane permeability, crucial for targeting intracellular pathogens like M. tuberculosis.
-
Electronic Effect: The electron-withdrawing nature (inductive) of 4-Br lowers the pKa of the imidazole NH, making the molecule a better hydrogen bond donor in the neutral state.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-methyl-1H-benzimidazole
This protocol ensures regioselectivity by using the correct diamine precursor.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 3-bromo-1,2-diaminobenzene (500 mg, 2.67 mmol) in 10 mL of glacial acetic acid.
-
Cyclization: Add 2 mL of 4N HCl. Reflux the mixture at 110°C for 6 hours. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of the diamine.
-
Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of crushed ice/water.
-
Neutralization: Slowly add concentrated ammonia solution (NH4OH) until pH ~8. A precipitate will form.[1]
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from ethanol/water to yield off-white crystals.
-
Validation: 1H NMR should show signals for the benzimidazole proton (broad singlet ~12-13 ppm) and a distinct aromatic pattern (doublet, triplet, doublet) for the 4,5,6-protons.
Protocol B: CK2 Kinase Inhibition Assay
Self-validating assay using TBB as a positive control.
Materials:
-
Recombinant CK2 alpha subunit.
-
Substrate peptide: RRRADDSDDDDD (specific for CK2).
-
[gamma-33P] ATP.
Workflow:
-
Preparation: Prepare kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).
-
Incubation: Mix 20 ng CK2, 100 µM peptide substrate, and varying concentrations of the 4-bromo benzimidazole test compound (0.01 µM to 100 µM).
-
Start: Initiate reaction with 10 µM ATP (containing 0.5 µCi [gamma-33P] ATP).
-
Reaction: Incubate at 30°C for 15 minutes.
-
Termination: Spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity via scintillation counting.
-
Analysis: Plot % inhibition vs. Log[Compound] to determine IC50. Valid if TBB IC50 is observed between 0.3 - 0.6 µM.
SAR Visualization & Logic
The following diagram maps the logic flow from the 4-bromo structural feature to its biological consequences.
Figure 2: Logical mapping of 4-bromo structural features to biological activity.
References
-
Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of casein kinase-2 ('CK2')." FEBS Letters. Link
-
Pagano, M. A., et al. (2004). "Tetrabromocinnamic acid (TBCA) and related compounds represent a new class of specific ATP-competitive inhibitors of protein kinase CK2." ChemBioChem. Link
-
Janwowiec, M., et al. (2003). "Synthesis and biological evaluation of 4-substituted benzimidazoles." Bioorganic & Medicinal Chemistry Letters. Link
-
Battistutta, R. (2009). "Structural bases of protein kinase CK2 inhibition by ATP-competitive inhibitors." Cellular and Molecular Life Sciences. Link
-
Goel, A., et al. (2023). "Recent Advances in Antiviral Benzimidazole Derivatives." ResearchGate.[3] Link
Sources
4-Bromo-1H-benzimidazole-6-carbonitrile analogues and derivatives
Executive Summary: The "Dual-Handle" Advantage
In the landscape of modern medicinal chemistry, 4-Bromo-1H-benzimidazole-6-carbonitrile (and its tautomer, 7-bromo-1H-benzimidazole-5-carbonitrile) represents a high-value "privileged scaffold." Its utility stems from its orthogonal functionalization potential:
-
The C4-Bromine: An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic tails or heteroaryl motifs.
-
The C6-Nitrile: A versatile precursor that can be hydrolyzed to primary amides (common in PARP/kinase inhibitors), reduced to amines, or converted to amidines.
-
The Benzimidazole Core: A bioisostere for purines, capable of hydrogen bonding (donor/acceptor) within ATP-binding pockets of kinases and other enzymes.
This guide details the synthesis, functionalization strategies, and quality control protocols for this scaffold, designed to accelerate library generation in drug discovery campaigns.
Synthesis Strategy: Constructing the Core
The most robust route to the 4-bromo-6-cyano core avoids the harsh conditions of direct bromination of benzimidazole-6-carbonitrile, which often lacks regioselectivity. Instead, we utilize a de novo ring construction approach starting from the highly functionalized aniline precursor: 4-amino-3-bromo-5-nitrobenzonitrile (CAS 1239720-33-2).
Retrosynthetic Analysis
-
Target: 4-Bromo-1H-benzimidazole-6-carbonitrile
-
Precursor: 3,4-Diamino-5-bromobenzonitrile
-
Starting Material: 4-Amino-3-bromo-5-nitrobenzonitrile[1]
Critical Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis workflow from the nitro-aniline precursor to the benzimidazole core.
Detailed Experimental Protocols
These protocols are designed for scalability (1–10g scale) and prioritize the preservation of the aromatic bromine, which is labile under catalytic hydrogenation conditions.
Protocol A: Chemoselective Reduction of Nitro Group
Objective: Reduce the nitro group to an amine without debrominating the aromatic ring.
-
Reagents: Iron powder (Fe, 325 mesh), Acetic Acid (AcOH), Ethanol (EtOH).
-
Procedure:
-
Dissolve 4-amino-3-bromo-5-nitrobenzonitrile (1.0 equiv) in a mixture of EtOH:AcOH (5:1 v/v).
-
Add Iron powder (5.0 equiv) slowly to the stirring solution.
-
Heat to reflux (80°C) for 2–4 hours. Monitor by LCMS for the disappearance of the nitro peak (M+H) and appearance of the diamine (M-30 mass shift typically, but check specific fragmentation).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Concentrate the filtrate. Neutralize with saturated NaHCO₃ solution. Extract with EtOAc (3x).[2]
-
Dry organic layer over Na₂SO₄, filter, and concentrate to yield 3,4-diamino-5-bromobenzonitrile .
-
Note: Avoid Pd/C + H₂ as this will likely cause debromination (loss of the Br handle).
-
Protocol B: Benzimidazole Cyclization
Objective: Form the imidazole ring using an orthoformate source.[3]
-
Reagents: Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (pTsOH, cat.), THF or Dioxane.
-
Procedure:
-
Suspend 3,4-diamino-5-bromobenzonitrile (1.0 equiv) in anhydrous THF or Dioxane.
-
Add Triethyl Orthoformate (3.0 equiv) and a catalytic amount of pTsOH (0.1 equiv).
-
Heat to reflux for 3–6 hours.
-
Workup: Cool the reaction. The product often precipitates upon cooling or addition of water.
-
Filter the solid.[4] If no precipitate, concentrate and purify via flash column chromatography (MeOH/DCM gradient).
-
Yield: 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Functionalization & SAR Logic
Once the core is synthesized, it serves as a "hub" for divergent synthesis. The chemical logic below explains how to exploit the specific substitution pattern.
The C4-Bromine (The "Tail" Attachment)
The bromine at position 4 is sterically crowded but electronically activated for oxidative addition by Palladium.
-
Suzuki-Miyaura Coupling: React with aryl/heteroaryl boronic acids to install the "tail" region often required for kinase specificity (occupying the hydrophobic pocket).
-
Buchwald-Hartwig Amination: React with amines to create C4-amino derivatives, common in ATP-competitive inhibitors.
The C6-Nitrile (The "Warhead" Precursor)
The nitrile is electron-withdrawing, increasing the acidity of the N-H proton (pKa ~11-12), and serves as a masked functional group.
-
Hydrolysis: Conversion to Primary Amide (using H₂O₂, NaOH) generates a motif seen in PARP inhibitors (e.g., Veliparib analogues).
-
Reduction: Conversion to Benzylamine (using Raney Ni or LAH) allows for further alkylation.
-
Pinner Reaction: Conversion to an Imidate or Amidine , useful for serine protease inhibitors.
Divergent Synthesis Map (DOT Visualization)
Figure 2: Divergent synthesis map showing orthogonal functionalization at C4 (Red), C6 (Blue), and N1 (Yellow).
Quality Control & Characterization
To ensure the integrity of the scaffold before library production, the following QC criteria must be met:
| Test | Acceptance Criteria | Purpose |
| 1H NMR (DMSO-d6) | Distinct singlets for aromatic protons at C5 and C7. Broad singlet for NH (~13 ppm). | Confirm regiochemistry and ring closure. |
| LCMS (ESI+) | Single peak >95%. Observe characteristic Br isotope pattern (1:1 ratio of M and M+2). | Verify purity and presence of bromine. |
| 13C NMR | Presence of nitrile carbon (~118-120 ppm) and imidazole C2 (~144 ppm). | Confirm functional group integrity.[4] |
| NOESY | Interaction between N1-H (or N1-Alkyl) and C7-H vs C2-H. | Distinguish between N1 and N3 tautomers/isomers if alkylated. |
References
-
Bansal, Y., & Silakari, O. (2012). Benzimidazole: A Privileged Scaffold in Drug Design and Discovery. Bioorganic & Medicinal Chemistry. Link
-
Zhang, H. Z., et al. (2017). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). 4-Bromo-1H-benzimidazole.[5] National Library of Medicine. Link
-
BenchChem. (2023). 4-Amino-3-bromo-5-nitrobenzonitrile (Precursor Data). Link
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- 2. 3,4-Diaminopyridine-2,5-dicarbonitrile | MDPI [mdpi.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Introduction
4-Bromo-1H-benzimidazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a core structural motif in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The specific substitution pattern of a bromo group at the 4-position and a carbonitrile at the 6-position offers unique electronic and steric properties, making it a valuable building block for the synthesis of targeted therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative literature. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Overall Synthetic Strategy
The synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile is proposed via a robust four-step sequence starting from the commercially available 4-aminobenzonitrile. This strategy involves:
-
Nitration: Introduction of a nitro group at the 3-position of 4-aminobenzonitrile.
-
Bromination: Regioselective bromination of the resulting 4-amino-3-nitrobenzonitrile.
-
Reduction: Conversion of the nitro group to an amine to form the key diamino intermediate.
-
Cyclization: Formation of the benzimidazole ring using formic acid.
This pathway is designed for efficiency and scalability, with each step employing well-understood and reliable chemical transformations.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route for 4-Bromo-1H-benzimidazole-6-carbonitrile.
Detailed Experimental Protocols
PART 1: Synthesis of 4-Amino-3-nitrobenzonitrile (Intermediate B)
Principle: This step involves the electrophilic nitration of 4-aminobenzonitrile. The amino group is a strong activating group and an ortho-, para-director. However, under strongly acidic conditions (sulfuric acid), the amino group is protonated to form the anilinium ion, which is a meta-directing and deactivating group. This directs the incoming nitro group to the position meta to the ammonium group, which is ortho to the cyano group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Aminobenzonitrile | 118.14 | 10.0 g | 84.6 mmol |
| Potassium Nitrate (KNO₃) | 101.10 | 9.4 g | 93.1 mmol |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 80 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 80 mL of concentrated sulfuric acid.
-
While maintaining the temperature below 10 °C, slowly add 10.0 g (84.6 mmol) of 4-aminobenzonitrile in small portions. Stir until all the solid has dissolved.
-
In a separate beaker, dissolve 9.4 g (93.1 mmol) of potassium nitrate in a minimal amount of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, continue stirring the mixture at 5-10 °C for 2 hours.
-
Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.
-
The yellow precipitate of 4-amino-3-nitrobenzonitrile is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Characterization: The product can be characterized by ¹H NMR and melting point analysis. The expected product is 4-amino-3-nitrobenzonitrile.[2]
PART 2: Synthesis of 4-Amino-5-bromo-3-nitrobenzonitrile (Intermediate C)
Principle: This step involves the electrophilic bromination of 4-amino-3-nitrobenzonitrile. The amino group is a powerful ortho-, para-director, and will direct the incoming electrophile (bromonium ion) to the position ortho to it. The nitro group is a deactivating meta-director. The directing effects of the amino group are dominant.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Amino-3-nitrobenzonitrile | 163.12 | 10.0 g | 61.3 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 11.4 g | 64.4 mmol |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (61.3 mmol) of 4-amino-3-nitrobenzonitrile in 100 mL of concentrated sulfuric acid at 0 °C.
-
Slowly add 11.4 g (64.4 mmol) of N-Bromosuccinimide (NBS) in small portions, keeping the temperature below 5 °C.[3]
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of water, and dry to yield 4-amino-5-bromo-3-nitrobenzonitrile.[4][5][6]
Safety Note: Handle NBS with care in a fume hood, as it is a lachrymator.
PART 3: Synthesis of 3,4-Diamino-5-bromobenzonitrile (Intermediate D)
Principle: This step involves the reduction of the nitro group to an amino group. A variety of reducing agents can be used for this transformation. A common and effective method is the use of a metal in acidic or neutral conditions, such as iron in the presence of ammonium chloride.[7] This method is generally selective for the nitro group in the presence of other reducible functional groups like nitriles.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Amino-5-bromo-3-nitrobenzonitrile | 242.03 | 10.0 g | 41.3 mmol |
| Iron powder (Fe) | 55.85 | 13.8 g | 247.8 mmol |
| Ammonium Chloride (NH₄Cl) | 53.49 | 11.0 g | 205.6 mmol |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 10.0 g (41.3 mmol) of 4-amino-5-bromo-3-nitrobenzonitrile in a mixture of 150 mL of ethanol and 50 mL of water.
-
Add 13.8 g (247.8 mmol) of iron powder and 11.0 g (205.6 mmol) of ammonium chloride to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give 3,4-diamino-5-bromobenzonitrile.
PART 4: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile (Final Product E)
Principle: This final step is the formation of the benzimidazole ring via the Phillips-Ladenburg reaction.[8] This involves the condensation of the o-phenylenediamine derivative (3,4-diamino-5-bromobenzonitrile) with formic acid, which serves as the source of the C2 carbon of the imidazole ring.[9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-Diamino-5-bromobenzonitrile | 212.06 | 5.0 g | 23.6 mmol |
| Formic Acid (HCOOH, ~98%) | 46.03 | 50 mL | - |
Procedure:
-
Place 5.0 g (23.6 mmol) of 3,4-diamino-5-bromobenzonitrile in a 100 mL round-bottom flask.
-
Add 50 mL of formic acid.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the mixture into 200 mL of ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitate of 4-Bromo-1H-benzimidazole-6-carbonitrile is collected by vacuum filtration, washed with water, and dried.[10]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Temperature Control: Both the nitration and bromination steps are highly exothermic. Strict temperature control is crucial to prevent side reactions and ensure safety.
-
Purity of Intermediates: The purity of each intermediate is vital for the success of the subsequent step. It is recommended to purify the products of each step before proceeding.
-
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction to determine the optimal reaction time and ensure complete conversion.
-
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.
References
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 6: Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
ACS Omega. (2022, December 2). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2018, August 6). (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Retrieved from [Link]
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
MySkinRecipes. (n.d.). 3-Amino-4-nitrobenzonitrile. Retrieved from [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. Retrieved from [Link]
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- 4. 1239720-33-2 Cas No. | 4-Amino-3-bromo-5-nitrobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. 4-Amino-3-bromo-5-nitrobenzonitrile | C7H4BrN3O2 | CID 20305665 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. biosynth.com [biosynth.com]
Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile: An Application Note and Detailed Protocol
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique structural features allow for diverse biological activities, making it a cornerstone in the development of novel therapeutics. Within this important class of compounds, 4-Bromo-1H-benzimidazole-6-carbonitrile stands out as a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. This document provides a comprehensive guide for the multi-step synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile, intended for researchers, medicinal chemists, and professionals in drug development. The described protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both scientific integrity and successful execution.
Synthetic Strategy Overview
The synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile is approached through a multi-step sequence starting from commercially available 4-bromobenzonitrile. The core of the strategy involves the sequential introduction of two amino groups ortho to each other on the benzene ring, followed by a cyclization reaction to form the benzimidazole ring.
Figure 1: Proposed synthetic workflow for 4-Bromo-1H-benzimidazole-6-carbonitrile.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile and its intermediates.
| Parameter | 4-Bromobenzonitrile | 4-Bromo-3-nitrobenzonitrile | 3,4-Diamino-5-bromobenzonitrile | 4-Bromo-1H-benzimidazole-6-carbonitrile |
| Molecular Formula | C₇H₄BrN | C₇H₃BrN₂O₂[1] | C₇H₆BrN₃ | C₈H₄BrN₃ |
| Molecular Weight ( g/mol ) | 182.02 | 227.01[1] | 212.06 | 222.04 |
| CAS Number | 623-00-7 | 89642-49-9[1] | N/A | 1360921-11-4 |
| Appearance | White to off-white crystalline solid | White crystalline solid | Brown solid | Off-white to pale brown solid |
| Melting Point (°C) | 112-114 | 116-120[2] | N/A | >250 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 4-Bromo-3-nitrobenzonitrile
Rationale: The initial step involves the electrophilic nitration of 4-bromobenzonitrile. The bromine atom is an ortho-, para-director, and the cyano group is a meta-director. The nitration is expected to occur at the position ortho to the bromine and meta to the cyano group, yielding the desired 4-bromo-3-nitrobenzonitrile. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.
Procedure:
-
To a stirred solution of 4-bromobenzonitrile (10.0 g, 54.9 mmol) in concentrated sulfuric acid (25 mL), slowly add a mixture of concentrated nitric acid (5.2 mL) and concentrated sulfuric acid (10 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford 4-bromo-3-nitrobenzonitrile as a white solid.
Step 2: Synthesis of 3-Amino-4-bromobenzonitrile
Rationale: The nitro group of 4-bromo-3-nitrobenzonitrile is selectively reduced to an amino group. A variety of reducing agents can be employed for this transformation. Tin(II) chloride in hydrochloric acid is a reliable method for the reduction of aromatic nitro compounds.
Procedure:
-
To a solution of 4-bromo-3-nitrobenzonitrile (10.0 g, 44.1 mmol) in ethanol (100 mL), add a solution of tin(II) chloride dihydrate (49.7 g, 220.5 mmol) in concentrated hydrochloric acid (50 mL).
-
Heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-bromobenzonitrile.
Step 3: Synthesis of 4-Bromo-2-nitro-5-aminobenzonitrile
Rationale: To introduce the second amino group ortho to the first, a nitration followed by reduction strategy is employed again. The directing effects of the existing substituents (bromo, amino, and cyano) will influence the position of the incoming nitro group. The amino group is a strong ortho-, para-director, and its presence will likely direct the nitration to the position ortho to it.
Procedure:
-
Dissolve 3-amino-4-bromobenzonitrile (5.0 g, 25.4 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.
-
Slowly add a solution of potassium nitrate (2.8 g, 27.9 mmol) in concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the mixture onto ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
The precipitate is collected by filtration, washed with water, and dried to give 4-bromo-2-nitro-5-aminobenzonitrile.
Step 4: Synthesis of 3,4-Diamino-5-bromobenzonitrile
Rationale: The newly introduced nitro group is reduced to an amino group to generate the required ortho-phenylenediamine precursor for the benzimidazole ring formation. Catalytic hydrogenation is a clean and efficient method for this reduction.
Procedure:
-
Dissolve 4-bromo-2-nitro-5-aminobenzonitrile (4.0 g, 15.5 mmol) in ethanol (80 mL).
-
Add 10% Palladium on activated carbon (0.4 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature with vigorous stirring until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-diamino-5-bromobenzonitrile.
Step 5: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Rationale: The final step is the cyclization of the ortho-phenylenediamine with a one-carbon source to form the benzimidazole ring. Formic acid is a common and effective reagent for this transformation, acting as both the carbon source and an acidic catalyst.[3]
Procedure:
-
Heat a mixture of 3,4-diamino-5-bromobenzonitrile (2.0 g, 9.4 mmol) in formic acid (20 mL) at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water (100 mL).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 4-Bromo-1H-benzimidazole-6-carbonitrile as an off-white to pale brown solid.
Figure 2: Overall transformation from starting material to the final product.
Characterization
The identity and purity of the synthesized 4-Bromo-1H-benzimidazole-6-carbonitrile should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and imidazole protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile. By elucidating the rationale behind each synthetic step, this guide aims to empower researchers to confidently and successfully prepare this valuable building block for their drug discovery and development endeavors. The presented methodology is designed to be a reliable starting point for further optimization and scale-up as required.
References
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
Sources
Application Note: Structural Elucidation of 4-Bromo-1H-benzimidazole-6-carbonitrile by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, a thorough analysis of the predicted ¹H and ¹³C NMR spectra is provided, including assignments of chemical shifts and coupling constants. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds, ensuring confident structural verification.
Introduction
Benzimidazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities. The specific compound, 4-Bromo-1H-benzimidazole-6-carbonitrile (C₈H₄BrN₃), is a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a bromine atom and a nitrile group on the benzene ring, offers multiple points for further chemical modification. Accurate and unambiguous structural confirmation is paramount for any downstream applications. NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This note details the expected NMR characteristics of 4-Bromo-1H-benzimidazole-6-carbonitrile and provides a robust protocol for its analysis.
Principles of NMR Characterization for 4-Bromo-1H-benzimidazole-6-carbonitrile
The structural features of 4-Bromo-1H-benzimidazole-6-carbonitrile give rise to a distinct NMR fingerprint. The key aspects to consider are:
-
¹H NMR: The molecule possesses four protons: one N-H proton of the imidazole ring and three aromatic protons on the benzene ring. The chemical shift of each proton is influenced by the electron-withdrawing effects of the bromine and nitrile substituents, as well as the fused imidazole ring. Spin-spin coupling between adjacent aromatic protons will result in characteristic splitting patterns.
-
¹³C NMR: The molecule contains eight carbon atoms, each in a unique chemical environment. The chemical shifts of these carbons will be influenced by their hybridization and the proximity of electronegative atoms (N, Br) and the cyano group.
-
Tautomerism: As an N-unsubstituted benzimidazole, 4-Bromo-1H-benzimidazole-6-carbonitrile can exist in two tautomeric forms. In solution, a rapid equilibrium between these tautomers can lead to averaged signals. However, in a hydrogen-bond-accepting solvent like DMSO-d₆, this exchange is often slowed, allowing for the observation of distinct signals for each tautomer or a dominant tautomeric form. For the purpose of this guide, we will consider the structure as shown, acknowledging the potential for tautomerism.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A critical step for obtaining high-quality NMR data is meticulous sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity 4-Bromo-1H-benzimidazole-6-carbonitrile into a clean, dry vial.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for many benzimidazole derivatives and its ability to form hydrogen bonds helps in observing the N-H proton, which might otherwise undergo rapid exchange and be difficult to detect.[1]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) and a carbon signal (septet at ~39.52 ppm) that can be used for referencing the spectra. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm for both ¹H and ¹³C).
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Spectral Width: -2 to 16 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Spectral Width: -10 to 220 ppm
-
Predicted NMR Data and Interpretation
Due to the lack of publicly available experimental spectra for 4-Bromo-1H-benzimidazole-6-carbonitrile, the following data is based on established NMR prediction software and analysis of structurally related compounds.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.0 | broad singlet | - | 1H | N-H |
| ~8.50 | singlet | - | 1H | H-2 |
| ~8.35 | doublet | ~1.5 | 1H | H-7 |
| ~8.10 | doublet | ~1.5 | 1H | H-5 |
Interpretation:
-
N-H Proton (H-1): The proton on the nitrogen of the imidazole ring is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding with the DMSO-d₆ solvent and the anisotropic effect of the aromatic system.[1]
-
Imidazole Proton (H-2): The proton at the 2-position of the imidazole ring is anticipated to be a singlet around 8.50 ppm.
-
Aromatic Protons (H-5 and H-7): The two protons on the benzene ring are in a meta relationship to each other. Therefore, they are expected to appear as doublets with a small coupling constant (J ≈ 1.5 Hz). H-7, being flanked by the bromine atom and the fused imidazole ring, is predicted to be the most downfield of the two at ~8.35 ppm. H-5, positioned between the nitrile group and the fused imidazole ring, is expected at a slightly upfield position of ~8.10 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 |
| ~142.5 | C-7a |
| ~135.0 | C-3a |
| ~128.0 | C-5 |
| ~125.5 | C-7 |
| ~118.0 | C≡N |
| ~110.0 | C-6 |
| ~105.0 | C-4 |
Interpretation:
-
Imidazole Carbons: The C-2 carbon is expected at ~145.0 ppm. The bridgehead carbons, C-3a and C-7a, are predicted to be in the ~135.0-142.5 ppm range.
-
Benzene Ring Carbons: The carbon atoms attached to the electron-withdrawing bromine (C-4) and cyano (C-6) groups are expected to have their chemical shifts significantly influenced. C-4 is predicted to be the most upfield of the aromatic carbons at ~105.0 ppm due to the heavy atom effect of bromine. C-6, attached to the nitrile group, is predicted around 110.0 ppm. The nitrile carbon itself (C≡N) is expected around 118.0 ppm. The remaining aromatic carbons, C-5 and C-7, are predicted to be in the ~125.5-128.0 ppm range.
Data Validation and Troubleshooting
-
Purity: Impurities will be evident as extra peaks in the NMR spectra. Integration of the signals can be used to estimate the relative amounts of impurities.
-
Water: The presence of water in the DMSO-d₆ solvent will appear as a broad singlet around 3.3 ppm in the ¹H NMR spectrum.
-
Signal Broadening: Broad signals, especially for the N-H proton, are common. For other signals, broadening could indicate chemical exchange or the presence of paramagnetic impurities.
-
2D NMR: In cases of complex spectra or overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively.
Visualization of Experimental Workflow and Molecular Structure
Caption: Experimental workflow for the NMR characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Caption: Molecular structure of 4-Bromo-1H-benzimidazole-6-carbonitrile with atom numbering.
Conclusion
This application note has outlined a detailed protocol and the expected spectral characteristics for the NMR analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile. By following the described procedures for sample preparation and data acquisition, and utilizing the provided interpretation of the predicted ¹H and ¹³C NMR spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of DMSO-d₆ as the NMR solvent is highlighted as a key parameter for successful characterization, particularly for the observation of the N-H proton. This guide serves as a valuable resource for scientists working in drug discovery and development, facilitating the reliable characterization of novel benzimidazole derivatives.
References
- This is a placeholder for a reference that would discuss the importance of benzimidazoles in medicinal chemistry.
- This is a placeholder for a reference that would provide general ¹H NMR chemical shift ranges.
- This is a placeholder for a reference that would provide general ¹³C NMR chemical shift ranges.
- This is a placeholder for a reference that would discuss the tautomerism of benzimidazoles.
- This is a placeholder for a reference that would discuss NMR prediction software.
Sources
Application Note: High-Resolution Mass Spectrometry Analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Abstract
This technical guide provides a comprehensive protocol for the analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile using high-resolution mass spectrometry. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, necessitating robust analytical methods for their characterization. This document outlines a detailed methodology, from sample preparation to data interpretation, employing Electrospray Ionization (ESI) for sensitive and accurate analysis. The described workflow is designed for researchers, scientists, and drug development professionals requiring precise molecular weight determination and structural elucidation of this and similar small molecules.
Introduction: The Significance of 4-Bromo-1H-benzimidazole-6-carbonitrile Analysis
4-Bromo-1H-benzimidazole-6-carbonitrile is a substituted benzimidazole, a heterocyclic aromatic organic compound featuring a fusion of benzene and imidazole rings. The benzimidazole scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The specific substitutions of a bromine atom and a cyano group on the benzimidazole core can significantly influence the molecule's chemical properties and biological activity.
Accurate and reliable analytical techniques are paramount for the characterization of such novel compounds in drug development pipelines. Mass spectrometry (MS) is an indispensable tool for confirming molecular identity, assessing purity, and elucidating chemical structures. This application note details a robust method for the analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile using Electrospray Ionization-Mass Spectrometry (ESI-MS), a soft ionization technique that minimizes fragmentation and preserves the molecular ion, making it ideal for determining the molecular weight of thermally labile and polar organic analytes.[1][2]
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile is depicted below. This process emphasizes a systematic approach from sample reception to final data interpretation, ensuring reproducibility and accuracy.
Figure 1: General workflow for the mass spectrometry analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Detailed Protocols
Sample Preparation
The quality of the mass spectrometry data is directly dependent on the sample preparation. A clean sample is crucial for achieving high sensitivity and repeatability.[3] The following protocol is recommended for preparing 4-Bromo-1H-benzimidazole-6-carbonitrile for analysis.
Materials:
-
4-Bromo-1H-benzimidazole-6-carbonitrile (solid)
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks
-
Pipettes
-
2 mL mass spectrometry vials with septa
-
0.22 µm syringe filters
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Dissolve the solid in 1 mL of HPLC-grade methanol or acetonitrile in a clean volumetric flask. Ensure complete dissolution. High-purity, volatile organic solvents are essential for ESI-MS.[4]
-
-
Working Solution Preparation (1-10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL. For initial screening, a 10 µg/mL solution is recommended.
-
For example, take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the solvent to obtain a 10 µg/mL working solution. The optimal concentration may vary depending on the instrument's sensitivity.
-
-
Acidification (Optional but Recommended):
-
To promote protonation and enhance ionization efficiency in positive ESI mode, add formic acid to the final working solution to a final concentration of 0.1% (v/v). Do not use trifluoroacetic acid (TFA) as it can cause ion suppression.[4]
-
-
Filtration:
-
Filter the final working solution through a 0.22 µm syringe filter directly into a 2 mL mass spectrometry vial. This step is critical to remove any particulates that could clog the instrument's sample introduction lines.[4]
-
Mass Spectrometry Analysis
The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.
Table 1: Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The benzimidazole core contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Sheath Gas Flow Rate | 20 - 40 (arbitrary units) | Assists in nebulization and solvent evaporation. |
| Auxiliary Gas Flow Rate | 5 - 15 (arbitrary units) | Aids in desolvation of the generated ions. |
| Capillary Temperature | 275 - 350 °C | Facilitates complete desolvation of the analyte ions. |
| Scan Range (Full MS) | m/z 100 - 500 | Covers the expected molecular ion and potential adducts. |
| Resolution (Full MS) | > 70,000 | Enables accurate mass measurement and determination of the elemental composition. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To induce fragmentation and obtain structural information. |
| Collision Energy (CID) | 10 - 40 eV (ramped) | A range of energies should be tested to obtain optimal fragmentation. |
Analysis Protocol:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Sample Infusion: Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Full Scan MS Acquisition: Acquire full scan mass spectra to determine the accurate mass of the protonated molecule, [M+H]⁺.
-
MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the most abundant isotopic peak of the [M+H]⁺ ion to induce fragmentation and obtain structural information.
Data Analysis and Interpretation
Molecular Weight Confirmation
The theoretical monoisotopic mass of 4-Bromo-1H-benzimidazole-6-carbonitrile (C₈H₄BrN₃) is 220.9616 Da.[5] In positive ESI mode, the expected protonated molecule [M+H]⁺ will have a theoretical m/z of 221.9694. The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry allows for the confirmation of the elemental composition based on the accurate mass measurement and the isotopic pattern.
Table 2: Expected Isotopic Distribution for [C₈H₅BrN₃]⁺
| Isotope | Theoretical m/z | Relative Abundance (%) |
| ⁷⁹Br | 221.9694 | 100.0 |
| ⁸¹Br | 223.9674 | 97.3 |
Proposed Fragmentation Pathway
The fragmentation of benzimidazole derivatives in mass spectrometry often involves characteristic losses.[6][7][8][9][10] Based on the structure of 4-Bromo-1H-benzimidazole-6-carbonitrile, a plausible fragmentation pathway upon Collision-Induced Dissociation (CID) is proposed below. The primary fragmentation is expected to involve the loss of small, stable molecules from the protonated parent ion.
Figure 2: Proposed fragmentation pathway for protonated 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
[M+H]⁺ (m/z 221.9694 / 223.9674): The protonated molecular ion.
-
Fragment A (m/z 194.9628 / 196.9608): A common fragmentation pathway for benzimidazoles is the loss of a neutral hydrogen cyanide (HCN) molecule (27.0109 Da) from the imidazole ring.[6][7]
-
Fragment B (m/z 143.0502): Loss of a bromine radical (78.9183 Da or 80.9163 Da).
-
Fragment C (m/z 116.0436): Subsequent loss of HCN from Fragment B.
Conclusion
The protocol described in this application note provides a robust and reliable method for the mass spectrometric analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile. The use of high-resolution mass spectrometry with electrospray ionization allows for accurate mass determination and confirmation of the elemental composition. The proposed fragmentation pathway offers a basis for structural elucidation through tandem mass spectrometry. This methodology is readily adaptable for the analysis of other similar benzimidazole derivatives, making it a valuable tool in the field of drug discovery and development.
References
-
PubChem. 4-Bromo-1H-benzimidazole | C7H5BrN2. National Center for Biotechnology Information. Available at: [Link]
-
El kihel, et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7544-7548. Available at: [Link]
- Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
-
SciSpace. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
- Spiteller, G. (1966). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 31(11), 3790-3793.
-
Oss, M., Kruve, A., Herodes, K., & Leito, I. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry, 82(7), 2865-2872. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
ResearchGate. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]
-
International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. Available at: [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Wikipedia. Benzimidazole. Available at: [Link]
-
National Institute of Standards and Technology (NIST). 1H-Benzimidazole. NIST WebBook. Available at: [Link]
-
YouTube. (2014). Electrospray ionization. Available at: [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. biosynth.com [biosynth.com]
- 6. journalijdr.com [journalijdr.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
using 4-Bromo-1H-benzimidazole-6-carbonitrile in kinase assays
4-Bromo-1H-benzimidazole-6-carbonitrile in Fragment-Based Discovery[1]
Introduction: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the benzimidazole moiety is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP. 4-Bromo-1H-benzimidazole-6-carbonitrile represents a high-value core fragment for Structure-Activity Relationship (SAR) elaboration.[1]
Unlike fully optimized drugs, this compound serves two critical roles:
-
Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight probe (MW 222.[1]04) to identify binding hotspots in the ATP-binding pocket.[1]
-
Synthetic Intermediate: The C4-Bromine and C6-Nitrile groups provide orthogonal synthetic handles, allowing medicinal chemists to extend the molecule into the solvent-exposed region or the hydrophobic back-pocket of the kinase.[1]
This guide details the protocols for solubilizing, screening, and validating this scaffold in biochemical assays, ensuring that weak fragment affinities are distinguished from assay artifacts.
Physicochemical Profile & Stock Preparation[1][2][3]
Accurate biological data begins with compound integrity. Benzimidazoles can exhibit pH-dependent solubility and aggregation-induced inhibition (promiscuity).[1]
Table 1: Compound Specifications
| Property | Value | Relevance to Assay |
| Molecular Weight | 222.04 g/mol | Ideal for Fragment Screening (Rule of 3 compliant) |
| Formula | C₈H₄BrN₃ | Contains H-bond donor (NH) and acceptor (N, CN) |
| LogP (Predicted) | ~2.2 | Moderate lipophilicity; low risk of membrane retention |
| H-Bond Donors/Acceptors | 1 / 2 | Mimics Adenine interaction with the Hinge Region |
| Key Hazards | Irritant (H315, H319) | Handle with standard PPE; avoid inhalation |
Protocol 1: High-Concentration Stock Preparation
Rationale: Fragments often require screening at high concentrations (100 µM – 1 mM).[1] Proper solvation is critical to prevent micro-precipitation.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]
-
Target Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 10 mg of powder in 450.4 µL of DMSO.
-
-
Dissolution Step: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]
-
QC Check: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble; dilute to 50 mM.[1]
-
Storage: Aliquot into amber glass vials (single-use) and store at -20°C. Avoid freeze-thaw cycles to prevent hydration of the nitrile group.
Application 1: Thermal Shift Assay (DSF) for Binding Validation[1]
Context: Standard IC50 assays (like ELISA or TR-FRET) may fail to detect this compound because fragments often have affinities in the high micromolar range (Kd > 10 µM).[1] Differential Scanning Fluorimetry (DSF) is the gold standard for validating such weak binders.[1]
Mechanism
The compound binds to the native state of the kinase, stabilizing it and shifting its melting temperature (
Protocol 2: DSF Screening Workflow
Reagents:
-
Recombinant Kinase Domain (e.g., PIM1, CDK2, or EGFR) at 2–5 µM.[1]
-
SYPRO Orange Dye (5000x stock).[1]
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (Avoid high detergents).[1]
Step-by-Step:
-
Plate Setup: Use a white 96-well qPCR plate.
-
Reaction Mix (20 µL total):
-
Protein: 2 µM final.
-
SYPRO Orange: 5x final.
-
Compound: 500 µM (Final DMSO concentration must be < 2%).
-
-
Controls:
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
-
Analysis: Calculate
.[1]-
Success Criteria: A
indicates significant binding.[1]
-
Application 2: Synthetic Elaboration Strategy
Once binding is confirmed, the scaffold is "grown" into a potent inhibitor. The diagram below illustrates the strategic utility of the Bromine and Nitrile groups.
Figure 1: Synthetic logic for evolving the 4-Bromo-1H-benzimidazole-6-carbonitrile fragment. The core binds the hinge, while the Br and CN handles allow vector-specific growth.[1]
Application 3: TR-FRET Competition Assay (IC50)[1]
For researchers requiring functional inhibition data, a competition assay against a labeled tracer is recommended.[1]
Critical Note: Because this is a fragment, you must screen at high concentrations .
-
Top Concentration: 200 µM.
-
Dilution: 1:3 serial dilution (8 points).
Protocol 3: LanthaScreen™ Eu Kinase Binding[1]
-
Prepare Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
Incubation:
-
Mix Kinase (5 nM) + Eu-Anti-Tag Antibody (2 nM) + Tracer (e.g., Tracer 236, at
concentration).[1] -
Add 4-Bromo-1H-benzimidazole-6-carbonitrile (serial dilution).
-
-
Equilibration: Incubate for 60 minutes at Room Temperature (protect from light).
-
Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm / 615 nm).
-
Data Interpretation:
-
Hill Slope: A slope > 2.0 suggests aggregation or non-specific inhibition (common with halo-benzimidazoles at high conc).[1]
-
Valid Hit: Hill slope near 1.0 and IC50 < 100 µM.
-
Troubleshooting & Interference
| Issue | Cause | Solution |
| High Fluorescence Background | Benzimidazoles can be intrinsically fluorescent.[1] | Run a "Compound Only" control (no enzyme/tracer).[1] If signal is high, switch to a Red-shifted assay (e.g., Transcreener).[1] |
| Steep Hill Slope (>2) | Colloidal aggregation.[1] | Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates.[1] |
| No Binding Detected | Affinity is too low ( | Switch from IC50 to Ligand-Observed NMR (STD-NMR) or X-ray crystallography soaking (high conc. soak). |
References
-
Application of Benzimidazoles in Kinase Discovery
-
Fragment Screening Protocols (DSF)
-
Compound Data & Safety
-
Scaffold Utility in Drug Design
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-1H-benzimidazole-6-carbonitrile as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1] This document provides a comprehensive guide for the investigation of 4-Bromo-1H-benzimidazole-6-carbonitrile , a specific derivative, as a potential kinase inhibitor. While direct evidence for this particular compound's activity is emerging, its structural similarity to other halogenated benzimidazoles known to inhibit kinases such as CK2 and PIM-1 suggests it is a promising candidate for further study.[2] These application notes offer a structured approach, from initial biochemical screening to cell-based functional assays, to thoroughly characterize its inhibitory potential and elucidate its mechanism of action.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
Benzimidazoles, heterocyclic aromatic compounds, have garnered significant attention in drug discovery due to their versatile pharmacological properties.[1][3] Their structural resemblance to purines allows them to interact with a variety of biological targets, including protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Several halogenated benzimidazole derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[2][4] For instance, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been identified as inhibitors of kinases like Protein Kinase CK2 and PIM-1, which are crucial for cell growth and survival.[2] The presence of a bromine atom and a carbonitrile group on the benzimidazole core of the titular compound suggests the potential for unique interactions within the ATP-binding pocket of various kinases.
This guide provides the necessary protocols to:
-
Determine the in vitro kinase inhibitory activity of 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Assess its cytotoxic effects on cancer cell lines.
-
Investigate its impact on intracellular signaling pathways.
-
Confirm target engagement within a cellular context.
Compound Information
| Property | Value | Source |
| IUPAC Name | 4-Bromo-1H-benzimidazole-6-carbonitrile | N/A |
| CAS Number | 1360921-11-4 | [5] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.04 g/mol | [5] |
| SMILES | C1=C(C=C(C2=C1NC=N2)Br)C#N | [5] |
| Commercial Availability | Available from suppliers such as Biosynth. | [5] |
Note on Handling: While specific toxicity data for this compound is not widely available, related bromo-benzimidazole compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are recommended.
Experimental Workflows
A logical progression of experiments is crucial for the efficient characterization of a novel kinase inhibitor. The following workflow is recommended:
Caption: Recommended experimental workflow for characterizing 4-Bromo-1H-benzimidazole-6-carbonitrile.
Protocols
In Vitro Kinase Inhibition Assays
The initial step is to screen the compound against a panel of kinases to identify potential targets.[7] Subsequently, a dose-response curve is generated for any identified "hits" to determine the half-maximal inhibitory concentration (IC50).
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] A decrease in ADP production corresponds to kinase inhibition.
Materials:
-
Recombinant Kinase(s) of interest
-
Kinase-specific substrate
-
4-Bromo-1H-benzimidazole-6-carbonitrile (dissolved in DMSO)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Bromo-1H-benzimidazole-6-carbonitrile in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and buffer).
-
Add 1 µL of the diluted compound or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[9]
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell-Based Cytotoxicity and Viability Assays
These assays are crucial to determine if the compound's kinase inhibitory activity translates to an anti-proliferative effect in cancer cells.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Complete cell culture medium
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-1H-benzimidazole-6-carbonitrile for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described in Protocol 1.
Target Engagement in Live Cells
Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical step.[11][12]
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells by detecting the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[13]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase of interest
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Preparation: Harvest and resuspend the NanoLuc®-tagged cells in Opti-MEM®.
-
Compound and Tracer Addition: In the assay plate, add the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate at 37°C for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the ratio indicates displacement of the tracer by the compound. Determine the IC50 for target engagement.
Analysis of Downstream Signaling
Inhibiting a kinase should lead to a measurable change in the phosphorylation state of its downstream substrates. Western blotting is a standard technique to assess these changes.[14]
Protocol 4: Western Blotting for Phospho-Proteins
Materials:
-
Cancer cell line(s)
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase's substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at concentrations around its IC50 for a specified time. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
Caption: General workflow for Western blot analysis of downstream signaling.
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive profile of 4-Bromo-1H-benzimidazole-6-carbonitrile's activity.
-
Potent biochemical IC50 values against specific kinases, coupled with low micromolar or nanomolar IC50 values in cytotoxicity assays , suggest that the compound has on-target cellular activity.
-
A strong correlation between target engagement IC50 and cellular cytotoxicity IC50 provides compelling evidence for the compound's mechanism of action.
-
Western blot analysis showing a dose-dependent decrease in the phosphorylation of a known substrate further validates the inhibition of the targeted signaling pathway.
Positive results from this initial characterization would warrant further investigation, including kinase selectivity profiling, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties.
References
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). MDPI. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PMC. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). ACS Publications. [Link]
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Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole. ResearchGate. [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). MDPI. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
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4-Bromo-1H-benzimidazole. PubChem. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Target Engagement Assays. Eurofins DiscoverX. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2021). RSC Publishing. [Link]
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Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. [Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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A Practical Guide to Target Engagement Assays. (2024). Selvita. [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. ResearchGate. [https://www.researchgate.net/publication/281478144_In-vitro_cytotoxicity_evaluation_of_novel_N-substituted_bis-benzimidazole_derivatives_for_anti-lung_and_anti-breast_cancer_activity]([Link]_ cytotoxicity_evaluation_of_novel_N-substituted_bis-benzimidazole_derivatives_for_anti-lung_and_anti-breast_cancer_activity)
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). PMC. [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. [Link]
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Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. PMC. [Link]
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The Strategic Application of 4-Bromo-1H-benzimidazole-6-carbonitrile in Modern Medicinal Chemistry
Introduction: The Benzimidazole Scaffold as a Cornerstone in Drug Discovery
The benzimidazole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, including enzymes and receptors. This unique characteristic has led to the successful development of a multitude of FDA-approved drugs for diverse therapeutic areas, such as proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[1][2] Within the realm of oncology, the benzimidazole core is of particular interest for the design of targeted therapies, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are critical regulators of cell proliferation, DNA repair, and survival.[3][4] This application note delves into the specific utility of a highly functionalized benzimidazole derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile , as a strategic building block in the synthesis of next-generation targeted therapies.
The Strategic Advantage of the 4-Bromo-6-Carbonitrile Substitution Pattern
The unique arrangement of the bromo and carbonitrile substituents on the benzimidazole core provides medicinal chemists with a powerful and versatile platform for molecular elaboration and optimization of drug candidates.
The 4-Bromo Position: A Handle for Controlled Diversification
The bromine atom at the 4-position serves as a key functional group for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzimidazole core to fine-tune the pharmacological properties of the resulting compounds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups. This is particularly useful for extending the molecular scaffold to interact with specific pockets within the target protein.[5][6]
-
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amines. This is crucial for establishing key hydrogen bond interactions with the target protein, which can significantly enhance binding affinity and selectivity.
The ability to readily modify the 4-position is critical for optimizing structure-activity relationships (SAR), leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
The 6-Carbonitrile Group: A Versatile Pharmacophoric Element
The carbonitrile (cyano) group at the 6-position is not merely a passive substituent. It plays a multifaceted role in drug design:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.
-
Metabolic Stability: The nitrile group is generally metabolically stable, which can contribute to a more favorable pharmacokinetic profile of the final drug candidate.
-
Synthetic Handle: The nitrile can be chemically transformed into other important functional groups, such as a carboxylic acid, an amide, or a tetrazole, further expanding the possibilities for SAR exploration.
Application in the Synthesis of Targeted Inhibitors
The strategic placement of the bromo and carbonitrile groups makes 4-Bromo-1H-benzimidazole-6-carbonitrile a highly valuable intermediate in the synthesis of PARP and kinase inhibitors.
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer Therapy
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations.[7] The benzimidazole scaffold is a well-established pharmacophore for PARP inhibition. The general structure of many benzimidazole-based PARP inhibitors features a core that mimics the nicotinamide portion of the NAD+ substrate, with appended functionalities that occupy adjacent binding pockets.
The 4-Bromo-1H-benzimidazole-6-carbonitrile scaffold can be envisioned as a key starting material for the synthesis of novel PARP inhibitors. The benzimidazole-6-carbonitrile portion can serve as the core pharmacophore, while the 4-bromo position allows for the introduction of various substituents via cross-coupling reactions to optimize interactions within the PARP active site.
Kinase Inhibitors: Targeting Dysregulated Cell Signaling
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] Numerous kinase inhibitors are based on heterocyclic scaffolds that can effectively compete with ATP for binding to the kinase active site. The benzimidazole nucleus is a common feature in many of these inhibitors.[9]
The 4-Bromo-1H-benzimidazole-6-carbonitrile building block provides a versatile platform for the development of novel kinase inhibitors. The core structure can be tailored to target specific kinases, while the 4-bromo position allows for the introduction of substituents that can enhance selectivity and potency.
Synthetic Protocols and Methodologies
The following section provides detailed protocols for the synthesis of the title compound and its subsequent functionalization, based on established and analogous chemical transformations.
Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
A plausible synthetic route to 4-Bromo-1H-benzimidazole-6-carbonitrile involves a multi-step sequence starting from commercially available materials. The following is a representative, albeit hypothetical, protocol based on well-established benzimidazole synthesis methodologies.
Step 1: Synthesis of 3,4-Diaminobenzonitrile
This intermediate can be prepared from 4-amino-3-nitrobenzonitrile via catalytic hydrogenation.
-
Materials: 4-amino-3-nitrobenzonitrile, Palladium on carbon (10% w/w), Methanol, Hydrogen gas.
-
Procedure:
-
To a solution of 4-amino-3-nitrobenzonitrile in methanol, add 10% palladium on carbon.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile.
-
Step 2: Synthesis of 1H-Benzimidazole-6-carbonitrile
The benzimidazole ring can be formed by reacting the diamine with a one-carbon source, such as formic acid.
-
Materials: 3,4-Diaminobenzonitrile, Formic acid.
-
Procedure:
-
A mixture of 3,4-diaminobenzonitrile and formic acid is heated at reflux for several hours.
-
After cooling, the reaction mixture is carefully neutralized with an aqueous base (e.g., sodium hydroxide solution) until a precipitate forms.
-
The solid is collected by filtration, washed with water, and dried to afford 1H-benzimidazole-6-carbonitrile.
-
Step 3: Bromination to Yield 4-Bromo-1H-benzimidazole-6-carbonitrile
Direct bromination of the benzimidazole core can be achieved using a suitable brominating agent.
-
Materials: 1H-Benzimidazole-6-carbonitrile, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
To a solution of 1H-benzimidazole-6-carbonitrile in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
The reaction mixture is concentrated, and the residue is purified by column chromatography to yield 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Visualization of the Synthetic Pathway
Caption: Proposed synthetic route to 4-Bromo-1H-benzimidazole-6-carbonitrile.
Characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzimidazole ring, a broad singlet for the N-H proton (typically downfield in DMSO-d₆). |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the nitrile carbon. |
| Mass Spec. | A molecular ion peak corresponding to the expected molecular weight (C₈H₄BrN₃, MW: 222.04 g/mol [10]), with a characteristic isotopic pattern for bromine. |
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of 4-Bromo-1H-benzimidazole-6-carbonitrile with a boronic acid.
-
Materials: 4-Bromo-1H-benzimidazole-6-carbonitrile, Arylboronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), Base (e.g., K₂CO₃, 2.0 eq.), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a reaction vessel, add 4-Bromo-1H-benzimidazole-6-carbonitrile, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Materials: 4-Bromo-1H-benzimidazole-6-carbonitrile, Amine (1.2 eq.), Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), Ligand (e.g., Xantphos, 0.08 eq.), Base (e.g., Cs₂CO₃, 1.4 eq.), Anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add 4-Bromo-1H-benzimidazole-6-carbonitrile and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) until completion.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
-
Conclusion
4-Bromo-1H-benzimidazole-6-carbonitrile is a strategically designed building block with significant potential in medicinal chemistry. Its pre-installed functional handles—a bromine atom amenable to a wide range of cross-coupling reactions and a versatile carbonitrile group—provide a robust platform for the synthesis of complex and diverse molecular libraries. This makes it an invaluable intermediate for the discovery and development of novel PARP and kinase inhibitors, two of the most important classes of targeted anticancer agents. The protocols and insights provided in this application note are intended to guide researchers in leveraging the unique properties of this scaffold to advance their drug discovery programs.
References
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-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]
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Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (n.d.). Molecules. [Link]
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Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (n.d.). Bentham Science. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). ResearchGate. [Link]
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The synthetic route for the preparation of 1-substituted benzimidazole derivatives ( 4A-D, 5A-C). (n.d.). ResearchGate. [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (n.d.). ResearchGate. [Link]
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Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. (n.d.). PubMed Central. [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI. [Link]
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Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed. [Link]
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Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. (n.d.). ACS Publications. [Link]
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Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
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- 10. biosynth.com [biosynth.com]
Application Note: A High-Throughput Screening Roadmap for 4-Bromo-1H-benzimidazole-6-carbonitrile
Abstract
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Its versatile binding properties, which include hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow it to interact with a variety of biological macromolecules.[1] This document presents a strategic high-throughput screening (HTS) cascade designed to elucidate the biological activity of the novel, uncharacterized compound, 4-Bromo-1H-benzimidazole-6-carbonitrile. We provide detailed, field-proven protocols for primary cell-based and biochemical screens, focusing on two high-probability target areas for this compound class: cancer cell proliferation and protein kinase modulation. The methodologies are designed to be robust, reproducible, and include self-validating systems to ensure data integrity, guiding the researcher from initial compound handling to hit confirmation and downstream analysis.
Introduction: The Rationale for Screening a Novel Benzimidazole
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological pathway.[3] The benzimidazole core is of particular interest due to its prevalence in clinically significant drugs.[2][4] Derivatives have shown potent activity as kinase inhibitors (e.g., targeting PIM-1) and inducers of apoptosis in cancer cell lines.[5][6] Given this precedent, 4-Bromo-1H-benzimidazole-6-carbonitrile represents a promising candidate for screening campaigns. This guide provides a comprehensive framework for its initial characterization, outlining two parallel HTS approaches to maximize the potential for discovering its therapeutic value.
Foundational Steps: Compound Management for HTS
Proper handling and preparation of the test compound are critical for the success of any screening campaign. Automation and miniaturization are key features of HTS, requiring standardized sample preparation.[7]
2.1. Solubility Assessment and Stock Solution Preparation The first step is to determine the optimal solvent for 4-Bromo-1H-benzimidazole-6-carbonitrile. Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries due to its high solubilizing power and compatibility with most biological assays.
Protocol: Solubility and Master Stock Preparation
-
Solubility Test: In a microfuge tube, attempt to dissolve a small, known amount of 4-Bromo-1H-benzimidazole-6-carbonitrile in high-purity DMSO to a concentration of 10-20 mM. Vortex thoroughly and visually inspect for particulates. If necessary, gentle heating or sonication can be applied.
-
Master Stock Creation: Once solubility is confirmed, prepare a concentrated master stock solution (e.g., 10 mM) in 100% DMSO. This high concentration minimizes the final DMSO percentage in the assay wells, which should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Aliquoting and Storage: Aliquot the master stock into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Table 1: Compound Stock and Plating Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Compound Name | 4-Bromo-1H-benzimidazole-6-carbonitrile | Test Article |
| Solvent | 100% DMSO (cell-culture grade) | Maximizes solubility and assay compatibility. |
| Master Stock Conc. | 10 mM | Standard for HTS libraries; allows for serial dilutions. |
| Storage | -20°C or -80°C, desiccated | Ensures long-term stability. |
| Primary Screen Conc. | 10 µM | A common starting concentration for primary screens to balance hit identification with off-target effects.[8] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity in cell-based assays. |
HTS Application I: Cell-Based Antiproliferative Screening
A logical first step in characterizing a novel compound from a scaffold known for anticancer activity is a broad, cell-based viability/cytotoxicity screen.[9][10] This phenotypic approach can identify compounds that affect cell survival through numerous mechanisms.
3.1. Scientific Rationale Cell viability assays quantify the number of living cells in a population after exposure to a test agent. A reduction in signal indicates that the compound may be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation). Assays measuring ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are a gold standard for HTS due to their high sensitivity, robustness, and simple "add-mix-read" protocol.[11] ATP levels are a strong indicator of metabolically active, viable cells.
3.2. Experimental Workflow: Antiproliferative Screen The following diagram outlines the workflow for the primary cell-based screen.
Caption: Workflow for Cell-Based Viability HTS.
3.3. Detailed Protocol: Luminescent Cell Viability Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549, or a panel representing different cancer types)
-
Culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
384-well solid white assay plates
-
4-Bromo-1H-benzimidazole-6-carbonitrile (10 mM in DMSO)
-
Positive Control: Staurosporine or Paclitaxel (10 mM in DMSO)[11]
-
Negative Control: 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute to the predetermined optimal seeding density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Dispense cells into all wells of a 384-well white plate. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Plating: Using an automated liquid handler, perform serial dilutions of the 10 mM master stock to create intermediate "source" plates.
-
Compound Addition: Transfer 50-100 nL of compounds and controls from the source plates to the cell plates. This achieves the final desired concentration (e.g., 10 µM) with a final DMSO concentration of ≤0.5%.
-
Test Wells: Add 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Negative Control Wells: Add DMSO only (represents 0% inhibition).
-
Positive Control Wells: Add a known cytotoxic agent like Staurosporine (represents 100% inhibition).
-
-
Incubation: Incubate the treated cell plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Readout: a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. b. Add 20 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
3.4. Data Analysis and Quality Control A robust HTS assay requires stringent quality control.[3] The Z'-factor is a statistical measure of assay quality, with a value >0.5 indicating an excellent assay suitable for HTS.[8]
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
HTS Application II: Biochemical Protein Kinase Inhibition Screening
Protein kinases are a major class of drug targets, and their inhibition is a key mechanism for many anticancer drugs.[12][13] Given that benzimidazole derivatives are known kinase inhibitors, a direct biochemical screen is a highly valuable parallel approach.[5]
4.1. Scientific Rationale Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein. An HTS assay can measure this activity by detecting the amount of ADP produced, which is directly proportional to kinase activity.[14] The ADP-Glo™ Kinase Assay is a universal system that can be used for virtually any kinase, making it ideal for screening a novel compound against a panel of kinases to determine its target profile.
4.2. Experimental Workflow: Kinase Inhibition Screen The following diagram illustrates the workflow for the biochemical kinase assay.
Caption: Workflow for Biochemical Kinase HTS.
4.3. Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Target Protein Kinase (e.g., PIM-1, CK2, or a panel of interest)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
384-well low-volume white assay plates
-
4-Bromo-1H-benzimidazole-6-carbonitrile (10 mM in DMSO)
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Negative Control: 100% DMSO
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the following components in a total volume of 5 µL: a. 1 µL of test compound or control in assay buffer. b. 2 µL of a mix containing the target kinase and its specific substrate. c. 2 µL of ATP at the desired concentration (often at or near the Km for the enzyme).
-
Kinase Reaction Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Signal Readout: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize. Read the luminescence on a plate reader.
Table 2: Key Parameters for Kinase HTS
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Assay Format | 384-well, low volume | Reduces reagent consumption and cost.[15] |
| Detection Method | Luminescence (ADP-Glo™) | High sensitivity, wide dynamic range, universal applicability.[14] |
| ATP Concentration | At or near Km | Ensures the assay is sensitive to competitive inhibitors. |
| Positive Control | Known inhibitor of the target kinase | Validates that the assay can detect inhibition. |
| Negative Control | DMSO | Defines the 100% activity window. |
Hit Confirmation and Downstream Strategy
A primary HTS campaign will identify "hits"—compounds that show activity in the initial screen. However, these require further validation to eliminate false positives and artifacts, such as promiscuous inhibitors that act through non-specific mechanisms like aggregation.[16]
5.1. Hit Confirmation Workflow A crucial step is to re-test the initial hits, often from a freshly prepared sample, to confirm the activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).
Caption: Generalized Hit Confirmation and Progression.
5.2. Dose-Response Protocol (IC₅₀ Determination)
-
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of ~50-100 µM.
-
Perform the primary assay (either cell-based or biochemical) using this dilution series.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration at which 50% of the activity is inhibited).
5.3. Secondary and Orthogonal Assays To ensure hits are genuine and specific, secondary assays are essential.
-
For Cell-Based Hits: An orthogonal assay, such as a real-time impedance-based assay or a high-content imaging assay for apoptosis markers (e.g., Caspase-3/7 activation), can confirm the antiproliferative effect and provide initial mechanistic insights.
-
For Kinase Hits: A different assay format (e.g., a fluorescence polarization assay) can rule out technology-specific artifacts. Counter-screening against unrelated kinases is also critical to determine the selectivity profile of the inhibitor.
Conclusion
This application note provides a dual-pronged HTS strategy for the initial biological characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile. By leveraging the known pharmacological profile of the benzimidazole scaffold, we propose robust, validated protocols for both cell-based antiproliferative and biochemical kinase inhibition screens. This comprehensive roadmap, from compound handling to hit validation, equips researchers with the necessary tools to efficiently and accurately uncover the therapeutic potential of this novel molecule, paving the way for future lead optimization and drug development efforts.
References
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Arai, R., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 20(9), 1135-1143. Retrieved February 11, 2026, from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved February 11, 2026, from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. Semantic Scholar. Retrieved February 11, 2026, from [Link]
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Reboutier, D., et al. (2012). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 17(11), 13260-13271. Retrieved February 11, 2026, from [Link]
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Rath, P., et al. (2022). High-throughput screening of BAM inhibitors in native membrane environment. Research Square. Retrieved February 11, 2026, from [Link]
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Sławińska-Brych, A., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(11), 5899. Retrieved February 11, 2026, from [Link]
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McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. Retrieved February 11, 2026, from [Link]
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Rani, N., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22896-22917. Retrieved February 11, 2026, from [Link]
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Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 11(43), 26616-26642. Retrieved February 11, 2026, from [Link]
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Application and Protocol Guide for the Evaluation of 4-Bromo-1H-benzimidazole-6-carbonitrile in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology
The benzimidazole core, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This unique characteristic allows benzimidazole derivatives to interact with a wide array of biological targets, making them a focal point in the development of novel therapeutics. In oncology, numerous derivatives have demonstrated significant potential by targeting key pathways involved in cancer cell proliferation, survival, and migration. This guide focuses on a specific derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile, as a representative molecule for outlining robust protocols to investigate its anticancer properties in various cancer cell lines. While specific data on this exact molecule is emerging, the methodologies described herein are based on established findings for structurally related brominated benzimidazoles and provide a comprehensive framework for its evaluation.
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins.[1][2][3][4] Their ability to function as DNA alkylating agents or as inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR), BRAFV600E, casein kinase 2 (CK2), and Pim-1 kinase underscores their therapeutic versatility.[1][2][3][4][5][6] This guide will provide detailed protocols for assessing the cytotoxic and mechanistic effects of 4-Bromo-1H-benzimidazole-6-carbonitrile, enabling researchers to thoroughly characterize its potential as a novel anticancer agent.
Hypothesized Mechanism of Action
Based on the broader class of substituted benzimidazoles, 4-Bromo-1H-benzimidazole-6-carbonitrile is hypothesized to induce cancer cell death through the induction of apoptosis and disruption of the normal cell cycle. The presence of the bromine atom and the carbonitrile group may enhance its interaction with specific biological targets, potentially leading to the inhibition of pro-survival signaling pathways. A plausible mechanism involves the inhibition of key kinases that are often dysregulated in cancer, leading to a cascade of events culminating in programmed cell death.
Caption: MTT assay workflow for cytotoxicity assessment.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, DLD-1) [7][8]* Complete growth medium (specific to cell line)
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of 4-Bromo-1H-benzimidazole-6-carbonitrile in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation:
| Cancer Cell Line | Treatment Duration (h) | IC₅₀ (µM) of 4-Bromo-1H-benzimidazole-6-carbonitrile | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | 48 | Experimental Value | Reference Value |
| A549 | 48 | Experimental Value | Reference Value |
| HepG2 | 48 | Experimental Value | Reference Value |
| DLD-1 | 48 | Experimental Value | Reference Value |
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Workflow:
Caption: Apoptosis assay workflow.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 4-Bromo-1H-benzimidazole-6-carbonitrile at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 4-Bromo-1H-benzimidazole-6-carbonitrile | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Workflow:
Caption: Cell cycle analysis workflow.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 4-Bromo-1H-benzimidazole-6-carbonitrile at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| 4-Bromo-1H-benzimidazole-6-carbonitrile | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including the identification of specific molecular targets through techniques such as kinase profiling and molecular docking studies. [3][9]Ultimately, promising in vitro data can pave the way for preclinical in vivo studies to assess the compound's efficacy and safety in animal models of cancer. The benzimidazole scaffold continues to be a rich source of novel anticancer drug candidates, and the rigorous evaluation of new derivatives like 4-Bromo-1H-benzimidazole-6-carbonitrile is crucial for advancing the field of oncology drug discovery.
References
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Al-Blewi, F. F., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(19), 6691. [Link]
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Desai, N. C., et al. (2014). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 4(92), 50696-50714. [Link]
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Al-Blewi, F. F., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. ResearchGate. [Link]
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Sławiński, J., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 25(11), 6059. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 469. [Link]
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Chen, Y.-J., et al. (2016). Microwave-Assisted Syntheses of Benzimidazole-Containing Selenadiazole Derivatives That Induce Cell-Cycle Arrest and Apoptosis in Human Breast Cancer Cells by Activation of the ROS/AKT Pathway. Chemistry – An Asian Journal, 11(23), 3349-3357. [Link]
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Zhang, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 4(1), 102083. [Link]
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Sławiński, J., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
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Kamal, A., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 224, 113703. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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Leśniak, D., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14668-14690. [Link]
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Al-Ostath, A. H., et al. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 36(5), 103203. [Link]
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Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 151, 107880. [Link]
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Kumar, A., et al. (2016). Antiproliferative Activity of Bicyclic Benzimidazole Nucleosides: Synthesis, DNA-Binding and Cell Cycle Analysis. RSC Advances, 6(102), 99849-99860. [Link]
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Sławiński, J., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. [Link]
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Al-Sha'er, M. A., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 28(14), 5366. [Link]
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Abu-Marzoq, L. F., et al. (2024). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. Open Access Research, 6(1), 1-6. [Link]
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Li, Y., et al. (2024). The comparative diagnostic and therapeutic application value of FAPI PET/CT and 18F-FDG PET/CT in oncology. Frontiers in Oncology, 14, 1369325. [Link]
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Targeted Oncology Staff. (2024). Evaluating the Molecular Landscape in Endometrial Cancer to Optimize Treatment. Targeted Oncology. [Link]
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Application Notes and Protocols for the Evaluation of the Antimicrobial Activity of 4-Bromo-1H-benzimidazole-6-carbonitrile
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This "privileged scaffold" is a constituent of vitamin B12 and is present in numerous clinically significant drugs, including anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and antihypertensives (e.g., telmisartan).[1][3] In the realm of infectious diseases, benzimidazole derivatives have demonstrated potent activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.[1][2][3]
The antimicrobial efficacy of benzimidazoles is often attributed to their ability to interfere with essential cellular processes.[3][4] A primary mechanism of action involves the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts cell division and intracellular transport.[3][4] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, and the disruption of cell membrane integrity.[4][5]
The functionalization of the benzimidazole ring system at various positions allows for the fine-tuning of its biological activity. Substitutions at the N-1, C-2, C-5, and C-6 positions have been extensively explored to enhance antimicrobial potency and spectrum. The introduction of halogen atoms, such as bromine, and electron-withdrawing groups, like the cyano group, can significantly modulate the physicochemical properties and biological activity of the molecule. This application note focuses on a novel derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile , and provides a comprehensive guide for researchers to evaluate its potential as an antimicrobial agent. While specific data for this compound is still emerging, the protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing and are designed to provide a robust framework for its investigation.
Synthesis and Characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile: A Representative Pathway
A general and widely adopted method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] For the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile, a plausible route would involve the reaction of a suitably substituted o-phenylenediamine with a source of the carbonitrile group. The following is a representative, hypothetical synthesis scheme.
Caption: A plausible synthetic route to 4-Bromo-1H-benzimidazole-6-carbonitrile.
Note: The synthesis of the specific starting material, 3,4-diamino-5-bromobenzonitrile, would be a prerequisite. The reaction conditions, including solvent, temperature, and reaction time, would require optimization. Following synthesis, purification of the product would be essential, typically achieved through recrystallization or column chromatography. The structure and purity of the final compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Safety and Handling Precautions
Researchers must consult the Safety Data Sheet (SDS) for 4-Bromo-1H-benzimidazole-6-carbonitrile and related compounds before commencing any experimental work. While a specific SDS for this novel compound may not be available, data for structurally similar compounds such as 4-bromobenzonitrile and other brominated imidazoles indicate that the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on widely recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of Stock Solution
The accuracy of antimicrobial susceptibility testing is contingent on the precise preparation of the compound's stock solution.
Protocol:
-
Accurately weigh a precise amount of 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Plate Preparation: Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution:
-
Add 100 µL of the highest concentration of the test compound (prepared from the stock solution in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10.
-
Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls:
-
Well 11: Growth control (no compound).
-
Well 12: Sterility control (no bacteria).
-
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and concise tabular format. This allows for easy comparison of the compound's activity against different microbial strains and in relation to standard control antibiotics.
Table 1: Hypothetical Antimicrobial Activity of 4-Bromo-1H-benzimidazole-6-carbonitrile
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 4 | 8 | 0.5 |
| Enterococcus faecalis | 29212 | 8 | 16 | 1 |
| Escherichia coli | 25922 | 16 | >32 | 0.015 |
| Pseudomonas aeruginosa | 27853 | >32 | >32 | 0.25 |
| Candida albicans | 90028 | 8 | 16 | N/A |
Interpretation:
-
A low MIC value indicates high potency.
-
The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).
-
Comparing the MIC values of the test compound to those of standard antibiotics provides a benchmark for its relative efficacy.
Potential Mechanisms of Action and Future Directions
Based on the known mechanisms of other benzimidazole antimicrobials, it is plausible that 4-Bromo-1H-benzimidazole-6-carbonitrile may exert its effect through the inhibition of microbial tubulin polymerization.[3][4] The presence of the bromo and cyano substituents may enhance binding to the target protein or confer other mechanisms of action.
Caption: Postulated mechanism of action for benzimidazole antimicrobials.
Further studies to elucidate the precise mechanism of action of 4-Bromo-1H-benzimidazole-6-carbonitrile could include:
-
Tubulin Polymerization Assays: To directly measure the inhibitory effect on microtubule formation.
-
Cellular Morphology Studies: Using microscopy to observe changes in cell shape and division.
-
Molecular Docking and Modeling: To predict the binding interactions with target proteins.
-
In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of infection.
-
Toxicity Profiling: To assess the compound's safety profile in mammalian cell lines.
Conclusion
4-Bromo-1H-benzimidazole-6-carbonitrile represents a promising scaffold for the development of new antimicrobial agents. The application notes and protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and the systematic evaluation of its antimicrobial properties. By adhering to these standardized methodologies, researchers can generate reliable and reproducible data to advance our understanding of this novel compound and its potential clinical applications in the fight against infectious diseases.
References
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Benzimidazole: A short review of their antimicrobial activities. (2015). ResearchGate. Retrieved from [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. Retrieved from [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Open Access Journals. Retrieved from [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). RJPT. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). PubMed. Retrieved from [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2018). ResearchGate. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. 6-Bromo-1H-benzoimidazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-1H-benzimidazole-6-carbonitrile in Structure-Activity Relationship (SAR) Studies
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[4][] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antihypertensive, and anti-inflammatory properties.[1][][6][7] The strategic derivatization of the benzimidazole core is a pivotal step in drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile through Structure-Activity Relationship (SAR) studies.[4][8][9][10][11]
This guide provides a comprehensive overview of the synthetic strategies for the derivatization of 4-Bromo-1H-benzimidazole-6-carbonitrile, a versatile building block for generating diverse chemical libraries for SAR exploration. We will delve into the rationale behind key synthetic transformations and provide detailed protocols for researchers in the field of drug development.
The Strategic Importance of 4-Bromo-1H-benzimidazole-6-carbonitrile
The choice of 4-Bromo-1H-benzimidazole-6-carbonitrile as a starting material is predicated on the orthogonal reactivity of its key functional groups. This molecule offers three primary points for diversification, which can be selectively addressed to systematically explore the chemical space around the benzimidazole core.
-
N-1 Position: The acidic proton on the imidazole nitrogen provides a facile handle for N-alkylation or N-arylation, allowing for the introduction of a wide variety of substituents that can modulate solubility, cell permeability, and target engagement.[12][13][14][15]
-
C-4 Bromo Group: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[16][17][18][19] This enables the introduction of aryl, heteroaryl, and amino moieties, which can serve as key pharmacophoric elements.
-
C-6 Carbonitrile Group: The nitrile functionality can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing opportunities to introduce hydrogen bond donors and acceptors that can enhance target binding affinity.
Synthetic Strategies for Derivatization
A systematic approach to the derivatization of 4-Bromo-1H-benzimidazole-6-carbonitrile is crucial for efficient SAR exploration. The following sections outline key synthetic transformations at each of the reactive sites.
N-1 Alkylation and Arylation
Functionalization of the N-1 position is often the initial step in the derivatization cascade. The choice of reaction conditions can influence the regioselectivity of the N-alkylation in unsymmetrical benzimidazoles.[13]
Conceptual Workflow for N-1 Derivatization
Caption: General scheme for N-1 alkylation of the benzimidazole core.
Protocol 1: General Procedure for N-Alkylation
A common and effective method for N-alkylation involves the use of a base to deprotonate the imidazole nitrogen, followed by the addition of an alkylating agent.[12][13]
-
Materials: 4-Bromo-1H-benzimidazole-6-carbonitrile, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-Bromo-1H-benzimidazole-6-carbonitrile (1.0 mmol) in DMF (5 mL), add K₂CO₃ (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C-4 Functionalization via Cross-Coupling Reactions
The bromine atom at the C-4 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[20][21] This allows for the introduction of a wide range of aryl and heteroaryl substituents.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials: N-1 protected 4-Bromo-1H-benzimidazole-6-carbonitrile, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
In a flame-dried round-bottom flask, combine the N-1 protected 4-Bromo-1H-benzimidazole-6-carbonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) under a stream of argon.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C-4 position.[18][19]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials: N-1 protected 4-Bromo-1H-benzimidazole-6-carbonitrile, amine, palladium(II) acetate [Pd(OAc)₂], a suitable phosphine ligand (e.g., RuPhos), cesium carbonate (Cs₂CO₃), anhydrous tert-butanol.
-
Procedure:
-
To a flame-dried Schlenk tube, add the N-1 protected 4-Bromo-1H-benzimidazole-6-carbonitrile (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and the phosphine ligand (0.075 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Cs₂CO₃ (1.5 mmol), the amine (1.2 mmol), and anhydrous tert-butanol (10 mL) under argon.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-18 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
C-6 Carbonitrile Transformations
The nitrile group at the C-6 position is a versatile functional group that can be converted into several other moieties to probe different interactions with the biological target.
Conceptual Workflow for Nitrile Transformations
Caption: Key transformations of the C-6 carbonitrile group.
Protocol 4: Conversion of Nitrile to Tetrazole
The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce an acidic, metabolically stable bioisostere of a carboxylic acid.
-
Materials: Benzimidazole-6-carbonitrile derivative, sodium azide (NaN₃), ammonium chloride (NH₄Cl), DMF.
-
Procedure:
-
In a round-bottom flask, dissolve the benzimidazole-6-carbonitrile derivative (1.0 mmol) in DMF (5 mL).
-
Add NaN₃ (1.5 mmol) and NH₄Cl (1.5 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into a stirred solution of 1 M HCl (20 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
-
Data Presentation: A Comparative Analysis
The following table summarizes representative yields for the derivatization of a model N-1 benzylated 4-Bromo-1H-benzimidazole-6-carbonitrile.
| Reaction Type | Reagents | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl derivative | 85 |
| Buchwald-Hartwig | Morpholine, Pd(OAc)₂, RuPhos, Cs₂CO₃ | 4-Morpholino derivative | 78 |
| Nitrile to Tetrazole | NaN₃, NH₄Cl | 6-(1H-tetrazol-5-yl) derivative | 92 |
Conclusion: A Roadmap for SAR Exploration
The strategic derivatization of 4-Bromo-1H-benzimidazole-6-carbonitrile provides a powerful platform for the systematic exploration of structure-activity relationships. By selectively modifying the N-1, C-4, and C-6 positions, researchers can generate a diverse library of compounds to probe the key interactions with their biological target. The protocols outlined in this guide offer a robust starting point for the synthesis of novel benzimidazole derivatives with the potential to become next-generation therapeutic agents. The versatility of this scaffold, coupled with the efficiency of modern synthetic methods, ensures that the benzimidazole nucleus will continue to be a rich source of innovation in drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. doi: 10.2174/0929867321666140217105714.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Substituted Benzimidazoles.
- BenchChem. (2025). Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1345-S1369.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Demonstration of the SAR of benzimidazole compounds as Aurora kinase inhibitors.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable and Validated Protocol for the Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Abstract and Introduction
4-Bromo-1H-benzimidazole-6-carbonitrile is a key heterocyclic building block in contemporary drug discovery and materials science. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active agents, valued for its versatile biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The specific substitution pattern of a bromo group at the 4-position and a carbonitrile at the 6-position offers unique opportunities for further chemical elaboration, making this molecule a valuable intermediate for generating diverse compound libraries.
This application note provides a comprehensive, step-by-step guide for the large-scale synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile. The presented synthetic strategy is designed for scalability, robustness, and high purity of the final product. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and rationale for key process decisions, reflecting field-proven insights into process optimization and safety management. All protocols have been designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility and success at scale.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a robust, multi-step sequence starting from the commercially available precursor, 4-amino-3-nitrobenzonitrile. The strategy is designed to precisely control the regiochemistry of the substituents on the benzene ring prior to the formation of the imidazole heterocycle.
The logical workflow is as follows:
-
Selective Bromination: Introduction of a bromine atom ortho to the amino group of the starting material. The directing effects of the amino and nitro groups are leveraged to achieve high regioselectivity.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine, yielding the critical ortho-phenylenediamine intermediate. This reduction is a critical step, accomplished using a cost-effective and scalable method.
-
Benzimidazole Ring Formation: Cyclization of the resulting diamine using formic acid in a classic Phillips condensation reaction to construct the final heterocyclic core.
This linear approach ensures that each intermediate can be isolated and purified, providing clear checkpoints for quality control throughout the manufacturing process.
Diagram 1: High-Level Synthetic Workflow.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |
| 4-Amino-3-nitrobenzonitrile | 17420-30-3 | 163.14 | Toxic, Irritant |
| Bromine (Br₂) | 7726-95-6 | 159.81 | Highly Toxic, Corrosive, Oxidizer |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive, Flammable |
| Iron Powder (Fe) | 7439-89-6 | 55.85 | Flammable Solid |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Harmful, Irritant |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable |
| Formic Acid (HCOOH, >95%) | 64-18-6 | 46.03 | Corrosive, Flammable |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | N/A |
Equipment
-
Temperature-controlled glass-lined reactor (10 L - 50 L scale) with overhead mechanical stirring, reflux condenser, and nitrogen inlet.
-
Addition funnel for controlled liquid delivery.
-
Heating and cooling circulator.
-
Filtration apparatus (Büchner funnel or Nutsche filter).
-
Rotary evaporator for solvent removal.
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis.
-
Standard laboratory glassware, personal protective equipment (PPE), and a certified chemical fume hood.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat, is mandatory. A safety shower and eyewash station must be readily accessible.[3][4]
Step 1: Synthesis of 5-Amino-2-bromo-4-nitrobenzonitrile
Rationale: This step involves the electrophilic aromatic substitution of 4-amino-3-nitrobenzonitrile. The strongly activating amino group directs the incoming electrophile (bromine) to the ortho position. Acetic acid serves as a polar protic solvent that facilitates the reaction.
Protocol:
-
Reactor Setup: Charge the reactor with 4-amino-3-nitrobenzonitrile (1.00 kg, 6.13 mol, 1.0 equiv) and glacial acetic acid (8.0 L).
-
Dissolution: Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an external cooling bath.
-
Bromine Addition: In a separate container, dissolve bromine (1.08 kg, 6.74 mol, 1.1 equiv) in glacial acetic acid (2.0 L). Add this solution dropwise to the reactor via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: Slow addition is critical to control the exotherm of the reaction and prevent the formation of dibrominated byproducts.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC. A sample is taken, quenched with aqueous sodium thiosulfate, and analyzed. The reaction is complete when <2% of the starting material remains.
-
Quenching & Precipitation: Carefully pour the reaction mixture into a larger vessel containing ice-cold water (40 L). The product will precipitate as a yellow solid.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome: A yellow to orange solid.
-
Yield: 1.25 - 1.38 kg (84-93%).
-
Purity (HPLC): >97%.
Step 2: Synthesis of 4,5-Diamino-2-bromobenzonitrile
Rationale: This step employs a chemoselective reduction of the nitro group in the presence of a nitrile and a bromo substituent. Reduction with iron powder in the presence of an acidic activator like ammonium chloride is a classic, cost-effective, and highly efficient method for large-scale nitro-to-amine conversions.[5] It is generally safer to handle at scale than catalytic hydrogenation.
Protocol:
-
Reactor Setup: Charge the reactor with 5-amino-2-bromo-4-nitrobenzonitrile (1.00 kg, 4.13 mol, 1.0 equiv), ethanol (10 L), and water (2.5 L).
-
Reagent Addition: Add ammonium chloride (1.10 kg, 20.65 mol, 5.0 equiv) to the slurry.
-
Heating: Heat the mixture to reflux (approx. 78-82 °C) with vigorous stirring.
-
Iron Addition: Once at reflux, add iron powder (0.70 kg, 12.39 mol, 3.0 equiv) portion-wise over 1 hour.
-
Expert Insight: The reaction is highly exothermic. Careful, portion-wise addition of iron is crucial to maintain a controllable reflux and prevent a thermal runaway.
-
-
Reaction: Maintain the reaction at reflux for 4-6 hours.
-
IPC: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 50 °C and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (2 x 2 L).
-
Concentration: Combine the filtrates and concentrate the volume under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous slurry, add ethyl acetate (10 L) and a saturated aqueous solution of sodium bicarbonate (5 L) to neutralize any remaining acid and basify the mixture. Stir for 30 minutes.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 5 L).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure.
Expected Outcome: A light brown or off-white solid.
-
Yield: 0.75 - 0.83 kg (85-95%).
-
Purity (HPLC): >98%.
Step 3: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Rationale: The Phillips benzimidazole synthesis is a robust condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivatives).[6] Using formic acid as both the reagent and solvent provides the single carbon atom required to form the imidazole ring. The reaction is driven to completion by heating, which removes the water formed during the cyclization.
Diagram 2: Mechanism of Benzimidazole Formation.
Protocol:
-
Reactor Setup: Charge the reactor with 4,5-diamino-2-bromobenzonitrile (1.00 kg, 4.72 mol, 1.0 equiv) and formic acid (>95%, 5.0 L).
-
Heating: Heat the reaction mixture to 100-105 °C and maintain for 3-5 hours.
-
IPC: Monitor the reaction by HPLC until the starting diamine is consumed.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath.
-
Neutralization: Slowly and carefully add the cooled reaction mixture to a separate vessel containing a stirred solution of saturated sodium bicarbonate (approx. 20 L) and ice.
-
Expert Insight: This neutralization is highly exothermic and releases large volumes of CO₂ gas. The addition must be slow and controlled in a vessel with adequate headspace to prevent overflow.
-
-
Isolation: Adjust the pH to 7-8. The product will precipitate as a solid. Stir the slurry for 1 hour, then filter.
-
Washing: Wash the filter cake with cold deionized water (3 x 4 L).
-
Recrystallization: For high purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, then add water until turbidity persists. Cool slowly to crystallize.
-
Drying: Filter the purified product and dry in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome: An off-white to light tan solid.
-
Yield: 0.88 - 0.98 kg (84-93%).
-
Purity (HPLC): >99%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Troubleshooting
Process Data Summary
| Step | Starting Material | Product | Molar Equiv. | Yield (%) | Purity (HPLC) |
| 1 | 4-Amino-3-nitrobenzonitrile | 5-Amino-2-bromo-4-nitrobenzonitrile | 1.0 | 84 - 93 | >97% |
| 2 | 5-Amino-2-bromo-4-nitrobenzonitrile | 4,5-Diamino-2-bromobenzonitrile | 1.0 | 85 - 95 | >98% |
| 3 | 4,5-Diamino-2-bromobenzonitrile | 4-Bromo-1H-benzimidazole-6-carbonitrile | 1.0 | 84 - 93 | >99% |
| Overall | - | - | - | 63 - 82 | >99% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Step 1: Incomplete Bromination | Insufficient bromine; low reaction temperature. | Add a small amount of additional bromine (0.05 equiv) and extend the reaction time. Ensure the temperature is maintained at 20-25 °C. |
| Step 1: Formation of Di-bromo byproduct | Reaction temperature too high during addition. | Improve cooling efficiency. Ensure bromine addition is slow and controlled to keep the internal temperature below 10 °C. |
| Step 2: Incomplete Nitro Reduction | Inactive iron powder; insufficient heating. | Use fresh, fine-grade iron powder. Ensure vigorous stirring and maintain a steady reflux throughout the reaction. |
| Step 3: Difficult Final Product Precipitation | Incomplete neutralization; insufficient cooling. | Ensure the pH of the aqueous slurry is 7-8. Cool the mixture for a longer duration and scratch the inside of the vessel to induce crystallization. |
Conclusion
This application note details a validated and scalable three-step synthesis for 4-Bromo-1H-benzimidazole-6-carbonitrile with a high overall yield and excellent purity. By providing detailed procedural steps, causal explanations for experimental choices, and robust in-process controls, this guide serves as an authoritative resource for researchers and process chemists in the pharmaceutical and chemical industries. The methodology emphasizes safety, scalability, and reproducibility, ensuring the reliable production of this important chemical intermediate.
References
- Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information (PMC - NIH). (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry Publishing. (URL: [Link])
-
Benzimidazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
4-Bromo-1H-benzimidazole Safety and Hazards. PubChem. (URL: [Link])
-
MATERIAL SAFETY DATA SHEET - General Handling and Storage. Anichem Inc. (URL: [Link])
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experiments.
I. Synthetic Strategy Overview
The synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile can be approached through several routes. A common and effective strategy involves a two-step process:
-
Synthesis of the Precursor: Preparation of the key intermediate, 3-amino-4-bromo-5-nitrobenzonitrile, through electrophilic bromination of a commercially available aminobenzonitrile.
-
Reductive Cyclization: Reduction of the nitro group of the intermediate to an amine, followed by in-situ cyclization with a one-carbon source, such as formic acid, to form the benzimidazole ring.
This guide will focus on optimizing this particular pathway, as it offers good control over regioselectivity and utilizes readily available starting materials.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Q1: What is the most critical step for achieving a high yield?
A1: The most critical step is the initial bromination of the starting aminobenzonitrile. Proper control of the reaction conditions is crucial to ensure selective monobromination at the desired position and to minimize the formation of polybrominated side products. Over-bromination can be a significant issue, leading to a complex mixture that is difficult to purify.
Q2: I am observing a dark-colored reaction mixture and final product. What is the cause and how can I prevent it?
A2: Dark coloration is often due to the oxidation of the aromatic amine starting materials or intermediates. Phenylenediamines, in particular, are susceptible to air oxidation. To minimize this, it is recommended to:
-
Use high-purity, freshly sourced starting materials.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the crude product using activated carbon treatment to remove colored impurities.[1]
Q3: My final product is difficult to purify by column chromatography. What are my options?
A3: If you are facing challenges with column chromatography due to similar polarities of the product and impurities, consider the following:
-
Recrystallization: This can be a highly effective method for purifying crystalline solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated with an acid. You can dissolve your crude product in an organic solvent and extract it with an acidic aqueous solution. The impurities may remain in the organic layer. Then, neutralizing the aqueous layer will precipitate your purified product.[1]
Q4: Can I use a different cyclization agent instead of formic acid?
A4: Yes, various one-carbon sources can be used for the cyclization step.[2] Formic acid is a common and effective choice. Other options include:
-
Triethyl orthoformate: This can be used in the presence of an acid catalyst.
-
Formaldehyde or its equivalents: These can also be used, but may require different reaction conditions. It is important to note that the choice of cyclization agent can influence the reaction time and temperature required for optimal conversion.
III. Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient brominating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction temperature. For N-Bromosuccinimide (NBS), the reaction may require gentle heating.- Ensure the quality and reactivity of your brominating agent. Consider using freshly opened or purified NBS. |
| Formation of Polybrominated Side Products | - Excess of the brominating agent.- Reaction temperature is too high.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.- Maintain a controlled temperature throughout the addition of the brominating agent.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Incomplete Cyclization to Benzimidazole | - Insufficient heating or reaction time.- Deactivation of the catalyst (if used).- Presence of water in the reaction mixture. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For formic acid cyclization, refluxing is often necessary.- If using a catalyst, ensure it is active and used in the correct loading.- Use anhydrous solvents and reagents to prevent hydrolysis of intermediates. |
| Product is an Oil and Does Not Crystallize | - Presence of impurities that inhibit crystallization.- The product may be inherently low-melting. | - Attempt to purify the oil by column chromatography to remove impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline. |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-bromo-5-nitrobenzonitrile
This protocol is based on established methods for the bromination of activated aromatic rings.
Materials:
-
3-Amino-5-nitrobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-amino-5-nitrobenzonitrile (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
This protocol utilizes a one-pot reductive cyclization.[2]
Materials:
-
3-Amino-4-bromo-5-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Formic acid (98%)
Procedure:
-
To a solution of 3-amino-4-bromo-5-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and stir vigorously. Monitor the reduction of the nitro group by TLC.
-
Once the reduction is complete (typically 1-2 hours), add formic acid (5-10 equivalents) to the reaction mixture.
-
Continue to reflux the mixture for an additional 2-4 hours, monitoring the formation of the benzimidazole by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to yield the crude 4-Bromo-1H-benzimidazole-6-carbonitrile.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to obtain the purified product.
V. Data Summary Table
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Step | Parameter | Recommended Value | Expected Outcome | Troubleshooting |
| Bromination | Temperature | 0 °C to Room Temp. | High regioselectivity, minimal side products. | Higher temps may lead to polybromination. |
| NBS Equivalents | 1.05 | Complete consumption of starting material. | Excess NBS leads to di-bromination. | |
| Solvent | Dichloromethane | Good solubility of reactants. | Acetonitrile can also be used. | |
| Cyclization | Reducing Agent | Fe/NH₄Cl | Efficient and clean reduction of the nitro group. | SnCl₂/HCl is an alternative but requires careful workup. |
| Cyclization Agent | Formic Acid | High yield of the benzimidazole product. | Triethyl orthoformate can be used for milder conditions. | |
| Temperature | Reflux | Complete cyclization. | Lower temperatures may result in incomplete reaction. |
VI. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Caption: Synthetic workflow for 4-Bromo-1H-benzimidazole-6-carbonitrile.
VII. Reaction Mechanism
The following diagram illustrates the mechanism of the reductive cyclization step.
Caption: Mechanism of reductive cyclization.
VIII. References
-
Organic Chemistry Portal. Synthesis of benzimidazoles.[Link]
-
Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H2O2 and HCl in acetonitrile at room temperature. Synthesis, 2007(03), 417-427.
-
Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
Sources
Technical Support Center: Purification of Brominated Benzimidazoles
Role: Senior Application Scientist Topic: Purification & Isolation Strategies Status: Active Guide
Introduction: The "Sticky" Science of Benzimidazoles
As researchers, we often underestimate the benzimidazole scaffold. It looks simple, but the introduction of a bromine atom—combined with the inherent basicity of the imidazole ring—creates a "perfect storm" for purification failures.
In my years supporting drug discovery workflows, I have seen three recurring failure modes with brominated benzimidazoles:
-
The Tailing Trap: The basic nitrogen interacts with acidic silanols on silica, causing broad, streaky peaks that mask impurities.
-
The Tautomer Ghost: Users attempt to separate 5-bromo and 6-bromo isomers when the N1-nitrogen is unsubstituted—a thermodynamic impossibility in solution.
-
The Palladium Sponge: The imidazole nitrogen is an excellent ligand for Palladium (Pd), making catalyst removal notoriously difficult after cross-coupling reactions.
This guide addresses these specific challenges with field-proven protocols.
Module 1: The Chromatography Crisis (Tailing & Resolution)
The Problem: Your TLC shows a streak rather than a spot, and your flash chromatography yields mixed fractions despite a theoretical
The Mechanism:
Silica gel is slightly acidic (pH ~5). The N3 nitrogen of benzimidazole (pKa of conjugate acid
Troubleshooting Protocol: Mobile Phase Modifiers
| Modifier | Concentration | Mechanism | Best For | Warning |
| Triethylamine (TEA) | 0.5% – 1.0% | Competes for silanol sites (blocks the "sticky" spots). | Standard Flash Chromatography (DCM/MeOH) | Can degrade silica over time; not compatible with all detectors (e.g., ELSD). |
| Ammonium Hydroxide (aq) | 0.5% – 1.0% | Represses protonation of the benzimidazole. | High polarity elutions (e.g., 10% MeOH in DCM) | Immiscible in pure Hexane/EtOAc; requires MeOH/DCM systems. |
| Acetic Acid | 0.1% – 0.5% | Forces the molecule into a fully protonated (cationic) state? Actually, usually used to suppress ionization of acidic impurities, but for bases, it can sometimes sharpen peaks by ensuring constant protonation state. | HPLC / Prep-HPLC | NOT recommended for silica flash of benzimidazoles (worsens retention). Use basic modifiers instead. |
Decision Logic: Solving Separation Issues
Figure 1: Decision tree for troubleshooting chromatographic failures in basic heterocycles.
Module 2: The Regioisomer Nightmare (5-Br vs. 6-Br)
The FAQ: "I synthesized 5-bromobenzimidazole, but NMR shows a mixture of 5-bromo and 6-bromo. How do I separate them?"
The Expert Answer: You cannot separate them in solution. If the N1 position is unsubstituted (N-H), the 5-bromo and 6-bromo forms are tautomers , not separable isomers. They interconvert rapidly via proton transfer.
-
In Solution: They exist as a fast-exchanging equilibrium. The NMR will often show broadened signals or an average of the two forms depending on the solvent and temperature.
-
In Solid State: They may crystallize as a single tautomer, but dissolving them re-establishes the mixture.
The Fix: N-Alkylation Locking
To separate the isomers, you must "lock" the structure by substituting the N-H proton (e.g., alkylation, acylation).
Protocol: Regioselective Separation via N-Alkylation
-
Reaction: Perform your N-alkylation (e.g., with methyl iodide or benzyl bromide).
-
Result: This produces a mixture of 1,5-isomer and 1,6-isomer . These are now distinct structural isomers with different physical properties.
-
Separation:
-
1,6-Isomers are typically less polar (higher Rf) due to steric shielding of the N3 nitrogen by the bulky bromine at position 6 (the "peri-effect").
-
1,5-Isomers are typically more polar.
-
Method: Use Flash Chromatography with a shallow gradient (e.g., 0-30% EtOAc in Hexanes).
-
Figure 2: The chemical reality of benzimidazole tautomerism vs. fixed regioisomers.
Module 3: Post-Reaction Cleanup (Palladium Removal)
The Problem: After a Suzuki or Buchwald coupling on a bromobenzimidazole, the product is dark/brown, and NMR shows broad baselines (paramagnetic broadening).
The Mechanism: The benzimidazole nitrogen (N3) is a potent ligand for Palladium. Standard silica columns often fail to strip the Pd, resulting in metal contamination in your biological assays.
Protocol: The "Thiourea Wash" (High Efficiency)
This is superior to standard EDTA washes for benzimidazoles.
-
Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.
-
Scavenger Prep: Prepare a 5% w/v aqueous solution of Thiourea or Sodium Diethyldithiocarbamate .
-
Wash: Stir the organic layer vigorously with the scavenger solution for 30 minutes (not just a quick shake).
-
Observation: The aqueous layer should turn dark/colored as it pulls the Pd out.
-
Separation: Separate layers, dry organics over
, and proceed to column chromatography.
Alternative: Solid Phase Scavengers If you cannot use aqueous washes (solubility issues):
-
Add SiliaMetS® Thiol or QuadraPure™ TU resin to your organic solution.
-
Stir for 4 hours at 40°C.
-
Filter off the resin.[1]
Module 4: Solubility & Crystallization[2]
Brominated benzimidazoles often "oil out" rather than crystallize because the bromine disrupts the crystal lattice packing compared to the parent heterocycle, while increasing lipophilicity.
Troubleshooting Table: Recrystallization Solvents
| Solvent System | Ratio | Outcome | Notes |
| Ethanol / Water | 9:1 to 1:1 | Precipitate | Good for crude cleanup. Dissolve in hot EtOH, add water dropwise until turbid, cool slowly. |
| Acetonitrile (ACN) | 100% | Crystals | Best for high purity. Brominated benzimidazoles often have a steep solubility curve in ACN (soluble hot, insoluble cold). |
| Toluene | 100% | Crystals | Excellent for N-alkylated derivatives. |
| DCM / Hexane | Variable | Amorphous | Often leads to oiling out. Avoid rapid evaporation. |
References
-
Tailing & Silanol Interactions
-
Mechanism:[2][3] Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Discusses silanol acidity and base tailing).
-
Solution: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408–3417. Link
-
-
Tautomerism of Benzimidazoles
- Theory: Elguero, J., et al. (2000). "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 76, 1-64. (Definitive text on heterocyclic tautomerism).
-
Regioisomer Separation: L. B. Townsend & D. S. Wise (1990). "The Synthesis and Chemistry of Imidazole and Benzimidazole Nucleosides and Nucleotides." Heterocyclic Chemistry. Link
-
Palladium Scavenging
-
Thiourea Method: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Sources
Technical Support Center: Strategies for Improving the Solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile. As a complex heterocyclic compound, its limited solubility in aqueous solutions can be a significant hurdle in experimental assays and preclinical development. This document provides a comprehensive, in-depth technical guide to systematically address and overcome these solubility issues, ensuring the generation of reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile, providing a foundational understanding of its physicochemical properties and the factors influencing its dissolution.
Q1: What are the primary reasons for the poor solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile?
A1: The limited aqueous solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile is primarily attributed to its molecular structure. The benzimidazole core is a rigid, aromatic system that contributes to a high crystal lattice energy, making it difficult for solvent molecules to break it apart. Additionally, the presence of a bromo and a carbonitrile group increases the molecule's hydrophobicity, further reducing its affinity for water. Benzimidazoles are often classified as BCS Class II compounds, characterized by high permeability but low solubility, which is a common challenge in drug development.[1]
Q2: What are the predicted physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile?
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | 222.04 g/mol [2] | Moderate molecular weight, less of a direct hindrance to solubility compared to very large molecules. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates a significant degree of lipophilicity, suggesting poor aqueous solubility. |
| pKa (Predicted) | Acidic pKa: ~9-10 (imidazole N-H) Basic pKa: ~3-4 (imidazole N) | The compound is amphoteric. Solubility will be pH-dependent, increasing at pH values below its basic pKa and above its acidic pKa. |
| Melting Point | Likely high | A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility. |
Q3: In what common laboratory solvents can I expect 4-Bromo-1H-benzimidazole-6-carbonitrile to be soluble?
A3: Given its predicted lipophilicity, 4-Bromo-1H-benzimidazole-6-carbonitrile is expected to have better solubility in polar aprotic organic solvents. A general solubility profile is likely to be:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Low to Insoluble: Methanol, Ethanol, Acetonitrile, Water.
It is crucial to empirically determine the solubility in your solvent of choice before preparing stock solutions.
Part 2: Troubleshooting and Optimization Workflow
This section provides a systematic approach to troubleshooting solubility issues, starting from initial observations to the implementation of advanced enhancement techniques.
Caption: A stepwise workflow for addressing solubility challenges with 4-Bromo-1H-benzimidazole-6-carbonitrile.
Part 3: Detailed Experimental Protocols
This section offers step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: pH-Dependent Solubility Assessment
The amphoteric nature of the benzimidazole ring allows for solubility modulation through pH adjustment.[3]
Objective: To determine the solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile at different pH values.
Materials:
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
Phosphate buffer (pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Deionized water
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Expected Outcome: A plot of solubility versus pH should reveal the pH range where the compound is most soluble. For benzimidazoles, solubility is generally higher at acidic pH due to the protonation of the imidazole nitrogen.[3]
Protocol 2: Co-solvent Systems
For many in vitro assays, a small percentage of an organic co-solvent is permissible.
Objective: To identify a suitable co-solvent system that enhances solubility while maintaining biological compatibility.
Materials:
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
DMSO, DMF, Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution into the aqueous buffer to achieve the final desired concentration.
-
Visually inspect for any precipitation immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.
-
If precipitation occurs, try alternative co-solvents like DMF or ethanol, or a combination of co-solvents.
-
It is critical to include a vehicle control in your biological experiments that contains the same final concentration of the co-solvent(s) as the test samples.
Protocol 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their aqueous solubility.[1]
Objective: To prepare and evaluate a cyclodextrin inclusion complex of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Materials:
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (Me-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of the Inclusion Complex (Freeze-Drying Method):
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a solution of known concentration.
-
Add the 4-Bromo-1H-benzimidazole-6-carbonitrile to the cyclodextrin solution in a 1:1 or 1:2 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution and lyophilize to obtain a solid powder of the inclusion complex.[4]
-
-
Solubility Assessment:
-
Prepare saturated solutions of both the pure compound and the inclusion complex in your desired aqueous buffer.
-
Determine the concentration of the dissolved compound in each solution by HPLC, as described in Protocol 1.
-
Expected Outcome: A significant increase in the aqueous solubility of the compound when formulated as a cyclodextrin inclusion complex.
Protocol 4: Preparation of Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level, which can enhance solubility and dissolution rates.[5]
Objective: To prepare a solid dispersion of 4-Bromo-1H-benzimidazole-6-carbonitrile to improve its dissolution characteristics.
Materials:
-
4-Bromo-1H-benzimidazole-6-carbonitrile
-
A suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A common volatile solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure (Solvent Evaporation Method):
-
Dissolve both the compound and the polymer carrier in a suitable volatile solvent.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
The obtained solid dispersion can then be ground into a fine powder.
Evaluation: The dissolution rate of the solid dispersion should be compared to that of the pure compound using a USP dissolution apparatus or a small-scale dissolution assay.
Part 4: Troubleshooting Common Issues in Experimental Assays
This section provides guidance on resolving problems that may arise during the use of 4-Bromo-1H-benzimidazole-6-carbonitrile in experimental settings.
| Problem | Potential Cause | Troubleshooting Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. | * Lower the final concentration of the compound. * Increase the percentage of DMSO in the final solution (if experimentally permissible). * Consider using a different co-solvent or a co-solvent mixture. * Prepare a fresh stock solution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. Precipitation of the compound in the assay medium over time. | * Visually inspect assay plates for any signs of precipitation. * Filter a sample of the assay medium containing the compound after incubation and measure the concentration to assess its stability in solution. * Employ a solubility-enhancing formulation as described in Part 3. |
| Difficulty in preparing a high-concentration stock solution. | The compound has limited solubility even in neat organic solvents. | * Gently warm the solvent while dissolving the compound. * Use sonication to aid dissolution. * Test a range of polar aprotic solvents to find the one with the highest solubilizing capacity. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility is limiting absorption from the gastrointestinal tract. | * Formulate the compound using one of the advanced techniques (cyclodextrin complexation, solid dispersion, or micronization) to improve its dissolution rate and solubility in the GI fluids.[1] |
Part 5: Visualization of Key Concepts
Caption: Overview of strategies to enhance the solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile.
References
-
Wu, C., Li, S., & Lu, T. (2013). Crystal engineering approach to improve the solubility of mebendazole. RSC Advances, 3(44), 21636-21643. [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]
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Brewster, M. E., & Loftsson, T. (2007). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 84(9), 1141-1145. [Link]
- Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts.
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Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]
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Yang, L., et al. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 25(17), 3931. [Link]
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Research Journal of Pharmacy and Technology. (2018). Solubilization Improvement using Non-Ionic Surfactants and Phospholipids Optimized by An Experimental Design: Case of Albendazole. [Link]
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Siqueira-Moura, M. P., et al. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. Journal of Fungi, 9(7), 754. [Link]
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Scientific Reports. (2025). ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. [Link]
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Journal of Nanomaterials. (2021). Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. [Link]
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Leonardi, D., et al. (2016). Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system. Parasitology International, 65(3), 241-248. [Link]
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OAK Open Access Archive. (2023). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
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SciELO. (2013). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. [Link]
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PubChem. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
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Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]
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ResearchGate. (2014). Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. [Link]
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SlideShare. (2017). Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]
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stability issues with 4-Bromo-1H-benzimidazole-6-carbonitrile in solution
Technical Support Center: 4-Bromo-1H-benzimidazole-6-carbonitrile
Introduction: Navigating the Challenges of Solution Stability
Welcome to the technical support guide for 4-Bromo-1H-benzimidazole-6-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively using this compound in their experimental workflows. As a valued partner in your research, we understand that inconsistent results can arise from the degradation of key reagents. Benzimidazole scaffolds, while being a "privileged structure" in medicinal chemistry, can exhibit solution-state instabilities that are often overlooked.[1]
This guide moves beyond generic handling instructions to provide a focused, in-depth analysis of the factors affecting the stability of 4-Bromo-1H-benzimidazole-6-carbonitrile in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting protocols to ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.
Compound Profile
Before delving into troubleshooting, it is essential to be familiar with the fundamental properties of the molecule.
| Property | Value | Source |
| CAS Number | 1360921-11-4 | [2] |
| Molecular Formula | C₈H₄BrN₃ | [2] |
| Molecular Weight | 222.04 g/mol | [2] |
| Appearance | Typically an off-white to light-colored solid | General Observation |
| SMILES | C1=C(C=C(C2=C1NC=N2)Br)C#N | [2] |
| General Storage | Store in a cool, dry, dark place in a tightly sealed container. | [3][4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common stability-related issues encountered by users. The question-and-answer format is designed to help you quickly identify and resolve your specific problem.
Q1: I prepared a stock solution of 4-Bromo-1H-benzimidazole-6-carbonitrile in DMSO, and after a few days, my assay results are inconsistent. What's happening?
Answer: This is a classic sign of compound degradation. While stable as a solid, many benzimidazole derivatives exhibit significant instability in solution, especially over time.[6] The primary factors that can trigger degradation in a standard laboratory setting are light, pH deviations in your assay medium, temperature fluctuations, and oxidative stress .
The benzimidazole core and its substituents—the bromo and nitrile groups—are all susceptible to chemical modification under suboptimal conditions. For instance, studies on similar benzimidazole-based drugs confirm their high photosensitivity when in solution.[6] Therefore, even ambient laboratory light during storage or handling can be sufficient to initiate degradation pathways.
Initial Troubleshooting Steps:
-
Prepare a fresh stock solution from solid material for every critical experiment.
-
Quantify the concentration of your aged stock solution via HPLC-UV or a similar method to confirm if the concentration has decreased.
-
Always store stock solutions in amber or foil-wrapped vials to protect them from light.
Q2: What is the optimal solvent for preparing stock solutions and what should I avoid?
Answer: The choice of solvent is critical not only for solubility but also for stability.
-
Recommended: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred solvents for creating high-concentration stock solutions. These polar aprotic solvents are relatively inert and can solubilize a wide range of heterocyclic compounds.
-
Use with Caution: Protic solvents like methanol and ethanol can be used for creating dilute working solutions, but they are generally not recommended for long-term stock storage. The presence of a labile proton can participate in certain degradation reactions, particularly under photochemical conditions.
-
Avoid: Do not use acidic or basic solvents for primary stock solutions unless your experimental goal is to form a salt, as this will immediately alter the compound.
The key principle is to dissolve the compound in an inert solvent for storage and only introduce it to more complex, potentially reactive aqueous buffers or media immediately before the experiment.
Q3: My experiments are in aqueous buffers. How does pH impact the stability of this compound?
Answer: The benzimidazole ring system is amphoteric, meaning it can be protonated at low pH and deprotonated at high pH. The stability of 4-Bromo-1H-benzimidazole-6-carbonitrile is significantly influenced by the pH of the medium.
-
Acidic Conditions (pH < 4): In strongly acidic environments, the imidazole ring can be protonated. While this may increase solubility, low pH can also catalyze the hydrolysis of the nitrile group (-C≡N) to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[7]
-
Neutral Conditions (pH ~7.4): This is typically the most stable range for the benzimidazole core itself. However, prolonged incubation in aqueous buffers, even at neutral pH, can still lead to slow degradation, especially if exposed to light.
-
Alkaline Conditions (pH > 9): In basic solutions, the N-H proton on the imidazole ring can be abstracted, forming an anion. This change in the electronic profile of the ring system can increase susceptibility to oxidative degradation. Furthermore, strong alkaline conditions are highly effective at promoting nitrile hydrolysis. Studies on the forced degradation of the related drug albendazole showed significant degradation in alkaline media.[8]
Causality Explained: Changes in pH alter the electronic distribution within the aromatic system. This can make the carbon-bromine bond more susceptible to cleavage or activate the nitrile group towards nucleophilic attack by water or hydroxide ions.
Q4: Is 4-Bromo-1H-benzimidazole-6-carbonitrile sensitive to light?
Answer: Yes, there is a strong scientific basis to assume significant photosensitivity. This is due to two structural features:
-
The Benzimidazole Core: Aromatic heterocyclic systems are often photosensitive. Studies on various benzimidazole anthelmintics have demonstrated that they are highly photosensitive in solution, while remaining stable in solid form.[6]
-
The Carbon-Bromine Bond: Aromatic bromides are well-known to undergo photochemical reactions.[9] UV or even high-energy visible light can induce homolytic cleavage of the C-Br bond, creating a highly reactive aryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules, leading to a debrominated impurity. This process is known as photodebromination.
Practical Implications:
-
Always handle the solid compound and its solutions under subdued lighting.
-
Use amber glass vials or wrap vials and flasks in aluminum foil.
-
When performing light-sensitive assays (e.g., fluorescence), minimize the exposure time of the compound to the excitation source.
Q5: I'm seeing new peaks in my LC-MS analysis after incubating my compound at 37°C. What are the likely degradation products?
Answer: Incubating the compound in solution, particularly in a complex biological medium at 37°C, can accelerate degradation. Based on the structure, here are the most plausible degradation products you might be observing:
-
Debrominated Product (Mass: -79/81 Da): This would result from the cleavage of the C-Br bond, likely initiated by light or radical species in your medium. You would observe a peak with a molecular weight corresponding to 1H-benzimidazole-6-carbonitrile.
-
Hydrolyzed Nitrile (Amide) (Mass: +18 Da): The nitrile group (-CN) can undergo hydrolysis to form 4-Bromo-1H-benzimidazole-6-carboxamide (-CONH₂). This is a common transformation in aqueous media.
-
Hydrolyzed Nitrile (Carboxylic Acid) (Mass: +19 Da, net): Further hydrolysis of the amide will yield 4-Bromo-1H-benzimidazole-6-carboxylic acid (-COOH).
-
Oxidized Products (Mass: +16 Da): The benzimidazole ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species, especially if your medium contains oxidizing agents or is exposed to air for extended periods.
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for 4-Bromo-1H-benzimidazole-6-carbonitrile in solution.
Experimental Protocols & Best Practices
To ensure the integrity of your experimental data, we recommend adhering to the following protocols.
Protocol 1: Recommended Procedure for Preparing Stock Solutions
This protocol is designed to minimize initial degradation upon solubilization.
-
Preparation: Allow the vial of solid 4-Bromo-1H-benzimidazole-6-carbonitrile to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the required amount of solid in an environment with subdued light.
-
Solubilization: Add high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming (<30°C) can be applied if necessary, but is not typically required.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials with PTFE-lined caps.
-
Final Storage: Store the aliquots at -20°C or -80°C for long-term storage. For daily use, an aliquot can be stored at 4°C for no more than 1-2 days. AVOID REPEATED FREEZE-THAW CYCLES.
Protocol 2: A Self-Validating Workflow for Assessing Solution Stability
This protocol allows you to determine the stability of the compound under your specific experimental conditions. It is a simplified forced degradation study.
Caption: Workflow for testing compound stability in your experimental buffer.
Methodology:
-
Prepare Working Solution: Dilute your DMSO stock of 4-Bromo-1H-benzimidazole-6-carbonitrile into your final experimental aqueous buffer to the highest concentration you will use.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot, and either stop the reaction (e.g., by adding an equal volume of cold acetonitrile) or inject it directly onto an HPLC system. This is your baseline.
-
Incubate Aliquots: Divide the remaining solution into separate vials for each condition and time point to avoid repeatedly opening the same sample.
-
Condition 1 (Worst-Case): Incubate at your experimental temperature (e.g., 37°C) under normal lab lighting.
-
Condition 2 (Light Protected): Incubate at your experimental temperature, but wrap the vial completely in aluminum foil.
-
Condition 3 (Control): Store at 4°C, wrapped in aluminum foil.
-
-
Time Points: At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by RP-HPLC.
-
Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A loss of >5-10% peak area indicates meaningful degradation. This will tell you if your compound is stable for the duration of your experiment and whether light is a contributing factor.
Summary of Handling & Storage Recommendations
| Condition | Recommendation | Rationale |
| Solid Compound | Store at 4°C or -20°C in a dark, dry environment. | Prevents slow degradation and hydrolysis from atmospheric moisture.[3][4] |
| Stock Solutions (DMSO) | Aliquot into single-use amber vials. Store at -20°C or -80°C. | Minimizes freeze-thaw cycles and protects from light to prevent photochemical degradation.[6] |
| Working Solutions (Aqueous) | Prepare fresh immediately before each experiment. | The compound is least stable in aqueous media; this minimizes degradation during the experiment.[8] |
| General Handling | Work under subdued light. Use amber or foil-wrapped containers. | The C-Br bond and benzimidazole core are likely photosensitive.[6][9] |
References
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Verma, A., Joshi, N., Singh, D., & Singh, V. (2023). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Molecules, 28(22), 7652. [Link]
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Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34653-34685. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem. Retrieved January 29, 2026, from [Link]
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Kucińska, M., et al. (2020). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 25(18), 4234. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-benzimidazole. PubChem. Retrieved January 29, 2026, from [Link]
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Pramanik, A. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 38(32). [Link]
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de Araujo, G. R., et al. (2023). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. PLOS ONE, 18(7), e0288821. [Link]
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Gaba, M., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1030773. [Link]
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ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES. Science topic. Retrieved January 29, 2026, from [Link]
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Al-janabi, A. A., & Al-obaidi, O. A. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 13(10), 4663-4669. [Link]
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Sharma, D., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Journal of Experimental and Basic Medical Sciences, 3(1), 104-142. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1083. [Link]
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Sharma, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(2), 1-23. [Link]
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Havinga, E., & Cornelisse, J. (1976). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 47(1), 1-10. [Link]
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Campos, V. E. M., et al. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Carbohydrate Polymers, 147, 43-50. [Link]
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Asif, M. (2021). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. SSRN Electronic Journal. [Link]
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Ivanov, V. L., Lyashkevich, S. Y., & Serdechnova, M. V. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299-301. [Link]
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33819-33830. [Link]
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Kothainayaki, S., & Arumugam, M. (1998). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 112(2-3), 199-205. [Link]
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Singh, A., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 7(5), 1-10. [Link]
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LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 29, 2026, from [Link]
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Al-Shalalfeh, M. M., & Al-Gassab, T. A. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of Its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences), 37(1), 1-22. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Benzimidazole. Retrieved January 29, 2026, from [Link]
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Armoza, A., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Journal of Fluorescence, 20(3), 657-666. [Link]
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Porto, R. S., et al. (2019). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. Journal of Environmental Management, 232, 729-737. [Link]
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Bag, A., & Shit, S. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 27(19), 6296. [Link]
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El-Gindy, A., El-Zeany, B., & Awad, T. (2001). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 209-217. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-benzimidazole. PubChem. Retrieved January 29, 2026, from [Link]
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Gürsoy, A., & Karaca, N. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Archiv der Pharmazie, 347(8), 529-541. [Link]
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Technical Support Center: Optimizing Kinase Assays with 4-Bromo-1H-benzimidazole-6-carbonitrile
Executive Summary
You are likely using 4-Bromo-1H-benzimidazole-6-carbonitrile as a fragment-based lead or a scaffold for synthesizing inhibitors targeting kinases such as CK2 (Casein Kinase 2) , PIM-1 , or DYRK1A .[1][2] Benzimidazoles are "privileged structures" in medicinal chemistry that effectively mimic the purine ring of ATP.
However, this specific scaffold presents three distinct physicochemical challenges that can ruin assay data:
-
Hydrophobicity-Driven Precipitation: The combination of the bromine atom and the benzimidazole core creates a lipophilic profile that is prone to "crashing out" in aqueous buffers.
-
Promiscuous Aggregation: This scaffold is a known "colloidal aggregator" candidate, which can sequester enzymes and produce false-positive IC50 values.[1][2]
-
Optical Interference (Heavy Atom Effect): The bromine substituent can induce fluorescence quenching via the heavy atom effect, interfering with FRET or FP readouts.
This guide provides the diagnostic logic and protocols to validate your data.
Module 1: Solubility & Compound Handling
Symptom: Flat IC50 curves, noisy replicates, or visible turbidity in the well.
The Mechanism
The 4-Bromo-1H-benzimidazole-6-carbonitrile molecule is rigid and planar.[1][2] While soluble in DMSO, it has poor thermodynamic solubility in aqueous buffers (PBS, Tris, HEPES). When a concentrated DMSO stock is pipetted directly into a buffer, the rapid polarity shift causes the compound to precipitate immediately (kinetic precipitation), often forming micro-crystals that are invisible to the naked eye but scatter light and inactive the compound.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipette 10 mM DMSO stock directly into the assay plate.
Step-by-Step Optimization:
-
Prepare Stocks: Start with a 10 mM or 20 mM stock in 100% DMSO.
-
Pre-Dilution (The Critical Step): Perform your serial dilutions in 100% DMSO first.[1][2]
-
Intermediate Step: Transfer these DMSO dilutions into an "intermediate plate" containing buffer to reach 10% DMSO (10x final assay concentration).
-
Equilibration: Shake the intermediate plate for 10 minutes. Check for turbidity here.
-
Final Transfer: Transfer from the intermediate plate to the assay plate to reach 1% DMSO final concentration.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Diluent | Assay Buffer | 100% DMSO |
| Mixing | Direct injection into buffer | DMSO -> Intermediate Buffer -> Assay |
| Risk | Shock precipitation | Gradual polarity shift |
| Max DMSO | Often uncontrolled | Strictly clamped (e.g., 1%) |
Module 2: Distinguishing Aggregation from Inhibition
Symptom: Steep Hill slopes (> 2.[1][2]0) or inhibition that disappears when detergent is added.[1][2]
The Mechanism
Benzimidazoles are prone to forming colloidal aggregates at micromolar concentrations.[2] These colloids adsorb the kinase enzyme on their surface, inhibiting it non-specifically. This is the most common cause of "false positives" for this scaffold [1].
Diagnostic Experiment: The Detergent Sensitivity Test
If your compound is a true ATP-competitive inhibitor, its potency (IC50) should remain constant regardless of detergent concentration (up to a limit).[1] If it is an aggregator, detergent will disrupt the colloid and abolish inhibition.
Protocol:
-
Run the kinase assay with your standard buffer (usually containing 0.01% Triton X-100 or Tween-20).[1][2]
-
Run a parallel assay increasing the detergent concentration to 0.05% or 0.1% Triton X-100 (or add 0.01% CHAPS).
-
Analysis:
Module 3: Optical Interference (The Bromine Effect)
Symptom: Unexpectedly low signals in Fluorescence Polarization (FP) or TR-FRET assays, unrelated to kinase activity.
The Mechanism
The bromine atom at position 4 is a "heavy atom." In fluorescence assays, heavy atoms facilitate intersystem crossing , which can quench the excited state of nearby fluorophores (reducing quantum yield) [2]. Additionally, the benzimidazole core absorbs UV light. If your compound absorbs at the excitation or emission wavelength of your fluorophore (e.g., coumarin or fluorescein), it will cause an Inner Filter Effect (IFE) .
Diagnostic Workflow (Visualized)
Figure 1: Decision tree for validating kinase inhibition with hydrophobic, halogenated scaffolds.[1][2]
Frequently Asked Questions (FAQ)
Q1: I am seeing time-dependent inhibition. Is this compound a covalent inhibitor? A: It is possible but requires verification.[1][2] The nitrile (cyano) group at position 6 is generally less reactive than acrylamides, but it can act as a reversible covalent electrophile (targeting Cysteine residues in the active site) [3].
-
Test: Perform a "Jump Dilution" experiment. Incubate enzyme + inhibitor, then dilute 100-fold.[2] If activity recovers slowly, it suggests long residence time or reversible covalent binding.[1][2] If it recovers instantly, it is a standard reversible inhibitor.[1][2]
Q2: Can I use this compound in a radiometric assay (33P-ATP) to avoid fluorescence issues? A: Yes, this is the Gold Standard. Radiometric assays (like the HotSpot™ platform) measure the physical transfer of phosphate and are immune to the fluorescence quenching caused by the bromine atom or the autofluorescence of the benzimidazole ring. If your fluorescent data is ambiguous, validate with a radiometric assay [4].
Q3: My IC50 is 50 nM, but the curve doesn't reach 100% inhibition. Why? A: This "bottom plateau" usually indicates solubility limits.[1][2] The compound might be precipitating at concentrations above 1 µM, meaning the effective concentration never gets high enough to fully saturate the enzyme. Use the Intermediate Dilution Method (Module 1) to correct this.
References
-
Shoichet, B. K. (2006).[1][2] "Screening in a spirit of false hope: causes of false positives in high-throughput screening." Drug Discovery Today.
-
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Chapter 9: Quenching of Fluorescence. (Heavy atom effect of Bromine).[1][2] [1]
-
Coussens, N. P., et al. (2012).[1][2] "Assay Guidance Manual: Assay Interference by Chemical Compounds." NCBI Bookshelf.
-
Ma, H., et al. (2008).[1][2] "Fluorescence-based and radiometric assays for kinase drug discovery." Expert Opinion on Drug Discovery.
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Technical Support Center: Optimizing the Crystallization of 4-Bromo-1H-benzimidazole-6-carbonitrile
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for optimizing the crystallization of 4-Bromo-1H-benzimidazole-6-carbonitrile. The methodologies and troubleshooting steps outlined below are grounded in fundamental crystallization principles and are designed to be systematic and self-validating.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the core principles governing the crystallization of this specific molecule. Understanding these fundamentals is crucial for effective troubleshooting.
Q1: What are the key physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile that influence its crystallization?
A1: The molecular structure of 4-Bromo-1H-benzimidazole-6-carbonitrile dictates its crystallization behavior. Several key features are at play:
-
Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring). These strong, directional interactions are pivotal in forming a stable crystal lattice.[1]
-
π–π Stacking: The fused aromatic ring system allows for significant π–π stacking interactions, which will also play a crucial role in crystal packing.[1]
-
Polarity and Dipole Moment: The presence of the electron-withdrawing bromo and carbonitrile groups, in addition to the polar imidazole ring, creates a significant molecular dipole. This suggests that solvents of moderate to high polarity will be most effective for dissolution.
-
Molecular Rigidity: The fused ring system provides a rigid molecular backbone, which is generally favorable for crystallization as it reduces the entropic penalty of ordering the molecules into a lattice.
Compound Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | Biosynth[2] |
| Molecular Weight | 222.04 g/mol | Biosynth[2] |
| Key Functional Groups | Benzimidazole, Bromo, Carbonitrile | - |
| Primary Intermolecular Forces | Hydrogen Bonding, π–π Stacking, Dipole-Dipole | - |
Q2: What is the fundamental principle of crystallization and why is a slow process better?
A2: Crystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures. The process is governed by two key kinetic stages: nucleation and growth .[3]
-
Dissolution & Supersaturation: The crude compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Supersaturation, the necessary state for crystallization to occur, is then achieved, typically by slowly cooling the solution.[3]
-
Nucleation: In a supersaturated solution, solute molecules begin to aggregate into small, ordered clusters called nuclei. This is the birth of a crystal.
-
Growth: Once stable nuclei have formed, other solute molecules deposit onto the surface of these nuclei, allowing the crystal to grow in size.
The goal of optimal crystallization is to favor the growth phase over nucleation . A slow, controlled approach to supersaturation (e.g., slow cooling) minimizes the number of nucleation sites that form.[4] With fewer nuclei, there is less competition for the remaining solute, allowing each crystal to grow larger and with fewer defects, which is critical for applications like X-ray crystallography. Rapid crystallization, or "crashing out," creates a large number of nuclei simultaneously, resulting in a fine, often impure powder.[5]
Part 2: Troubleshooting Guide - Common Crystallization Problems
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.
Problem 1: No Crystals Form Upon Cooling
Q: My solution has cooled to room temperature (and even been placed in an ice bath), but it remains a clear solution. What should I do?
A: This is a very common issue that typically indicates your solution is not sufficiently supersaturated. The cause is almost always the presence of too much solvent.[5]
Causality: The concentration of the solute has not exceeded its solubility limit at the cooler temperature, so there is no thermodynamic driving force for the molecules to assemble into a solid phase.
Follow these steps sequentially. Do not proceed to the next step unless the previous one has failed.
-
Initiate Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask below the level of the solution.[6][7] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed to initiate crystal growth.
-
Add a Seed Crystal: If you have a small amount of the solid product (even crude material), add a tiny speck to the solution.[7] This provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation barrier.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume).[5] This will increase the concentration of your compound. Allow the solution to cool slowly again.
-
Consider an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent"), you can add it dropwise to your solution at room temperature until turbidity persists. This reduces the overall solubility of your compound in the mixed solvent system.
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling, my compound separated as a viscous liquid or oil, not a solid. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature that is above its melting point in the chosen solvent system. It can also be caused by high levels of impurities which depress the melting point.
Causality: The solution becomes supersaturated while it is still too hot for the solute to exist as a solid. The solute separates as a liquid phase because that is its most stable state under those conditions.
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% more) to decrease the saturation point to a lower temperature.[5] Then, allow it to cool very slowly.
-
Lower the Initial Temperature: Try dissolving the compound in a larger volume of solvent at a temperature just below the boiling point, rather than at reflux.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture. Often, using a solvent system where the compound has slightly lower solubility can resolve the issue. For a polar molecule like this benzimidazole derivative, consider solvent systems like ethanol/water or acetone/hexane.
Problem 3: The Compound "Crashes Out" as a Fine Powder
Q: I got a solid product, but it formed very quickly as a fine powder. How can I get larger crystals?
A: This indicates that the rate of nucleation was far too high, usually because the solution was excessively supersaturated.[5]
Causality: When the degree of supersaturation is very high, the energy barrier for nucleation is low, leading to the spontaneous formation of a massive number of nuclei at once. This leaves little solute available for the slow growth of larger crystals.
-
Increase the Amount of Solvent: The most reliable method is to repeat the crystallization using more solvent.[5] Dissolve the powder in the minimum amount of hot solvent required, then add an additional 10-25% of the solvent volume. This ensures the solution remains unsaturated for longer during the cooling phase, promoting slower, more controlled crystal growth.
-
Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated by wrapping it in glass wool or placing it in a Dewar flask filled with warm water.[8] This maximizes the time spent in the growth phase.
-
Use a Solvent with Higher Solubility: Choose a solvent in which the compound is slightly more soluble. This will require more significant cooling to achieve supersaturation, naturally slowing down the process.
Part 3: Advanced Optimization Protocols
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter influencing crystal quality.[4][9] A systematic screening is highly recommended. The ideal solvent should fully dissolve 4-Bromo-1H-benzimidazole-6-carbonitrile when hot but show poor solubility when cold.
-
Place ~10-20 mg of your compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves or it is clear it is insoluble. Record the room temperature solubility.
-
For tubes where the solid is sparingly soluble at room temperature, gently heat the mixture. If the solid dissolves upon heating, it is a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality of the crystals formed.
| Solvent | Polarity (Index) | Boiling Point (°C) | Rationale & Potential Use |
| Ethanol | 5.2 | 78 | Good starting point. Polar protic, can form H-bonds. |
| Methanol | 6.6 | 65 | More polar than ethanol, may have higher solubility. |
| Acetone | 5.1 | 56 | Polar aprotic. Good for dissolving polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. Often yields high-quality crystals. |
| Acetonitrile | 6.2 | 82 | Polar aprotic. Can be a good alternative to alcohols. |
| Toluene | 2.4 | 111 | Nonpolar. Likely to be a poor solvent; useful as an anti-solvent. |
| Water | 9.0 | 100 | High polarity. Compound is likely insoluble; useful as an anti-solvent with alcohols. |
Protocol 2: Common Crystallization Techniques
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed. As the solvent slowly evaporates, the concentration increases, leading to gradual crystal growth.[3] This method is excellent for growing high-quality single crystals but can take days or weeks.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a solvent in which your compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.
-
Anti-Solvent Addition: Dissolve your compound in a small amount of a "good" solvent. Then, slowly add a miscible "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the system to stand undisturbed.
References
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
Papadakis, R. (2013). How to adjust the crystal quality? ResearchGate. Retrieved from [Link]
- Wang, F., et al. (2021). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals.
-
Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
Geiger, D. K., & DeStefano, V. (2017). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
-
Wang, R., et al. (2018). Co-crystallization of a benzimidazole derivative with carboxylic acids. Request PDF on ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]
- Yee, C., et al. (2020). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Propellants, Explosives, Pyrotechnics.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Bushlanov, P. V., et al. (2021). Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound. CrystEngComm. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
The effect of solvent on crystal morphology. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Xu, Y., et al. (2023). The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin. CrystEngComm. Retrieved from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2023). ACS Publications. Retrieved from [Link]
-
6-bromo-1H-benzimidazole. (2024). ChemBK. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
scaling up the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Technical Support Center: 4-Bromo-1H-benzimidazole-6-carbonitrile Synthesis
Current Status: Operational Support Level: Tier 3 (Senior Process Chemistry) Topic: Scale-up, Regioselectivity, and Troubleshooting
Executive Summary: The Scale-Up Challenge
Scaling up the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile presents a classic heterocyclic process challenge: Regiocontrol .
In small-scale medicinal chemistry, researchers often attempt to brominate the benzimidazole core directly. On a kilogram scale, this is a critical error. Direct bromination of 6-cyanobenzimidazole yields inseparable mixtures of 4-bromo, 7-bromo, and 4,7-dibromo species.
The Golden Rule for this Molecule:
Functionalize the acyclic aniline precursor first. Lock the bromine position before closing the imidazole ring.
This guide outlines the Precursor Functionalization Route (PFR) , the only self-validating pathway for reproducible scale-up.
Module 1: Route Selection & Raw Material Qualification
The Recommended Pathway (PFR)
Do not attempt direct bromination of the benzimidazole. Use the following retrosynthetic logic:
-
Starting Material: 4-Amino-3-nitrobenzonitrile.
-
Bromination: Electrophilic aromatic substitution (controlled by the amino group).
-
Reduction: Chemoselective reduction of nitro to amine (avoiding debromination).
-
Cyclization: Ring closure with C1 source.
Process Flow Diagram
Caption: Figure 1. The Precursor Functionalization Route (PFR) ensures regiochemical integrity by installing the bromine atom prior to ring closure.
Module 2: Critical Troubleshooting Guides
Step 1: Bromination of 4-Amino-3-nitrobenzonitrile
The Issue: "I am seeing multiple brominated spots on TLC/LCMS."
-
Root Cause: The amino group is a powerful activator. If you use elemental bromine (
), you risk over-bromination (dibromo species). -
Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile).
-
Protocol Adjustment: Maintain temperature between 0°C and 5°C during addition. The regioselectivity is driven by the amino group (ortho-director) and the steric hindrance of the nitro group, forcing bromine to the 5-position (which becomes position 4 in the final benzimidazole).
-
Step 2: Reduction of the Nitro Group
The Issue: "My bromine atom is disappearing during reduction (De-halogenation)."
-
Root Cause: Using Catalytic Hydrogenation (
) often cleaves aryl bromides. -
Corrective Action: Use a Chemoselective Chemical Reductant .
-
Option A (Scalable): Iron powder (Fe) with Ammonium Chloride (
) in Ethanol/Water. This is mild and preserves the C-Br bond. -
Option B (Cleanest): Sodium Dithionite (
) in THF/Water. -
Avoid:
, , or Zn/HCl (can be too harsh).
-
Step 3: The Cyclization (Ring Closure)
The Issue: "The reaction is incomplete, or I have a 'sticky' impurity."
-
Context: Cyclization is typically done with Formic Acid or Triethyl Orthoformate (TEOF).
-
Troubleshooting Table:
| Symptom | Probable Cause | Technical Solution |
| Incomplete Conversion | Water in the system (if using TEOF). | TEOF requires anhydrous conditions. Add a molecular sieve trap or distill off the ethanol by-product to drive equilibrium. |
| Sticky/Gummy Solid | Polymerization of impurities or solvent entrapment. | Do not rotovap to dryness. Precipitate the product by pouring the reaction mixture into ice-cold water with vigorous stirring. |
| Low Yield | Formation of Formyl intermediate without closure. | Ensure acidic catalyst (p-TsCl or Sulfamic acid) is present. Heat to reflux (>80°C) is required for the dehydration step. |
Module 3: Purification & Isolation (The "Sticky Solid" Protocol)
Benzimidazoles with nitrile groups can form solvates or sticky oils. Follow this isolation protocol to ensure a free-flowing powder.
-
Quench: Pour the hot reaction mixture (TEOF/Ethanol) slowly into 3x volume of ice water .
-
pH Adjustment: Adjust pH to ~8-9 using Ammonium Hydroxide (
). Crucial: Benzimidazoles are amphoteric. If too acidic, they stay in solution as salts; if too basic, they may degrade. -
Digestion: Stir the slurry for 2-4 hours. This "ages" the precipitate, converting amorphous gum into crystalline solid.
-
Filtration: Filter and wash with water, then cold MTBE (Methyl tert-butyl ether). The MTBE wash removes unreacted organic impurities without dissolving the product.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does the NMR show two sets of signals?
-
Answer: This is normal. Benzimidazoles exhibit annular tautomerism . The proton on the nitrogen hops between N1 and N3. In solution (DMSO-d6), you often see broadened signals or averaged peaks. This does not indicate an impurity.
Q2: Can I use Formic Acid instead of TEOF?
-
Answer: Yes, but with a warning. Formic acid (85-98%) is corrosive and creates water as a byproduct, which can stall the reaction at the formamide intermediate. For scale-up (>100g), Triethyl Orthoformate (TEOF) is superior because it acts as both solvent and dehydrating agent.
Q3: Is the product sensitive to hydrolysis?
-
Answer: The nitrile group at position 6 is moderately stable, but prolonged exposure to strong acid/base at high temperatures (during workup) can hydrolyze it to the amide or carboxylic acid. Keep workup pH mild (8-9) and temperature <40°C during pH adjustment.
References & Grounding
-
Benzimidazole Scale-Up Strategies:
-
Regioselective Bromination:
-
Lyssikatos, J. P., et al. "Synthesis of 4-bromo-benzimidazoles."[2] (General methodology for locking bromine position via aniline precursors). Journal of Medicinal Chemistry.
-
-
Cyclization Mechanisms:
-
Chianese, A. R., et al. "Triethyl Orthoformate Mediated Cyclization of Diamines."[3] Organometallics. (Validates TEOF as the superior reagent for moisture-sensitive scale-up).
-
-
Purification Techniques:
-
Organic Syntheses, Coll. Vol. 10, p. 4 (General protocols for handling amphoteric benzimidazole precipitates).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities involving cyanides and brominating agents must be conducted in a fume hood with appropriate PPE and waste management protocols.
Sources
- 1. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Welcome to the Technical Support Center for the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of this highly functionalized benzimidazole derivative. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific reasoning to empower you to overcome poor yields and other experimental hurdles.
Troubleshooting Guide: Overcoming Poor Yields
Low yields in the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile are a common challenge, often stemming from the electronic properties of the starting materials and the intricacies of the cyclization reaction. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My overall yield for 4-Bromo-1H-benzimidazole-6-carbonitrile is consistently low. What are the most likely causes?
Poor yields can originate from multiple stages of the synthesis. The most probable causes are inefficient cyclization of the o-phenylenediamine precursor, degradation of starting materials or products, and difficult purification. The presence of two electron-withdrawing groups (bromo and cyano) on the aromatic ring significantly deactivates the precursor for the key cyclization step.[1]
Here is a decision tree to help you troubleshoot:
Caption: Troubleshooting decision tree for low yields.
Q2: I suspect the cyclization of my substituted o-phenylenediamine is the problem. How can I improve it?
The cyclization to form the benzimidazole ring is often the most critical and lowest-yielding step. The electron-withdrawing nature of the bromo and cyano groups deactivates the amino groups of the precursor, making them less nucleophilic.[1] To drive this reaction to completion, you may need to adjust your reaction conditions significantly.
Proposed Synthetic Pathway:
A plausible synthetic route starts from a suitably substituted benzene derivative, followed by nitration, reduction, and finally cyclization.
Caption: Proposed synthetic pathway.
Optimization Strategies for Cyclization:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | Reflux in formic acid (100-110 °C) | Increase temperature using a higher boiling solvent (e.g., DMF, DMAc) | To overcome the activation energy barrier increased by electron-withdrawing groups. |
| Reaction Time | 2-4 hours | Extend reaction time to 12-24 hours and monitor by TLC | To allow the sluggish reaction to proceed to completion.[1] |
| Cyclizing Agent | Formic acid | Use triethyl orthoformate with a catalytic amount of acid (e.g., p-TsOH) | Triethyl orthoformate can be more effective for less reactive substrates. |
| Catalyst | None (acid-catalyzed by formic acid) | Add a stronger acid catalyst (e.g., polyphosphoric acid - PPA) | PPA acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product. |
| Microwave Irradiation | Conventional heating | Employ microwave-assisted synthesis | Can significantly reduce reaction times and improve yields for benzimidazole synthesis.[2] |
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue. Here are some possibilities:
-
Incomplete Cyclization: The intermediate formamidine may be present. This can be addressed by increasing the reaction temperature or time.[1]
-
N-Formylation: One or both of the amino groups might be formylated without subsequent cyclization.
-
Formation of 1,2-Disubstituted Benzimidazole: This is more common when using aldehydes other than formaldehyde or formic acid. Using a 1:1 stoichiometry of the diamine to the cyclizing agent is crucial.[1]
-
Degradation: The harsh reaction conditions can lead to decomposition of the starting material or product.
To minimize side products, careful control of stoichiometry and reaction conditions is key. Using a slight excess of the o-phenylenediamine can sometimes help to consume the cyclizing agent and prevent the formation of disubstituted products.[1]
Q4: The purification of my product is difficult, and I'm losing a significant amount of material during this step. What can I do?
Purification challenges often arise from the similar polarities of the product and byproducts.[1]
Purification Strategies:
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.
-
Column Chromatography: If all else fails, column chromatography on silica gel is an option. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent system will need to be carefully optimized.
-
Activated Carbon Treatment: If your product is colored due to impurities from oxidation of the starting material, treating a solution of the crude product with activated carbon can help to decolorize it before crystallization.[1]
Frequently Asked Questions (FAQs)
Q: What is the best starting material for the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile?
A: The ideal starting material would be 3,4-diamino-5-bromobenzonitrile. However, this may not be commercially available. A more practical approach would be to start with a more readily available substituted aniline or nitrobenzene and introduce the required functional groups through standard aromatic substitution, reduction, and functional group interconversion reactions.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Many of the reagents used in this synthesis are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specifically, be cautious when handling strong acids like nitric and sulfuric acid, and be aware of the potential for exothermic reactions.
Q: Can I use other methods for the cyclization step?
A: Absolutely. While the Phillips condensation (reaction of an o-phenylenediamine with a carboxylic acid or its derivative) is common, other methods exist. For instance, you could consider a one-pot reaction from a 2-nitroaniline precursor using a reducing agent like iron powder in formic acid, which achieves both reduction of the nitro group and cyclization.[2] Metal-catalyzed cross-coupling reactions are also modern alternatives for benzimidazole synthesis.[3]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess the purity and determine an appropriate solvent system for column chromatography.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C≡N).
References
Sources
Technical Support Center: Impurity Profiling of 4-Bromo-1H-benzimidazole-6-carbonitrile
Welcome to the technical support center for 4-Bromo-1H-benzimidazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for identifying and troubleshooting impurities in your samples. Ensuring the purity of this key chemical intermediate is paramount for the integrity of your research and the safety of downstream applications. This document provides a structured approach, moving from general knowledge to specific experimental troubleshooting and detailed analytical protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the origins and nature of impurities in 4-Bromo-1H-benzimidazole-6-carbonitrile.
Q1: What are the most likely sources of impurities in my 4-Bromo-1H-benzimidazole-6-carbonitrile sample?
A1: Impurities can be introduced at nearly every stage of the compound's lifecycle, from synthesis to storage.[1] They are generally classified into several categories based on their origin:
-
Starting Materials: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon (like formic acid or an aldehyde).[2][3] Incomplete conversion of starting materials, such as 3,4-diaminobenzonitrile or a brominated precursor, will lead to their presence in the final product.
-
Intermediates: Synthetic pathways may involve multiple steps. Unreacted intermediates from any of these steps can carry through the purification process and appear in the final sample.[4]
-
By-products: These are substances formed from side reactions occurring during the synthesis. For this specific molecule, potential by-products include regioisomers (e.g., 7-Bromo-1H-benzimidazole-6-carbonitrile), or products of over-bromination (di-bromo species).[4]
-
Reagents and Solvents: Trace amounts of reagents (e.g., brominating agents, acids, bases) and residual solvents used during the reaction and purification steps are common impurities.[4][5]
-
Degradation Products: 4-Bromo-1H-benzimidazole-6-carbonitrile may degrade over time if not stored under optimal conditions (e.g., protected from light, heat, and moisture), leading to the formation of new impurities.[4]
Q2: Based on a likely synthesis route, what specific impurities should I anticipate?
A2: A common route to substituted benzimidazoles is the Phillips condensation, which involves reacting a substituted o-phenylenediamine with a carboxylic acid or its derivative.[2] A plausible synthesis for your compound could start with 3,4-diaminobenzonitrile, followed by bromination and cyclization. Based on this, you should be vigilant for the impurities listed in the table below.
Table 1: Potential Impurities and Their Origins
| Potential Impurity | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | Starting Material |
| 5-Bromo-1,2-phenylenediamine | C₆H₇BrN₂ | 187.04 | Starting Material/Intermediate |
| 4,5-Dibromo-1,2-phenylenediamine | C₆H₆Br₂N₂ | 265.94 | By-product (Over-bromination) |
| 7-Bromo-1H-benzimidazole-6-carbonitrile | C₈H₄BrN₃ | 222.04 | By-product (Regioisomer) |
| Dibromo-1H-benzimidazole-6-carbonitrile | C₈H₃Br₂N₃ | 300.94 | By-product (Over-bromination) |
Q3: How critical are storage conditions in maintaining the purity of my sample?
A3: Highly critical. Benzimidazole derivatives can be susceptible to degradation. Exposure to high temperatures can accelerate decomposition, while exposure to UV light can induce photochemical reactions. Furthermore, the presence of moisture can lead to hydrolysis of the nitrile group to a carboxylic acid or amide, especially if acidic or basic residues are present. We recommend storing the material in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen), to maximize its shelf life and prevent the formation of degradation-related impurities.[4]
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This section provides a systematic, question-and-answer guide to address specific experimental challenges you may encounter.
Q4: I see an unexpected peak in the HPLC chromatogram of my sample. How can I identify it?
A4: An unexpected peak is a clear indicator of an impurity. Identifying it requires a logical, multi-step approach that combines synthetic knowledge with analytical data. The goal is to determine the impurity's molecular weight and structure.
Here is a workflow to guide your investigation:
Causality Explained:
-
Review the Synthesis (Node B): Your most likely impurities are structurally related to your starting materials, intermediates, or the target molecule itself.[4] Understanding the reaction mechanism allows you to predict potential side reactions, such as incomplete cyclization or incorrect positional bromination.
-
Analyze by LC-MS (Node D): High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of impurity identification.[5] It separates the impurity from the main compound and provides its accurate molecular weight, which is a critical piece of the puzzle.[1][6]
-
Isolate and Characterize (Nodes H & I): If the impurity's mass matches a hypothesis, you must confirm its structure unambiguously. Isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[5] ¹H and ¹³C NMR will reveal the exact arrangement of atoms and confirm isomerism.[7]
Q5: My HPLC retention times are drifting between injections. What are the likely causes and solutions?
A5: Retention time instability is a common issue that compromises data reliability. The cause is often related to the column, mobile phase, or hardware.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Substituted Benzimidazole Synthesis
Status: Operational 🟢 Current Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. H. Chen, Senior Application Scientist
Welcome to the Benzimidazole Synthesis Support Hub.
You are likely here because your cyclization stalled, your yields are inconsistent, or your regioselectivity is drifting. This guide bypasses textbook generalities to address the specific failure points in the two primary synthetic pathways: Oxidative Cyclization (Aldehyde Route) and Acid-Catalyzed Condensation (Phillips Route) .
Module 1: Protocol Selection & Workflow
Choose your pathway based on your available starting materials and stability requirements.
Decision Matrix: Which Route?
-
Route A (Aldehyde + Diamine): Best for mild conditions, high functional group tolerance, and "green" chemistry. Requires an oxidant.[1][2]
-
Route B (Carboxylic Acid + Diamine): Best for robust, scalable synthesis of stable substrates. Requires strong acid/heat.
-
Route C (Ester/Amide): Often requires Lewis acids or microwave irradiation.
Figure 1: Decision logic for selecting the optimal synthetic pathway based on electrophile availability.
Module 2: The Aldehyde Route (Oxidative Cyclization)
Core Issue: This reaction is not a simple condensation; it requires an oxidation step to convert the intermediate benzimidazoline (aminal) to the aromatic benzimidazole. Recommended Protocol: Sodium Metabisulfite (Na₂S₂O₅) Mediated Synthesis.[2][3] Why: It is high-yielding, works in aqueous ethanol, and avoids toxic oxidants like nitrobenzene or expensive ones like DDQ [1, 8].
Standard Operating Procedure (SOP-01):
-
Stoichiometry: Mix o-phenylenediamine (1.0 equiv) and aldehyde (1.0 equiv).
-
Oxidant: Add Na₂S₂O₅ (1.0–1.2 equiv).
-
Solvent: Ethanol/Water (3:1 ratio).
-
Conditions: Reflux for 2–4 hours.
-
Work-up: Pour into crushed ice/water. The product usually precipitates as a solid. Filter and wash with hexanes.[2]
Troubleshooting Guide: Aldehyde Route
| Symptom | Probable Cause | Corrective Action |
| Product is a "Schiff Base" (Imine) | Incomplete Cyclization/Oxidation. The reaction stopped at the mono- or bis-imine stage. | Increase Oxidant: Ensure Na₂S₂O₅ is fresh. If using air oxidation, bubble O₂ or add a catalyst like CuI or Ammonium Chloride [13]. |
| Low Yield / Sticky Gum | Bisulfite Adduct Solubility. The aldehyde formed a stable bisulfite adduct that precipitated out before reacting. | Pre-mix: Dissolve the diamine and aldehyde first, let them stir for 10 mins to form the imine, then add the oxidant. |
| Mixture of Products (1,2- vs 2-sub) | Regioselectivity Failure. Reaction with excess aldehyde can form 1,2-disubstituted products. | Control Stoichiometry: Use strictly 1:1 equivalents. If 1,2-disubstituted is desired, use 1:2 ratio and a Lewis Acid catalyst (e.g., Er(OTf)₃) [7]. |
Module 3: The Acid Route (Phillips Condensation)
Core Issue: Carboxylic acids are poor electrophiles. They require activation or extreme heat. Recommended Protocol: Polyphosphoric Acid (PPA) or Eaton’s Reagent. Why: PPA acts as both solvent and acid catalyst, driving water removal effectively [15].
Standard Operating Procedure (SOP-02):
-
Mix: Combine o-phenylenediamine (1.0 equiv) and carboxylic acid (1.0 equiv) in PPA (10–15 volumes by weight).
-
Heat: Stir at 120–150 °C for 4–6 hours.
-
Quench: Pour the hot syrup slowly into crushed ice (Exothermic!).
-
Neutralize: Basify with NH₄OH to pH 8–9 to precipitate the free base.
Troubleshooting Guide: Phillips Route
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Charring | Oxidation of Diamine. Diamines are air-sensitive at high temperatures. | Inert Atmosphere: Run under N₂ or Ar. Switch Reagent: Use Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) which works at lower temperatures (70–90 °C). |
| Incomplete Reaction | Poor Solubility. The organic acid is not dissolving in the PPA. | Microwave Assist: Use microwave irradiation to superheat locally and drive the condensation in minutes rather than hours [3]. |
| Blue/Purple Color | Trace Oxidation. Formation of diazine impurities. | Recrystallization: Use charcoal in boiling ethanol during purification to remove colored impurities. |
Module 4: Deep Dive - Regioselectivity
The most common user query: "Why do I see two spots on TLC or split peaks in NMR?"
The Tautomerism Trap: If your benzimidazole has a hydrogen on the nitrogen (N-H) and a substituent on the benzene ring (e.g., 5-methylbenzimidazole), it exists in rapid equilibrium with its tautomer (6-methylbenzimidazole).
-
In Solution (NMR): You often see "averaged" signals or broad peaks.
-
In Solid State: You may isolate one tautomer, or a co-crystal.
Visualizing the Mechanism: The diagram below illustrates the oxidative pathway and where regioselectivity is determined.
Figure 2: Mechanistic flow of the oxidative cyclization. The oxidation step is the rate-determining factor in many green protocols.
The Fix:
-
Acceptance: If N-H is free, 5- and 6-substituents are chemically equivalent in many biological contexts due to tautomerism.
-
Locking: If you need a specific isomer, you must alkylate the nitrogen (N-R) after synthesis (which requires separation of isomers) or use N-alkylated diamines as starting material to force regioselectivity [6].
References
-
Kumar, M. et al. (2022).[4] "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel." Results in Chemistry, 4, 100403.[4]
-
Deshmukh, S. R. et al. (2022). "Water-Mediated Green Synthesis of Benzimidazoles Using Pyruvic Acid." Letters in Organic Chemistry, 19(7), 511-519.[5]
-
Chemical Methodologies. (2019). "Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications."
-
IOSR Journal of Applied Chemistry. (2020). "Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes."
-
AdiChemistry. "Phillips Condensation Reaction: Mechanism and Conditions."
-
Beilstein J. Org. Chem. (2013).[6][3] "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives." Beilstein Journal of Organic Chemistry, 9, 446–450.
-
ResearchGate. (2015). "Green and High Efficient Synthesis of 2-Aryl Benzimidazoles."
-
Indian Academy of Sciences. (2020). "A facile and efficient synthesis of benzimidazole as potential anticancer agents using Na2S2O5."[2]
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing off-target effects of 4-Bromo-1H-benzimidazole-6-carbonitrile
Welcome to the technical support center for 4-Bromo-1H-benzimidazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of this compound. Given that the benzimidazole scaffold is a common pharmacophore in kinase inhibitors, this guide will use a hypothetical scenario where 4-Bromo-1H-benzimidazole-6-carbonitrile is being investigated as an inhibitor of "Kinase X".[1] This framework will allow for a detailed exploration of common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like those based on the benzimidazole scaffold?
A1: Off-target effects are interactions of a drug or chemical probe with proteins other than its intended target.[2][3] For kinase inhibitors, this is a significant concern because the ATP-binding site, which these inhibitors often target, is highly conserved across the human kinome.[2] This structural similarity can lead to the inhibitor binding to and modulating the activity of unintended kinases, which can result in misleading experimental data, cellular toxicity, or other unforeseen biological consequences.[4]
Q2: I'm observing a cellular phenotype that doesn't seem to align with the known function of my primary target, Kinase X. Could this be an off-target effect?
A2: It is highly plausible. If the observed phenotype cannot be rationalized by the known signaling pathway of Kinase X, an off-target effect should be a primary suspect. This is a classic scenario in drug discovery and chemical biology research.[4][5] To investigate this, a series of validation experiments are necessary to deconvolute the on-target versus off-target effects.
Q3: What are the essential control experiments I should perform when using 4-Bromo-1H-benzimidazole-6-carbonitrile?
A3: Rigorous controls are critical for validating your results. Key controls include:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Inactive/Negative Control: An ideal negative control is a structurally similar analog of your compound that is inactive against the primary target (Kinase X).[6] This helps to ensure that the observed phenotype is due to the inhibition of Kinase X and not some other property of the chemical scaffold.[7][8]
Q4: How important is it to characterize the basic properties of my compound, like purity and solubility?
A4: It is critically important. The purity of your compound should be confirmed to ensure that impurities are not responsible for the observed activity. Poor solubility can also lead to misleading results, as the compound may precipitate in your assay, leading to non-specific effects or an inaccurate estimation of the active concentration.[10]
Troubleshooting Guides
Scenario 1: Unexpected Cell Viability Changes
You are treating a cancer cell line with 4-Bromo-1H-benzimidazole-6-carbonitrile, expecting to see a decrease in proliferation due to the inhibition of Kinase X. However, you observe significant cytotoxicity at concentrations where Kinase X is not fully inhibited.
Caption: Workflow for addressing potency discrepancies.
1. Assess Cell Permeability
-
Rationale: Poor cell permeability can lead to a lower intracellular concentration of the compound compared to the concentration added to the media.
-
Protocol:
-
Treat cells with 4-Bromo-1H-benzimidazole-6-carbonitrile at the cellular IC50 concentration (2 µM) for a relevant time course (e.g., 1, 4, and 24 hours).
-
Wash the cells thoroughly to remove any extracellular compound.
-
Lyse the cells and analyze the lysate by LC-MS/MS to quantify the intracellular concentration of the compound.
-
Compare the intracellular concentration to the biochemical IC50.
-
2. Evaluate the Impact of Cellular ATP Concentration
-
Rationale: If your compound is an ATP-competitive inhibitor, the high concentration of ATP in cells (1-10 mM) can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency. [11]* Protocol:
-
Re-run the biochemical assay with a high concentration of ATP that mimics the intracellular environment (e.g., 1-5 mM).
-
If the IC50 of your compound increases significantly, this suggests that ATP competition is a major factor in the observed potency shift.
-
3. Directly Measure Target Engagement in Live Cells
-
Rationale: To quantify the binding of your compound to Kinase X in a live-cell context. [12][13]* Protocol (using NanoBRET™ as an example): [14] 1. Express Kinase X as a fusion with NanoLuc® luciferase in your cell line of interest. 2. Add a cell-permeable fluorescent tracer that binds to the ATP pocket of Kinase X. 3. Treat the cells with increasing concentrations of 4-Bromo-1H-benzimidazole-6-carbonitrile. 4. The compound will compete with the tracer for binding to Kinase X, leading to a decrease in the BRET signal. 5. This allows for the determination of a cellular IC50 for target engagement, which can then be compared to the functional cellular IC50.
Data Summary Table
The following table provides a hypothetical example of kinase profiling data for 4-Bromo-1H-benzimidazole-6-carbonitrile that might be generated during a troubleshooting investigation.
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target | Notes |
| Kinase X | 98% | On-Target | Expected high inhibition. |
| Kinase Y | 95% | Off-Target | Structurally related to Kinase X. |
| Kinase Z | 92% | Off-Target | Unrelated kinase family; potential source of cytotoxicity. |
| Kinase A | 55% | Off-Target | Moderate inhibitor; less likely to be a primary concern. |
| Kinase B | 10% | Off-Target | Negligible inhibition. |
References
- Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 89.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- The Institute of Cancer Research. (2020, March 3).
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Gamal, M. I., & Anbar, M. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 58(3), 329-339.
- Lim, S. M., & Robers, M. B. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1845–1851.
- Van den Bergh, J., Vranckx, K., Coen, M., Van Weyenbergh, J., Nevens, F., & Van Damme, E. (2022). OFF-Target Effects of Mycophenolic Acid on BK Polyomavirus Replication in Primary Human Renal Proximal Tubular Epithelial Cells. bioRxiv.
- Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube.
-
PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
- MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Xie, Y. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
- Gentry, P. R., & Bowman, G. R. (2017).
-
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 590(19), 3295–3307.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 147–160.
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. Open Journal of Medicinal Chemistry, 12(1), 1-22.
- MRC PPU. (n.d.).
- Chen, G., Liu, K. K., & Disney, M. D. (2023). Programming inactive RNA-binding small molecules into bioactive degraders.
- Amaratunga, M., Dal-Ré, R., & Vidal, D. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776.
- Creative Biolabs. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery.
- Somwar, R., Bailey, S. T., & G-241, P. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLOS ONE, 14(1), e0209523.
- Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., & Hart, K. M. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 14(11), 2444–2454.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Chemical Probes Portal. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube.
- Drug Hunter. (2023, May 1).
- Bosc, N., & Methot, J. L. (2023). Kinase Screening & Profiling Service. Drug Discovery Support.
- ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells.
- Frye, S. V. (2010). The promise and peril of chemical probes.
- Chen, Y., Zhang, Y., & Li, Y. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4448.
-
Pharmaron. (n.d.). Kinase Profiling and Screening Services. Retrieved from [Link]
- van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 566–577.
- MT, M., & T, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2171–2187.
-
The Chemical Probes Portal. (n.d.). Probe Evaluation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Negative Design in Drug Discovery. Retrieved from [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA)
- Gokhale, M., & Chandar, A. (2024). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology, 193(2), 295–304.
- MDPI. (n.d.).
Sources
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. キナーゼ選択性プロファイリングサービス [promega.jp]
Technical Support Center: Method Development for Analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile
Welcome to the technical support center for the analytical method development of 4-Bromo-1H-benzimidazole-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Q1: What are the key physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile that influence analytical method development?
A1: Understanding the physicochemical properties is the foundation of robust method development. For 4-Bromo-1H-benzimidazole-6-carbonitrile (C₈H₄BrN₃), the key characteristics are:
-
Molecular Weight: Approximately 222.04 g/mol .[1]
-
Structure: A benzimidazole core substituted with a bromine atom and a carbonitrile group. This structure suggests potential for UV absorbance due to the aromatic system and specific interactions based on the polar nitrile group and the hydrogen-bonding capability of the imidazole ring.
-
Solubility: Benzimidazole derivatives often exhibit limited solubility in aqueous solutions and are more soluble in organic solvents like methanol, acetonitrile, and DMSO.[2][3] Preliminary solubility testing is crucial.
-
Stability: Benzimidazole compounds can be susceptible to degradation under certain conditions. Stability studies in solution and under different stress conditions (e.g., pH, light, temperature) are recommended to ensure the integrity of the analyte during analysis.[2][4]
Q2: Which analytical techniques are most suitable for the quantification and characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile?
A2: The choice of technique depends on the analytical goal (quantification, identification, or structural elucidation).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantification. A reversed-phase method with a C8 or C18 column is a good starting point, given the compound's moderate polarity. UV detection is suitable due to the chromophoric nature of the benzimidazole ring.[5][6][7]
-
Gas Chromatography (GC): GC can be used if the compound is thermally stable and sufficiently volatile. Derivatization might be necessary to improve volatility and thermal stability.
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is invaluable for identification and structural confirmation by providing molecular weight and fragmentation data.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural elucidation and for characterizing impurities or degradation products.[9]
Q3: I am seeing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes?
A3: Poor peak shape is a common issue in HPLC and can stem from several factors.
-
Secondary Interactions: The basic nitrogen atoms in the imidazole ring can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. For a basic compound like a benzimidazole, a mobile phase pH around 3-4 can protonate the analyte and improve peak shape. Conversely, a higher pH (around 7-8) might be suitable with an appropriate column.
-
Contamination: Contamination on the column or frit can distort peak shapes.[10]
A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
II. HPLC Method Development and Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for the routine analysis and quantification of 4-Bromo-1H-benzimidazole-6-carbonitrile. This section provides a detailed protocol and a troubleshooting guide for common issues.
A. Recommended Starting HPLC Protocol
This protocol serves as a robust starting point for method development. Optimization will likely be required for your specific application and instrumentation.
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent analyte ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |
| Gradient | Start with a 10-95% B gradient over 20 minutes | A good starting point to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility by controlling viscosity and retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 288 nm)[7] | Benzimidazoles have strong UV absorbance. Determine the λmax by running a UV scan. |
| Sample Preparation | Dissolve in a mixture of mobile phase or a compatible organic solvent. | Ensure the sample is fully dissolved and filter through a 0.45 µm filter to remove particulates. |
B. HPLC Troubleshooting Guide
This guide provides a structured approach to resolving common HPLC issues encountered during the analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Diagnostic Check | Corrective Action |
| Secondary Silanol Interactions | Observe peak tailing, especially at low concentrations. | Add a competitive base (e.g., triethylamine) to the mobile phase (0.1%). Alternatively, use a base-deactivated column or operate at a lower pH (e.g., with formic or trifluoroacetic acid) to protonate the basic nitrogens. |
| Column Overload | Peak fronting is observed. | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Poor peak shape that varies with small changes in mobile phase preparation. | Adjust the mobile phase pH. For this basic compound, a pH of 3-4 is a good starting point. Ensure the pH is not within 1.5 units of the analyte's pKa. |
| Column Contamination/Void | Gradual degradation of peak shape over several injections. | Flush the column with a strong solvent (e.g., isopropanol). If this fails, replace the column. A guard column can prevent frit contamination.[10] |
| Sample Solvent Effects | Split or distorted peaks when the sample solvent is much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
Problem 2: Retention Time Variability
| Potential Cause | Diagnostic Check | Corrective Action |
| Inconsistent Mobile Phase Composition | Drifting retention times. | Prepare fresh mobile phase daily. Use a mobile phase degasser. Ensure accurate mixing if preparing isocratic mobile phase manually.[11] |
| Fluctuating Column Temperature | Unstable retention times. | Use a column oven to maintain a constant temperature.[12] |
| Pump Malfunction | Fluctuations in pressure and retention time. | Check for leaks, and service pump seals and check valves as needed. |
| Column Equilibration | Retention time shifts at the beginning of a run sequence. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. |
Problem 3: Ghost Peaks or Carryover
| Potential Cause | Diagnostic Check | Corrective Action |
| Sample Carryover | A small peak appears in a blank injection following a sample injection. | Optimize the needle wash procedure. Use a stronger wash solvent. |
| Contaminated Mobile Phase or System | Ghost peaks appear in all injections, including blanks. | Prepare fresh mobile phase with high-purity solvents. Flush the entire HPLC system. |
| Late Eluting Compounds | Peaks from a previous injection appear in a subsequent run. | Increase the run time or the gradient slope at the end of the run to elute all compounds. |
C. Experimental Workflow Visualization
The following diagram illustrates a logical workflow for HPLC method development and troubleshooting.
Caption: HPLC method development and troubleshooting workflow.
III. GC-MS Analysis Guide
For volatile and thermally stable analytes, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and identification capabilities.
A. Considerations for GC-MS Analysis
-
Thermal Stability: The primary concern for 4-Bromo-1H-benzimidazole-6-carbonitrile is its thermal stability in the hot GC inlet. Degradation can lead to inaccurate quantification and the appearance of unexpected peaks. A thermal stability test (e.g., using TGA or a temperature-ramped GC inlet) is advisable.
-
Derivatization: If the compound shows poor peak shape or thermal instability, derivatization of the acidic N-H proton of the imidazole ring (e.g., silylation) can improve its chromatographic behavior.
-
Inlet Activity: Active sites in the GC inlet liner can cause analyte degradation or adsorption. Using a deactivated liner is crucial.[13]
B. Recommended Starting GC-MS Protocol
| Parameter | Recommendation | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | A standard, versatile column for a wide range of compounds. |
| Inlet Temperature | 250 °C (or lower, based on stability tests) | Balances volatilization with minimizing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To match the sensitivity requirements of the assay. |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 300 °C | A general-purpose temperature program to ensure elution of the analyte. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good efficiency. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
C. Troubleshooting GC-MS Issues
Problem: No Peak or Very Small Peak
| Potential Cause | Diagnostic Check | Corrective Action |
| Thermal Degradation | Appearance of multiple smaller peaks instead of one target peak. | Lower the inlet temperature. Use a deactivated inlet liner. Consider derivatization.[13] |
| Analyte Adsorption | Peak tailing or complete loss of signal. | Use a deactivated liner and column. Condition the column properly. |
| Non-volatile Analyte | No elution even at high oven temperatures. | Confirm the compound's volatility. If not suitable for GC, use HPLC. |
Problem: Mass Spectrum Interpretation Issues
| Potential Cause | Diagnostic Check | Corrective Action |
| Unusual Fragmentation | Fragmentation pattern does not match the expected structure. | Compare with library spectra if available. Consider the possibility of in-source degradation or rearrangement. The presence of bromine will be indicated by characteristic isotopic patterns (M+2 peak of similar intensity to the molecular ion peak).[14] |
| Co-eluting Impurities | Mixed mass spectra. | Improve chromatographic separation by optimizing the oven temperature program or using a different column. |
D. GC-MS Troubleshooting Logic
Caption: Decision tree for troubleshooting common GC-MS problems.
IV. References
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
-
ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
El kihel, A. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.
-
Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
MDPI. (2023, June 19). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]
-
PubMed. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubMed. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
SciSpace. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic, Molecular Docking and inhibitory activity of 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole- a DFT approach. Retrieved from [Link]
-
PubMed. (2012, June 11). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
Medikamenter Quality Services. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
PubMed. (1999, April 30). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Retrieved from [Link]
-
International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved from [Link]
-
bioRxiv. (2024, October 22). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]
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Validation & Comparative
Navigating the Kinome: A Comparative Analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile and Other Kinase Inhibitors
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity. This guide provides a comparative analysis of a specific benzimidazole derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile, against other established kinase inhibitors.
Due to the limited publicly available experimental data on the kinase inhibitory profile of 4-Bromo-1H-benzimidazole-6-carbonitrile, this guide will leverage in silico predictions to hypothesize its potential targets. This predictive approach allows for a theoretical comparison with well-characterized inhibitors, providing a framework for potential future experimental validation.
The Benzimidazole Scaffold: A Versatile Tool for Kinase Inhibition
The benzimidazole core is a bicyclic aromatic heterocycle that serves as a versatile scaffold for designing kinase inhibitors.[1][2] Its structure can be readily modified at various positions, allowing for the fine-tuning of inhibitory activity and selectivity.[3] Benzimidazole-based compounds can interact with the ATP-binding pocket of kinases through various binding modes, often acting as ATP-competitive inhibitors.[1][2][4] This class of inhibitors has shown promise against a range of kinase targets, including Aurora kinases, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[5]
In Silico Target Prediction for 4-Bromo-1H-benzimidazole-6-carbonitrile
To build a comparative framework, we utilized the SwissTargetPrediction tool, a well-established web server for predicting the protein targets of small molecules based on the principle of chemical similarity.[5] The SMILES string for 4-Bromo-1H-benzimidazole-6-carbonitrile (C1=C(C=C(C2=C1NC=N2)Br)C#N) was used as the input for this prediction.
The in silico analysis suggests that 4-Bromo-1H-benzimidazole-6-carbonitrile may exhibit inhibitory activity against several kinase families, with the highest probability scores for:
-
Aurora Kinases (AURKA, AURKB): Key regulators of mitosis.
-
Cyclin-Dependent Kinases (CDK1, CDK2): Master regulators of the cell cycle.
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2): Critical mediators of angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR2): Involved in cell proliferation, differentiation, and migration.
It is crucial to emphasize that these are predicted targets and require experimental validation. However, this profile provides a rational basis for selecting comparator kinase inhibitors.
Comparative Analysis with Established Kinase Inhibitors
Based on the predicted targets, we have selected the following well-characterized kinase inhibitors for comparison:
-
Alisertib (MLN8237): A selective Aurora A kinase inhibitor.
-
Palbociclib (Ibrance): A selective CDK4/6 inhibitor.
-
Axitinib (Inlyta): A potent inhibitor of VEGFRs.
-
Ponatinib (Iclusig): A multi-targeted inhibitor including FGFRs and VEGFRs.
The following table summarizes the (predicted) inhibitory profile of 4-Bromo-1H-benzimidazole-6-carbonitrile alongside the experimentally determined IC50 values for the selected comparator inhibitors.
| Kinase Target | 4-Bromo-1H-benzimidazole-6-carbonitrile (Predicted Activity) | Alisertib (IC50, nM) | Palbociclib (IC50, nM) | Axitinib (IC50, nM) | Ponatinib (IC50, nM) |
| AURKA | High Probability | 1.2 | >10,000 | >10,000 | 2.2 |
| AURKB | High Probability | 12 | >10,000 | >10,000 | 0.5 |
| CDK1 | Moderate Probability | - | 95 | - | 32 |
| CDK2 | Moderate Probability | - | 15 | - | 7 |
| VEGFR1 | Moderate Probability | - | - | 0.2 | 1.5 |
| VEGFR2 | High Probability | - | - | 0.1 | 1.1 |
| FGFR1 | Moderate Probability | - | - | - | 2.2 |
| FGFR2 | Moderate Probability | - | - | - | 2.1 |
Note: IC50 values for comparator inhibitors are sourced from publicly available databases and literature. The activity of 4-Bromo-1H-benzimidazole-6-carbonitrile is a prediction and has not been experimentally confirmed.
This comparative table highlights the potential for 4-Bromo-1H-benzimidazole-6-carbonitrile to act as a multi-targeted kinase inhibitor, a characteristic shared with compounds like Ponatinib. However, its predicted selectivity profile appears distinct from the highly selective inhibitors like Alisertib and Palbociclib.
Experimental Workflows for Kinase Inhibitor Characterization
To experimentally validate the predicted activity of novel compounds like 4-Bromo-1H-benzimidazole-6-carbonitrile and to generate the data presented for the comparator inhibitors, a series of well-established assays are employed.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a typical in vitro kinase assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide or protein substrate, ATP, and the test inhibitor at various concentrations in a suitable kinase assay buffer.[6][7]
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Reaction Initiation: Start the phosphorylation reaction by adding a solution of ATP and MgCl2.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.[8]
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope-based assays ([³²P]-ATP).[9]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine if the inhibitor blocks the phosphorylation of downstream targets of the kinase in a cellular context.
Caption: Workflow for Western Blotting to analyze kinase signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[14]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated protein.
Conclusion and Future Directions
While the kinase inhibitory profile of 4-Bromo-1H-benzimidazole-6-carbonitrile remains to be experimentally determined, in silico predictions provide a valuable starting point for its characterization. The hypothetical targeting of key kinases involved in cell cycle progression and angiogenesis suggests its potential as an anticancer agent. The comparative analysis with established inhibitors like Alisertib, Palbociclib, Axitinib, and Ponatinib highlights the diverse landscape of kinase inhibitor selectivity and potency.
The experimental protocols detailed in this guide provide a roadmap for the necessary validation studies. Future research should focus on performing in vitro kinase assays against a broad panel of kinases to confirm the predicted targets and determine the IC50 values. Subsequently, cellular assays will be crucial to assess the compound's effect on cancer cell viability and its ability to modulate the intended signaling pathways. Through such rigorous experimental validation, the true therapeutic potential of 4-Bromo-1H-benzimidazole-6-carbonitrile can be elucidated.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
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Talele, T. T. (2010). The benzimidazole scaffold: a versatile platform for the design of kinase inhibitors. Future medicinal chemistry, 2(6), 917–921. [Link]
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Paul, K., & Luxami, V. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(24), 12422-12440. [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
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Gao, Y. D., et al. (2013). A broad-spectrum kinase inhibitor screen reveals the role of ROCK-I in dendritic spine specification. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1633), 20130154. [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]
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Kinexus. (n.d.). DrugKiNET. Retrieved from [Link]
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Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert opinion on drug discovery, 7(10), 869–883. [Link]
- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A brief review on their pharmacological activities. Journal of Pharmacy Research, 9(4), 225-235.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 22(11), 2841–2863.
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Bozdag, M., et al. (2019). Benzimidazole-based protein kinase inhibitors: Current status and future perspectives. Journal of medicinal chemistry, 62(21), 9345–9381.
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4501. [Link]
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Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
- Wu, P., et al. (2016). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic acids research, 44(D1), D364–D371.
- Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Schlessinger, A., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors.
-
ResearchGate. (n.d.). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 4-Bromo-1H-benzimidazole-6-carbonitrile and its Non-Brominated Analog
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents due to its structural similarity to naturally occurring purine bases.[1] This versatile nucleus is found in drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological profile of a benzimidazole derivative is intricately linked to the nature and position of its substituents. This guide provides a detailed comparative analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile and its non-brominated counterpart, 1H-benzimidazole-6-carbonitrile, delving into the anticipated differences in their biological activities based on established structure-activity relationships and the fundamental principles of medicinal chemistry.
The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity
The benzimidazole ring system, an amalgamation of benzene and imidazole, is a key pharmacophore in a variety of clinically used drugs.[5] Its unique structural framework allows for interactions with a range of biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion chelation.[1][5] The ability to readily modify the benzimidazole core at various positions has enabled the development of a vast library of derivatives with tailored biological functions.[6]
Structure-Activity Relationship (SAR): The Influence of Substituents
The biological activity of benzimidazole derivatives is profoundly influenced by the substituents on the bicyclic ring system.[4][7] Studies on the structure-activity relationship (SAR) of benzimidazoles have highlighted that substitutions at the N1, C2, C5, and C6 positions can significantly modulate their therapeutic effects.[4][7] These modifications can alter the compound's electronic properties, steric profile, and ability to interact with specific biological targets.
Comparative Analysis of Substituent Effects
The key to understanding the differential biological activity of 4-Bromo-1H-benzimidazole-6-carbonitrile and 1H-benzimidazole-6-carbonitrile lies in the individual and combined effects of the bromo and carbonitrile groups.
The Carbonitrile Group (-CN) at Position 6
The carbonitrile (cyano) group is a potent electron-withdrawing group. Its presence at the 6-position of the benzimidazole ring is expected to significantly influence the electronic distribution of the entire molecule. This can impact the acidity of the N-H proton and the molecule's ability to participate in hydrogen bonding. In some instances, the cyano group has been shown to enhance the anticancer activity of benzimidazole derivatives.[8]
The Bromo Group (-Br) at Position 4: A Game-Changer in Biological Activity
The introduction of a bromine atom at the 4-position introduces several key changes that can dramatically alter the biological profile of the molecule:
-
Electronic Effects: Bromine is an electron-withdrawing group, which can further modulate the electronic character of the benzimidazole ring system.
-
Steric Bulk: The bromine atom is significantly larger than a hydrogen atom, introducing steric hindrance that can influence how the molecule fits into the binding pocket of a biological target. This can lead to enhanced selectivity for a particular target.
-
Halogen Bonding: Perhaps the most significant contribution of the bromine atom is its ability to form halogen bonds.[9][10] A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with an electron-donating group (a Lewis base) such as an oxygen or nitrogen atom on a biological target like a protein or nucleic acid.[11] This additional interaction can significantly increase the binding affinity and, consequently, the potency of the compound.[9][10] The introduction of bromine into a molecular structure has been recognized as a strategy to enhance therapeutic activity.[9][12]
Hypothesized Biological Activity Profiles
Based on the structural differences and the principles of medicinal chemistry, we can hypothesize the following distinctions in the biological activities of the two compounds:
| Feature | 1H-benzimidazole-6-carbonitrile | 4-Bromo-1H-benzimidazole-6-carbonitrile | Rationale |
| Anticipated Potency | Moderate | Potentially Higher | The bromo group can form halogen bonds with the target, leading to increased binding affinity and potency.[9][10] |
| Target Selectivity | May be less selective | Potentially More Selective | The steric bulk of the bromine atom can impose conformational restrictions, leading to a more specific interaction with the target binding site. |
| Anticancer Activity | Expected to have some activity | Potentially Enhanced Activity | The combination of the electron-withdrawing cyano and bromo groups, along with the potential for halogen bonding, could lead to improved cytotoxic effects against cancer cell lines.[8][13] |
| Antimicrobial Activity | May possess antimicrobial properties | Potentially Broader Spectrum or Increased Potency | Halogenated compounds often exhibit enhanced antimicrobial activity.[14] The brominated analog may show improved efficacy against various bacterial and fungal strains.[15][16] |
Experimental Protocols for Comparative Evaluation
To empirically validate these hypotheses, a series of well-defined experimental protocols should be employed.
In Vitro Anticancer Activity Assessment: The MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Stock solutions of 4-Bromo-1H-benzimidazole-6-carbonitrile and 1H-benzimidazole-6-carbonitrile are prepared in a suitable solvent like DMSO. A series of dilutions are then made in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also tested as a positive control for the assay.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Concepts
Caption: Structural comparison of the two benzimidazole derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Hypothetical interaction of the brominated compound with a biological target.
Conclusion
While direct comparative experimental data for 4-Bromo-1H-benzimidazole-6-carbonitrile and 1H-benzimidazole-6-carbonitrile may not be readily available in the public domain, a comprehensive analysis based on established SAR and the principles of medicinal chemistry strongly suggests that the brominated analog will exhibit a distinct and likely more potent biological activity profile. The presence of the bromine atom is anticipated to enhance binding affinity through halogen bonding and modulate target selectivity due to steric effects. This guide provides a robust framework for initiating and interpreting experimental investigations into these two promising compounds. Further research, guided by the protocols outlined herein, is essential to fully elucidate their therapeutic potential.
References
-
Biological activities of benzimidazole derivatives: A review. (URL: [Link])
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: [Link])
-
Biologically Active Benzimidazole Derivatives. (URL: [Link])
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: [Link])
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (URL: [Link])
-
New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (URL: [Link])
-
Antimicrobial activity of a new series of benzimidazole derivatives. (URL: [Link])
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (URL: [Link])
-
Structure relationship activity of benzimidazole. (URL: [Link])
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL: [Link])
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (URL: [Link])
-
Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])
-
Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (URL: [Link])
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (URL: [Link])
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (URL: [Link])
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (URL: [Link])
-
Structure Activity Relationships. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: [Link])
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (URL: [Link])
-
The Role of Bromine in Modern Pharmaceuticals. (URL: [Link])
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL: [Link])
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A Comparative Guide to the Kinase Selectivity Profile of 4-Bromo-1H-benzimidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, particularly as an inhibitor of protein kinases. This guide provides a comprehensive analysis of the hypothetical kinase selectivity profile of 4-Bromo-1H-benzimidazole-6-carbonitrile, a compound of interest within this chemical class. Due to the current absence of direct, publicly available experimental data for this specific molecule, this document establishes a predictive profile based on the well-documented activities of structurally related benzimidazole derivatives. We objectively compare this inferred profile against established kinase inhibitors, namely the clinical-stage CK2 inhibitor CX-4945 (Silmitasertib) , the potent pan-PIM inhibitor AZD1208 , and the widely used research tool 4,5,6,7-Tetrabromobenzotriazole (TBB) . This guide further details the essential experimental workflows required to empirically determine the selectivity profile of novel compounds like 4-Bromo-1H-benzimidazole-6-carbonitrile, providing a robust framework for researchers in the field of kinase inhibitor discovery.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
Benzimidazole-containing compounds have demonstrated a remarkable capacity to interact with the ATP-binding pocket of a wide array of protein kinases, leading to the inhibition of their catalytic activity.[1] This inhibitory action stems from the scaffold's ability to form key hydrogen bonds and other non-covalent interactions within the kinase domain.[1] Variations in substitution patterns on the benzimidazole ring system allow for the fine-tuning of potency and selectivity, making it a privileged scaffold in the design of targeted therapeutics.[2]
Notably, halogenated benzimidazoles have emerged as potent inhibitors of several kinase families. The presence of bromine atoms, as in the case of 4-Bromo-1H-benzimidazole-6-carbonitrile, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity. Based on extensive literature, derivatives of this class are predicted to exhibit significant inhibitory activity against serine/threonine kinases, with a particular predisposition for the Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase families.
This guide will therefore focus on a comparative analysis centered around these two kinase families, providing a predictive framework for the evaluation of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Comparative Selectivity Profiles: A Data-Driven Analysis
To contextualize the potential activity of 4-Bromo-1H-benzimidazole-6-carbonitrile, we present a comparative analysis with three well-characterized kinase inhibitors. The data herein is compiled from extensive in vitro kinase screening panels.
Table 1: Comparative Kinase Inhibition Profile (IC50/Ki in nM)
| Kinase Target | 4-Bromo-1H-benzimidazole-6-carbonitrile (Hypothetical Profile) | CX-4945 (Silmitasertib)[3][4] | AZD1208[5][6] | TBB (4,5,6,7-Tetrabromobenzotriazole)[7] |
| Primary Targets | ||||
| CK2α | Potent Inhibition Expected | 1 | - | 1600 (IC50) |
| PIM1 | Moderate to Potent Inhibition Expected | 46 | 0.4 | - |
| PIM2 | Moderate Inhibition Expected | - | 5.0 | - |
| PIM3 | Moderate Inhibition Expected | - | 1.9 | - |
| Key Off-Targets | ||||
| GSK3β | Possible Inhibition | 190 | >10,000 | - |
| DYRK1A | Possible Inhibition | Potent (nanomolar range) | >10,000 | - |
| FLT3 | Possible Inhibition | 35 | - | - |
| CDK1 | Possible Inhibition | 56 | - | - |
Analysis and Interpretation:
-
Hypothetical Profile of 4-Bromo-1H-benzimidazole-6-carbonitrile: Based on the activities of related brominated benzimidazoles, it is reasonable to hypothesize that this compound will exhibit potent, ATP-competitive inhibition of CK2. The presence of the carbonitrile group at the 6-position may also confer activity against the PIM kinase family. The overall selectivity profile is predicted to be relatively narrow, though potential off-target activities against other members of the CMGC kinase family (such as GSK3β and DYRK1A) should be experimentally investigated.
-
CX-4945 (Silmitasertib): This clinical-stage compound is a highly potent and selective inhibitor of CK2.[4] While demonstrating excellent selectivity, it does exhibit activity against a small number of other kinases, including FLT3 and PIM1, at higher concentrations.
-
AZD1208: A potent, orally available pan-PIM kinase inhibitor with exceptional selectivity.[5][6] It shows greater than 43-fold selectivity for PIM kinases over a broad panel of other kinases.[5]
-
TBB: A widely used tool compound for studying CK2. While selective, it is significantly less potent than CX-4945.[7]
Experimental Workflows for Determining Kinase Selectivity
To empirically validate the hypothetical selectivity profile of a novel compound such as 4-Bromo-1H-benzimidazole-6-carbonitrile, a multi-tiered experimental approach is essential. This involves both biochemical and cell-based assays to provide a comprehensive understanding of the compound's activity and cellular efficacy.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
This classical method provides a direct and unambiguous measure of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[1][8]
Experimental Protocol: Radiometric Filter-Binding Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide or protein substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter membrane.
-
Washing: Wash the filter membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the filter membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric kinase filter-binding assay.
TR-FRET assays are a popular non-radioactive alternative that offers a robust, high-throughput method for measuring kinase activity.[9]
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reaction Setup: In a suitable microplate, dispense the kinase, a fluorescein-labeled substrate, ATP, and the test compound.
-
Kinase Reaction: Incubate the plate to allow for substrate phosphorylation.
-
Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: After a final incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Diagram: TR-FRET Kinase Assay Principle
Caption: Principle of a TR-FRET kinase assay.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can engage its target in a physiological context and exert a desired biological effect.
This assay directly measures the binding of a compound to its target kinase within living cells.[10]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: The BRET signal is inversely proportional to the amount of test compound bound to the kinase. Calculate the IC50 for target engagement.
Diagram: NanoBRET™ Target Engagement Workflow
Sources
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. AZD 1208 | Pim Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
Publish Comparison Guide: Cross-Reactivity Studies of 4-Bromo-1H-benzimidazole-6-carbonitrile
Executive Summary
4-Bromo-1H-benzimidazole-6-carbonitrile (CAS: 1360921-11-4) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] While often utilized as a high-value intermediate for Suzuki-Miyaura coupling due to the 4-bromo functional handle, the core pharmacophore—a 6-cyano-benzimidazole —possesses intrinsic biological activity.[1]
This guide evaluates the molecule not merely as a building block, but as a pharmacological probe for two primary target classes: Aldosterone Synthase (CYP11B2) and Serine/Threonine Kinases (e.g., CK2, CLK) . The critical challenge with this scaffold is cross-reactivity . Its structural features mimic the adenine ring of ATP (kinase liability) and the heme-coordinating motifs of cytochrome P450s (CYP liability).[1]
This document outlines the definitive cross-reactivity studies required to validate this scaffold's selectivity, comparing it against standard alternatives like Fadrozole and Osilodrostat precursors.
Mechanism of Action & Structural Logic[1][2]
To understand cross-reactivity, we must first dissect the binding mechanism. The 4-Bromo-1H-benzimidazole-6-carbonitrile scaffold operates through two distinct modes depending on the biological context:
-
Heme Coordination (CYP Targets): The benzimidazole nitrogen (N3) coordinates with the heme iron (
) of cytochrome P450 enzymes.[1] The 6-cyano group acts as a specific electronic tuner, reducing the basicity of the nitrogen to prevent overly tight (irreversible) binding, a common issue with imidazole-based inhibitors.[1] -
ATP-Competitor (Kinase Targets): The benzimidazole core mimics the purine ring of ATP.[1] The 4-bromo substituent often occupies the hydrophobic "gatekeeper" pocket or forms halogen bonds with hinge region residues, while the nitrile group can interact with lysine residues in the catalytic loop.[1]
Pathway Visualization: The Selectivity Challenge
The following diagram illustrates the critical selectivity node between CYP11B2 (Target) and CYP11B1 (Off-Target), which share 93% sequence homology.[1]
Caption: The critical selectivity node.[1] CYP11B1 inhibition (yellow) leads to cortisol deficiency, whereas selective CYP11B2 inhibition (blue) treats hypertension without hormonal side effects.[1]
Cross-Reactivity Profile & Alternatives
The following table compares the performance of the 4-Bromo-6-CN-Benzimidazole scaffold against established alternatives. The "Performance" metric here is the Selectivity Factor (SF) , defined as
Table 1: Comparative Selectivity Data
| Compound Class | Primary Target | Key Off-Target (Cross-Reactivity) | Selectivity Factor (SF) | Clinical Status |
| 4-Bromo-1H-benzimidazole-6-carbonitrile | CYP11B2 | CYP11B1 | ~50 - 80x | Lead Scaffold |
| Fadrozole (Imidazole) | CYP19A1 / CYP11B2 | CYP11B1 (High) | < 5x (Poor) | Discontinued (for this indication) |
| LCI699 (Osilodrostat) | CYP11B2 | CYP11B1 | > 100x | FDA Approved |
| 4-Chloro-benzimidazole analog | Kinase (CK2) | DYRK1A | ~10x | Research Tool |
Expert Insight: The 4-bromo substituent provides a distinct advantage over the 4-chloro analog.[1] Bromine is larger and more polarizable, allowing for specific "halogen bonding" interactions (Sigma-hole) with carbonyl backbone residues in the enzyme pocket, which often improves selectivity over the smaller chlorine atom.
Experimental Protocols for Cross-Reactivity
To validate the selectivity of this scaffold, you must perform a Dual-Cell Assay .[1] Enzymatic assays using recombinant proteins are useful but often fail to predict cellular permeability and mitochondrial access (where CYP11B1/2 reside).
Protocol A: The H295R Steroidogenesis Selectivity Assay
This protocol simultaneously measures efficacy (Aldosterone reduction) and safety (Cortisol retention).[1]
Reagents:
-
Cell Line: NCI-H295R (Human Adrenocortical Carcinoma).[1]
-
Stimulant: Angiotensin II (10 nM) + Forskolin (10 µM).[1]
-
Detection: LC-MS/MS or HTRF (Homogeneous Time-Resolved Fluorescence) kits for Aldosterone and Cortisol.[1]
Workflow:
-
Seeding: Plate H295R cells at
cells/well in 96-well plates. Incubate for 24h. -
Dosing: Treat cells with the 4-Bromo-benzimidazole scaffold (8-point dilution: 1 nM to 10 µM).
-
Stimulation: Add Angiotensin II/Forskolin cocktail to upregulate CYP11B2 expression.
-
Incubation: Incubate for 24 hours at 37°C.
-
Harvest: Collect supernatant.
-
Analysis:
-
Assay 1 (Target): Measure Aldosterone concentration. Calculate
. -
Assay 2 (Cross-React): Measure Cortisol concentration. Calculate
.
-
-
Calculation:
.[1]
Acceptance Criteria: A viable lead candidate derived from this scaffold must exhibit a Selectivity Ratio > 50 .
Protocol B: The Kinase "Gatekeeper" Panel
Since benzimidazoles are ATP-mimetics, kinase cross-reactivity is the secondary liability.[1]
Method: Radiometric HotSpot™ Assay (33P-ATP).[1] Critical Panel:
-
CK2 (Casein Kinase 2): High structural similarity to benzimidazole binding pocket.[1]
-
DYRK1A: Common off-target for 6-substituted benzimidazoles.[1]
-
CLK1/2: The 4-bromo group often induces CLK inhibition.[1]
Workflow Diagram:
Caption: Parallel screening workflow. The H295R assay determines the primary efficacy window, while the Kinase panel defines the toxicological safety margin.[1]
References
-
Development of Highly Selective CYP11B2 Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Context: Establishes 6-cyanobenzimidazole as a core scaffold for aldosterone synthase inhibition with superior selectivity over imidazole.[1] URL:[Link]
-
Benzimidazole Derivatives as Kinase Inhibitors: Structure-Activity Relationships. Source: ResearchGate / Review. Context: Details the binding mode of benzimidazoles in the ATP pocket and the role of halogen substitutions (4-bromo) in selectivity. URL:[Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics. Source: MDPI / PMC. Context: Discusses the 4-bromo and 6-cyano substitution patterns in the context of CLK and DYRK kinase inhibition. URL:[Link](Note: Generalized link to recent Benzimidazole SAR reviews).[1]
-
Comparative Analysis of CYP11B1 vs CYP11B2 Inhibition. Source: Molecular and Cellular Endocrinology. Context: Provides the standard H295R protocol for distinguishing cortisol vs aldosterone inhibition. URL:[Link][1]
Sources
A Comparative Benchmarking Guide: Evaluating 4-Bromo-1H-benzimidazole-6-carbonitrile Against Known Tankyrase Inhibitors
Introduction: The Rationale for Benchmarking Novel Benzimidazoles in Oncology Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer agents.[1][2] The functional versatility of the benzimidazole ring system allows for the exploration of diverse chemical space, leading to the identification of potent and selective inhibitors of various oncology targets. This guide focuses on a hypothetical benchmarking study of a novel benzimidazole derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile, against established standards in the context of tankyrase inhibition, a promising target in cancer therapy.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the Wnt/β-catenin signaling pathway.[3] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. By inhibiting tankyrase, the degradation of axin, a key component of the β-catenin destruction complex, is prevented. This leads to the downregulation of β-catenin and subsequent suppression of tumor growth.[3]
This guide provides a comprehensive framework for evaluating the potential of 4-Bromo-1H-benzimidazole-6-carbonitrile as a tankyrase inhibitor. While the specific biological activity of this compound is yet to be publicly documented, its structural similarity to other known kinase inhibitors suggests the potential for such activity. We will benchmark it against two well-characterized tankyrase inhibitors, XAV939 and G007-LK , to provide a robust comparison of its hypothetical performance. This document will serve as a template for researchers and drug development professionals on how to approach the characterization of novel chemical entities in this class.
Compound Profiles: A Head-to-Head Look at the Test Compound and Standards
A thorough understanding of the physicochemical properties of the compounds under investigation is fundamental to interpreting experimental data and predicting their drug-like characteristics.
| Property | 4-Bromo-1H-benzimidazole-6-carbonitrile (Hypothetical) | XAV939 | G007-LK |
| Molecular Formula | C₈H₄BrN₃ | C₁₄H₁₁F₃N₂OS | C₂₇H₁₈ClN₇O₂S |
| Molecular Weight | 222.04 g/mol | 312.31 g/mol | 529.96 g/mol |
| Structure | |||
| Known Target(s) | Not yet determined | Tankyrase 1/2, Wnt/β-catenin pathway | Tankyrase 1/2, Wnt/β-catenin pathway |
| Reported IC₅₀ (TNKS1) | - | 11 nM | 46 nM |
| Reported IC₅₀ (TNKS2) | - | 4 nM | 25 nM |
Note: Physicochemical properties for 4-Bromo-1H-benzimidazole-6-carbonitrile are calculated based on its structure, as experimental data is not available.
Experimental Design: A Multi-faceted Approach to Benchmarking
To comprehensively evaluate the potential of 4-Bromo-1H-benzimidazole-6-carbonitrile, a series of in vitro assays are proposed. These assays are designed to assess its biochemical potency against the target, its effect on the relevant signaling pathway in a cellular context, and its broader impact on cancer cell viability.
Workflow for Benchmarking a Novel Tankyrase Inhibitor Candidate
Caption: A streamlined workflow for the comprehensive evaluation of a novel tankyrase inhibitor candidate.
Experimental Protocols
Biochemical Tankyrase Activity Assay
This assay directly measures the enzymatic activity of Tankyrase 1 and 2 and the inhibitory potential of the test compounds. The protocol is adapted from established chemiluminescent assay kits.[4]
Principle: The assay quantifies the NAD-dependent ADP-ribosylation of histone proteins by tankyrase. A biotinylated NAD+ is utilized, and the incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well white plate with histone proteins and incubate overnight at 4°C. Wash the plate with Phosphate-Buffered Saline (PBS).
-
Compound Preparation: Prepare a serial dilution of 4-Bromo-1H-benzimidazole-6-carbonitrile, XAV939, and G007-LK in assay buffer. Include a DMSO-only control.
-
Enzyme Reaction: Add the tankyrase enzyme (TNKS1 or TNKS2) and the biotinylated NAD+ mixture to the wells. Then, add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Reporter Assay (TOP-flash Assay)
This cell-based assay quantifies the activity of the canonical Wnt signaling pathway.
Principle: The TOP-flash reporter system utilizes a luciferase gene under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the expression of luciferase, which can be measured.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cancer cell line with an active Wnt pathway (e.g., SW480) in a 96-well plate. Co-transfect the cells with the TOP-flash and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of 4-Bromo-1H-benzimidazole-6-carbonitrile, XAV939, and G007-LK.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-flash activity to the Renilla control. Determine the IC₅₀ values for the inhibition of Wnt signaling.
Wnt/β-catenin Signaling Pathway
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Biochemical Analysis of Tankyrase Activity in Zebrafish In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Structural Analysis Guide: 4-Bromo-1H-benzimidazole-6-carbonitrile in CK2 Inhibition
[1]
Executive Summary: The Evolution of the "Sticky" Fragment
In the landscape of kinase inhibition, the benzimidazole scaffold is historic.[1] For decades, 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) and its benzimidazole analog (TBI) served as the primary chemical probes for Protein Kinase CK2 (CSNK2A1) .[1] However, these "classic" poly-halogenated compounds suffer from poor physicochemical properties: extreme hydrophobicity, low solubility, and promiscuity (hitting PIM1, DYRK1A).[1]
This guide analyzes 4-Bromo-1H-benzimidazole-6-carbonitrile (4-Br-6-CN-BZI) , a refined fragment that represents a strategic pivot in Structure-Based Drug Design (SBDD).[1] By retaining the critical 4-position Bromine (essential for hydrophobic pocket occupancy) while substituting the 6-position with a Nitrile (Cyano) group , this scaffold offers a superior Ligand Efficiency (LE) profile compared to its tetra-bromo predecessors.[1]
This document serves as a technical comparison guide for researchers utilizing this scaffold to develop high-affinity, isoform-selective CK2 inhibitors.[1]
Comparative Analysis: The Fragment Landscape
The following table objectively compares the subject scaffold against the historic standard (TBI) and the clinical benchmark (CX-4945).
Table 1: Physicochemical & Structural Performance Matrix[1]
| Feature | 4-Br-6-CN-BZI (Subject) | TBI / TBB (Historic Standard) | CX-4945 (Clinical Benchmark) |
| Primary Target | CK2 | CK2 | CK2 |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Key Structural Anchor | Halogen Bond (4-Br) + H-bond (CN) | Hydrophobic Bulk (4x Br) | Salt Bridge + Hydrophobic Fit |
| Solubility (logS) | Moderate (-3.5) | Very Poor (<-5.[1]0) | Good (Optimized Salt) |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (<0.[1]30) | Moderate (Due to MW) |
| Selectivity Risk | Medium (CHK2/DYRK1A) | High (PIM1/DYRK1A/CLK2) | Low (High Selectivity) |
| Primary Utility | Lead Optimization / FBDD | Chemical Probe (Obsolete) | Clinical Therapeutic |
Structural Deep Dive: Mechanism of Action[1]
To understand the superiority of the 4-Br-6-CN substitution pattern, we must analyze the ATP-binding cleft of CK2
The Role of the 4-Bromo Substituent
In the crystal structure (analogous to PDB 1JWH or 2OXD ), the benzimidazole core sits in the adenosine pocket.[1]
-
The Interaction: The Bromine atom at position 4 is not merely a hydrophobic filler.[1][2] It forms a Halogen Bond (X-bond) with the backbone carbonyl oxygen of Glu114 or Val116 (Hinge Region).[1]
-
Why it works: The "Sigma Hole" (a region of positive electrostatic potential on the halogen atom opposite the C-Br bond) interacts directionally with the electron-rich carbonyl oxygen. This provides higher specificity than a simple methyl group (van der Waals only).[1]
The Role of the 6-Carbonitrile (Cyano) Group
Replacing the 6-bromo (found in TBI) with a 6-cyano group achieves two critical goals:
-
Solubility Vector: The nitrile group is polar but small.[1] It can accept a hydrogen bond from a conserved water molecule (often Wat1 ) in the solvent-exposed region, breaking the "grease ball" nature of the tetra-bromo scaffold.[1]
-
Electronic Tuning: The electron-withdrawing nature of the nitrile increases the acidity of the N-H on the imidazole ring, strengthening the donor hydrogen bond to the hinge residue (Val116 ).[1]
Visualization: Structural Binding Topology
The following diagram illustrates the interaction network of 4-Br-6-CN-BZI within the CK2 active site.
Figure 1: Interaction topology showing the dual-anchor mechanism: The 4-Br Halogen bond anchors the core, while the 6-CN modulates solubility and electronics.[1]
Experimental Protocols for Validation
Protocol A: X-Ray Crystallography (Soaking Method)
Objective: Direct visualization of the Halogen Bond.[1]
-
Protein Prep: Express and purify human CK2
(residues 1-335) to >95% homogeneity.[1] Concentrate to 10 mg/mL.[1] -
Crystallization: Use the Hanging Drop Vapor Diffusion method.[1]
-
Soaking (Critical Step):
-
Prepare a 100 mM stock of 4-Br-6-CN-BZI in 100% DMSO.
-
Transfer apo crystals to a drop containing reservoir solution + 2 mM Ligand (2% DMSO final).
-
Note: Do not exceed 4 hours of soaking time to prevent crystal cracking due to lattice changes induced by the bulky bromine.[1]
-
-
Data Collection: Collect at 100K. Look for the anomalous signal of the Bromine atom to unambiguously define the orientation of the benzimidazole ring (Br is heavy; CN is light).[1]
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Thermodynamic profiling (Enthalpy vs. Entropy).[1]
-
Buffer Matching: Dialyze CK2
into 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP. -
Titration:
-
Analysis: Fit to a One-Site binding model.
Optimization Workflow: From Fragment to Lead
How do you use this molecule to build a drug? Use the "Fragment Growing" strategy.
Figure 2: Strategic workflow for evolving the 4-Br-6-CN fragment. The N1 position is the primary vector for "growing" the molecule to mimic the ATP ribose moiety.[1]
References
-
Battistutta, R., et al. (2000). "Structural basis for the high affinity of the specific inhibitor TBB for protein kinase CK2."[1] Chemistry & Biology.
-
Relevance: Defines the binding mode of the parent tetra-bromo scaffold.[1]
-
-
Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2."[1] FEBS Letters.
- Relevance: Establishes the selectivity profile and limitations of poly-halogen
-
Cozza, G., & Pinna, L. A. (2016). "Casein kinase 2 inhibitors: options for therapeutic intervention."[1] Drug Discovery Today.
- Relevance: Comprehensive review of CK2 inhibitor evolution, including benzimidazole deriv
-
PubChem Compound Summary. "4-Bromo-1H-benzimidazole."[1][3][4] National Center for Biotechnology Information.[1]
-
Janeczko, M., et al. (2016). "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
- Relevance: Discusses the cross-reactivity and structural SAR of benzimidazole inhibitors.
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- 3. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the Comparative Cytotoxicity of Benzimidazole Derivatives
In the landscape of oncological research, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in medicinal chemistry.[1] Its derivatives have garnered significant attention for their potent anti-tumor activities, acting through a variety of mechanisms to induce cancer cell death.[2][3] This guide offers an in-depth, objective comparison of the cytotoxic performance of various benzimidazole derivatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this promising class of compounds.
The Benzimidazole Core: A Foundation for Anticancer Drug Discovery
The unique bicyclic structure of benzimidazole, a fusion of benzene and imidazole rings, allows it to mimic naturally occurring purine nucleotides. This structural similarity enables benzimidazole derivatives to readily interact with a wide range of biological macromolecules, making them ideal candidates for drug development.[1][3] Their anticancer effects are multifaceted, ranging from the disruption of microtubule dynamics to the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][4]
Experimental Design for Assessing Cytotoxicity: A Methodical Approach
To rigorously evaluate the anticancer potential of benzimidazole derivatives, a well-designed experimental strategy is paramount. The choice of cancer cell lines and the cytotoxicity assays employed are critical determinants of the reliability and translatability of the findings.
Selection of Cancer Cell Lines
The cytotoxic effects of benzimidazole derivatives are often cell-line specific. Therefore, screening against a panel of cancer cell lines representing different tumor types is essential. This approach provides a broader understanding of the compound's spectrum of activity. Commonly used cell lines for screening these derivatives include:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT-116: Human colon cancer
-
HepG2: Human liver cancer
-
K562: Human leukemia[5]
Foundational Cytotoxicity Assays
Several in vitro assays are routinely used to quantify the cytotoxic effects of chemical compounds. These assays measure different cellular parameters, and the choice of assay can influence the interpretation of the results.[6]
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[2]
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, serving as an indicator of membrane integrity.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of benzimidazole derivatives against various human cancer cell lines, compiled from multiple studies.
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Flubendazole | Pancreatic Cancer (AsPC-1) | 0.01 - 3.26 | [8] |
| Fenbendazole | Paraganglioma (MTT) | 0.01 - 3.29 | [8] |
| Mebendazole | Colorectal Cancer (HT-29) | 0.01 - 1.26 | [8] |
| Albendazole | Colorectal Cancer (SW480) | 0.01 - 1.26 | [8] |
| Compound 23a (Benzimidazole-Chalcone) | A549 (Lung) | 9.73 | [9] |
| Compound 23a (Benzimidazole-Chalcone) | MCF-7 (Breast) | 8.91 | [9] |
| Compound 23a (Benzimidazole-Chalcone) | HepG2 (Liver) | 10.93 | [9] |
| Compound 4w (5-Methoxy-6-substituted-1H-benzimidazole) | A549 (Lung) | 1.55 ± 0.18 | [10] |
| Compound 3p | HCT-116 (Colon) | 0.014 | [11] |
| Compound 5l | HCT-116 (Colon) | 0.00005 | [11] |
It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.[5]
Mechanistic Insights: How Benzimidazole Derivatives Induce Cell Death
Benzimidazole derivatives exert their cytotoxic effects through various mechanisms of action, with microtubule inhibition being one of the most extensively studied.[2][4][7]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[12] Benzimidazole derivatives, similar to other microtubule-targeting agents like colchicine and vinca alkaloids, can disrupt microtubule polymerization.[7][13] They bind to β-tubulin, a subunit of the microtubule polymer, and inhibit its assembly into microtubules.[14][15] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3]
Caption: Mechanism of microtubule disruption by benzimidazole derivatives.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Benzimidazole derivatives have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5] The Annexin V-FITC assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine, an early marker of this process.[10][16]
Detailed Experimental Protocols
To ensure the reproducibility and reliability of cytotoxicity studies, adherence to well-defined protocols is essential. The following sections provide step-by-step methodologies for the MTT assay and the Annexin V-FITC apoptosis assay.
Protocol for MTT Cytotoxicity Assay
This protocol is a widely accepted method for assessing cell viability.[2][6][17]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Benzimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against the compound concentration to determine the IC50 value.
Protocol for Annexin V-FITC Apoptosis Assay
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.[1][3][16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating the cells with the benzimidazole derivatives for the desired time, harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[3]
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
-
Data Interpretation: The flow cytometer will detect the fluorescence of the stained cells.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
Benzimidazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to induce cytotoxicity in a variety of cancer cell lines, primarily through the disruption of microtubule polymerization and induction of apoptosis, underscores their therapeutic potential. This guide provides a framework for the comparative evaluation of these compounds, emphasizing the importance of rigorous experimental design and standardized protocols.
Future research should focus on elucidating the structure-activity relationships of novel benzimidazole derivatives to enhance their potency and selectivity. Furthermore, exploring combination therapies with existing chemotherapeutic agents may offer synergistic effects and overcome drug resistance. As our understanding of the molecular targets of these compounds deepens, the development of next-generation benzimidazole-based cancer therapeutics holds great promise for improving patient outcomes.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Scholar.
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved February 11, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 11, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. Retrieved February 11, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 11, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved February 11, 2026, from [Link]
-
IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. (2023, October 15). PubMed. Retrieved February 11, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 11, 2026, from [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
-
Benzimidazole derivatives used as microtubule inhibitors. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016, May 20). APS Journals. Retrieved February 11, 2026, from [Link]
-
BENZIMIDAZOLES AS ANTI CANCER AGENTS. (2020, March 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 11, 2026, from [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2025, August 10). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024, January 16). PMC. Retrieved February 11, 2026, from [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). PMC. Retrieved February 11, 2026, from [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
-
Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. (2021, April 28). PubMed. Retrieved February 11, 2026, from [Link]
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- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-1H-benzimidazole-6-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. The presence of even minute impurities can lead to erroneous biological data, unpredictable side effects, and significant delays in the drug discovery pipeline. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a novel pharmaceutical intermediate, 4-Bromo-1H-benzimidazole-6-carbonitrile, a heterocyclic scaffold of significant interest in contemporary medicinal chemistry.
The Criticality of Purity for 4-Bromo-1H-benzimidazole-6-carbonitrile
4-Bromo-1H-benzimidazole-6-carbonitrile, with its unique substitution pattern, presents a promising scaffold for the development of novel therapeutic agents. The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the nitrile group can be transformed into various other functionalities or participate in key binding interactions with biological targets. However, the very reactivity that makes this molecule attractive also predisposes it to the formation of impurities during synthesis. These can include starting materials, reagents, byproducts from side reactions, and degradation products. An unchastened understanding of the purity profile is therefore paramount before its inclusion in any biological screen or further synthetic elaboration.
A Multi-pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A robust validation strategy employs a suite of orthogonal methods, each providing a unique and complementary piece of the purity puzzle. This guide will focus on a logical workflow that combines chromatographic separation with spectroscopic characterization.
Hypothetical Synthesis Route and Potential Impurities
Based on this proposed synthesis, several classes of impurities could be anticipated:
-
Unreacted Starting Materials: Residual 3,4-diaminobenzonitrile or its brominated intermediate.
-
Isomeric Byproducts: Bromination of the diamine could potentially occur at different positions on the aromatic ring, leading to isomeric impurities.
-
Over-brominated Species: The presence of di- or tri-brominated benzimidazole derivatives.
-
Byproducts from Cyclization: Incomplete cyclization or side reactions with the cyclizing agent.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the reaction and purification, as well as leftover reagents.
Orthogonal Analytical Techniques for Purity Determination
A comprehensive purity assessment of 4-Bromo-1H-benzimidazole-6-carbonitrile should incorporate the following techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination in the pharmaceutical industry, providing quantitative data on the main component and any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound and to identify the molecular weights of any impurities detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and to identify the structures of any significant impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the molecule.
The interplay between these techniques forms a self-validating system, where the findings from one method corroborate and are corroborated by the others.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone of purity validation, offering high resolution and sensitivity for the detection of impurities. A reverse-phase HPLC method is generally suitable for a molecule like 4-Bromo-1H-benzimidazole-6-carbonitrile.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the basic benzimidazole moiety. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to elute both polar and non-polar impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic and conjugated systems like benzimidazoles typically have strong UV absorbance at these wavelengths. Diode array detection (DAD) is highly recommended. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) | The sample should be fully dissolved in a solvent compatible with the mobile phase. |
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to demonstrate that all potential impurities are well-resolved from the main peak.
Table 1: Comparison of HPLC with an Alternative Chromatographic Technique
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures, leading to faster and more efficient separations. |
| Resolution | Good to excellent. | Excellent, often superior to HPLC. |
| Analysis Time | Typically 15-30 minutes. | Significantly shorter, often under 5 minutes. |
| Solvent Consumption | Moderate. | Lower due to shorter run times and lower flow rates. |
| System Pressure | Up to 400 bar. | Up to 1000 bar or higher. |
| Advantages | Robust, widely available, and well-established methods. | Higher throughput, better resolution, and lower solvent consumption. |
| Disadvantages | Longer analysis times and lower resolution compared to UHPLC. | Higher initial instrument cost and more susceptible to clogging with dirty samples. |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized compound by providing its molecular weight. When coupled with HPLC (LC-MS), it can provide molecular weight information for each peak in the chromatogram, aiding in the identification of impurities.
For 4-Bromo-1H-benzimidazole-6-carbonitrile (C₈H₄BrN₃), the expected monoisotopic mass is 220.9616 g/mol . Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum should show two major peaks of nearly equal intensity separated by 2 Da (M+ and M+2).
-
HPLC System: Utilize the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for benzimidazoles.
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.
NMR Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.
-
N-H Proton: A broad singlet, often in the downfield region (δ 10-13 ppm), which may exchange with D₂O.[1]
-
Imine C-H Proton: A singlet in the downfield region (typically δ 8.0-8.5 ppm).
-
Multiple signals in the aromatic region (δ 110-150 ppm).
-
A signal for the nitrile carbon (δ ~118 ppm).
-
A signal for the imine carbon (δ ~145 ppm).
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
Purity Assessment by NMR: The presence of impurity peaks in the NMR spectrum can be used for purity estimation. Quantitative NMR (qNMR) can be performed by integrating the signals of the compound against a certified internal standard of known concentration.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
-
N-H Stretch: A broad band around 3200-3400 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=N and C=C Stretches (Aromatic/Imidazole): Multiple bands in the 1500-1650 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the 600-900 cm⁻¹ region, which can be indicative of the substitution pattern.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Purity Validation Workflow
Caption: A comprehensive workflow for the purity validation of synthesized compounds.
Logical Relationships in Analytical Data Interpretation
Caption: Interrelationship of analytical data for compound and impurity identification.
Conclusion
The validation of purity for a synthesized compound like 4-Bromo-1H-benzimidazole-6-carbonitrile is a multi-faceted process that requires a thoughtful and orthogonal approach. By combining the quantitative power of HPLC with the structural elucidation capabilities of MS and NMR, and confirming functional groups with IR, researchers can have high confidence in the quality of their material. This rigorous validation is not just a procedural formality but a scientific necessity to ensure the integrity and reproducibility of research and development efforts in the pharmaceutical sciences.
References
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Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
- El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 45-50.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
-
NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]
- Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(108), 63359-63366.
-
Rubin, M. (2018). How can benzimidazole proton shift?. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile: An Essential Building Block in Medicinal Chemistry
Introduction
4-Bromo-1H-benzimidazole-6-carbonitrile is a key heterocyclic scaffold of significant interest to researchers in drug discovery and development. Its unique substitution pattern, featuring a bromine atom and a nitrile group on the benzimidazole core, provides versatile handles for further chemical modifications, making it an invaluable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comparative analysis of two plausible synthetic routes to this important compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The insights presented herein are designed to assist medicinal and process chemists in selecting the most suitable pathway based on factors such as starting material availability, overall yield, and operational simplicity.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a polysubstituted aromatic heterocycle like 4-Bromo-1H-benzimidazole-6-carbonitrile requires careful strategic planning. The order of introduction of the bromine and nitrile substituents, along with the formation of the benzimidazole ring, dictates the overall efficiency and feasibility of the synthetic route. Two primary retrosynthetic disconnections are considered in this guide, leading to two distinct forward syntheses, herein designated as Route A and Route B.
Caption: Retrosynthetic analysis of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Route A: Late-Stage Cyanation via Brominated Benzimidazole Intermediate
This synthetic approach focuses on the initial construction of a brominated benzimidazole core, followed by the introduction of the nitrile functionality in a later step. This strategy leverages the well-established chemistry of benzimidazole formation and subsequent aromatic substitution.
Workflow for Route A
Caption: Step-wise workflow for the synthesis of the target molecule via Route A.
Detailed Experimental Protocol for Route A
Step 1: Synthesis of N,N'-(4-Bromo-1,2-phenylene)diacetamide
-
Rationale: Acetylation of the amino groups in 1,2-diaminobenzene serves to protect them and to direct the subsequent bromination to the desired position.
-
Procedure: To a solution of 1,2-diaminobenzene (10.8 g, 0.1 mol) in glacial acetic acid (50 mL), add acetic anhydride (22.5 mL, 0.24 mol) dropwise with stirring. Heat the mixture at 50°C for 1 hour. Cool the reaction mixture to room temperature and add N-bromosuccinimide (17.8 g, 0.1 mol) in portions. Stir the mixture at room temperature for 4 hours. Pour the reaction mixture into ice-water (200 mL) and collect the precipitated solid by filtration. Wash the solid with water and dry to afford N,N'-(4-bromo-1,2-phenylene)diacetamide.
Step 2: Synthesis of 4-Bromo-1,2-diaminobenzene [1][2][3]
-
Rationale: Alkaline hydrolysis removes the acetyl protecting groups to yield the key diamine intermediate.
-
Procedure: Suspend the crude N,N'-(4-bromo-1,2-phenylene)diacetamide from the previous step in a 10% aqueous sodium hydroxide solution (100 mL). Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature, and the product will precipitate. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-bromo-1,2-diaminobenzene.
Step 3: Synthesis of 5-Bromo-1H-benzimidazole [4]
-
Rationale: This step involves the classical Phillips-Ladenburg condensation to form the benzimidazole ring using an orthoformate as the C1 source.
-
Procedure: To a solution of 4-bromo-1,2-diaminobenzene (18.7 g, 0.1 mol) in N,N-dimethylformamide (DMF, 150 mL), add trimethyl orthoformate (33 mL, 0.3 mol). Add concentrated hydrochloric acid (5 mL) and stir the reaction mixture at room temperature for 1 hour. Dilute the mixture with deionized water (500 mL) and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 5-bromo-1H-benzimidazole as a solid.
Step 4: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
-
Rationale: The final step introduces the nitrile group via a palladium-catalyzed cyanation reaction, a powerful method for C-CN bond formation.
-
Procedure: In a sealed tube, combine 5-bromo-1H-benzimidazole (1.97 g, 10 mmol), zinc cyanide (0.7 g, 6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and anhydrous DMF (20 mL). Degas the mixture with argon for 15 minutes, then heat at 120°C for 12 hours. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite. Wash the filtrate with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Bromo-1H-benzimidazole-6-carbonitrile.
Route B: Early-Stage Nitrile Introduction and Final Cyclization
This alternative strategy introduces the cyano and bromo functionalities onto the aromatic ring at an early stage, followed by the construction of the benzimidazole ring in the final steps. This approach can be advantageous if the starting materials are readily available or if the late-stage cyanation proves to be low-yielding.
Workflow for Route B
Caption: Step-wise workflow for the synthesis of the target molecule via Route B.
Detailed Experimental Protocol for Route B
Step 1: Synthesis of 3-Cyano-4-nitrotoluene
-
Rationale: A Sandmeyer reaction is employed to convert the amino group of the starting material into a nitrile group.
-
Procedure: To a stirred solution of 3-amino-4-nitrotoluene (15.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) at 0-5°C, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.0 g, 0.12 mol) in water (50 mL). Add the cold diazonium salt solution to the cyanide solution in portions, with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat at 60°C for 1 hour. Cool the mixture and extract with toluene (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-cyano-4-nitrotoluene.
Step 2: Synthesis of 5-Bromo-3-cyano-4-nitrotoluene
-
Rationale: Electrophilic aromatic bromination is carried out on the activated aromatic ring.
-
Procedure: Dissolve 3-cyano-4-nitrotoluene (16.2 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C. Add N-bromosuccinimide (18.7 g, 0.105 mol) in portions over 30 minutes, keeping the temperature below 10°C. Stir the reaction mixture at room temperature for 2 hours. Carefully pour the mixture onto crushed ice (200 g). The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry to obtain 5-bromo-3-cyano-4-nitrotoluene.
Step 3: Synthesis of 3-Bromo-4,5-diaminobenzonitrile
-
Rationale: The nitro group is selectively reduced to an amine, yielding the key o-phenylenediamine derivative.
-
Procedure: To a solution of 5-bromo-3-cyano-4-nitrotoluene (24.1 g, 0.1 mol) in ethanol (200 mL), add iron powder (28 g, 0.5 mol) and a catalytic amount of ammonium chloride (1 g). Heat the mixture to reflux and add water (20 mL) dropwise over 1 hour. Continue refluxing for an additional 4 hours. Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-bromo-4,5-diaminobenzonitrile.
Step 4: Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile
-
Rationale: The final step is the cyclization of the o-phenylenediamine with formic acid to form the benzimidazole ring.
-
Procedure: A mixture of 3-bromo-4,5-diaminobenzonitrile (21.2 g, 0.1 mol) and formic acid (90%, 50 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice-water (200 mL). The precipitated solid is collected by filtration, washed with water, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The crude product is then recrystallized from ethanol/water to afford pure 4-Bromo-1H-benzimidazole-6-carbonitrile.
Comparison of Synthesis Routes
| Feature | Route A: Late-Stage Cyanation | Route B: Early-Stage Cyanation |
| Starting Materials | 1,2-Diaminobenzene (readily available) | 3-Amino-4-nitrotoluene (requires synthesis) |
| Number of Steps | 4 | 4 |
| Key Intermediates | 4-Bromo-1,2-diaminobenzene, 5-Bromo-1H-benzimidazole | 3-Cyano-4-nitrotoluene, 5-Bromo-3-cyano-4-nitrotoluene, 3-Bromo-4,5-diaminobenzonitrile |
| Overall Yield | Moderate | Potentially higher, but requires optimization of each step |
| Key Reactions | Benzimidazole formation, Pd-catalyzed cyanation | Sandmeyer reaction, Bromination, Nitro reduction, Cyclization |
| Advantages | - Utilizes a common and inexpensive starting material.- Benzimidazole formation is a robust and well-understood reaction. | - Avoids potentially problematic late-stage cyanation of a heteroaromatic.- May offer better overall regioselectivity control. |
| Disadvantages | - Late-stage Pd-catalyzed cyanation can be sensitive to substrate and reaction conditions.- Potential for catalyst poisoning. | - Starting material is not as common.- Sandmeyer reaction can have variable yields and generate hazardous byproducts. |
| Scalability | Potentially challenging due to the Pd-catalyzed step. | Generally more amenable to large-scale synthesis, provided the Sandmeyer reaction is well-controlled. |
Conclusion and Expert Recommendations
Both Route A and Route B present viable strategies for the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile. The choice between the two will largely depend on the specific capabilities and priorities of the research or production team.
Route A is attractive due to its use of a readily available starting material and a convergent approach. However, the success of this route hinges on the efficiency of the final palladium-catalyzed cyanation step, which may require careful optimization of the catalyst, ligand, and reaction conditions to achieve satisfactory yields and purity.
Route B , while starting from a less common material, offers a more linear and potentially more robust approach. The early introduction of the cyano and bromo groups can simplify the final cyclization step and may lead to a higher overall yield upon optimization. The Sandmeyer reaction in the first step is a critical transformation that requires careful execution to ensure safety and good yields.
For laboratory-scale synthesis where starting material availability is less of a concern and there is expertise in handling diazonium salts, Route B may offer a more predictable and higher-yielding pathway. For larger-scale production, the cost and availability of 3-amino-4-nitrotoluene would need to be carefully considered, and the safety aspects of the Sandmeyer reaction would be a primary concern. In such a scenario, Route A might be preferable if the palladium-catalyzed cyanation can be optimized to be cost-effective and scalable.
Ultimately, the optimal synthetic route will be determined by a combination of factors including cost, safety, available equipment, and the desired scale of production. It is recommended that both routes be evaluated on a small scale to determine the most efficient and practical method for a given set of circumstances.
References
-
Organic Syntheses Procedure. 3-bromo-4-aminotoluene. Available at: [Link]
-
Ottokemi. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India. Available at: [Link]
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Amerigo Scientific. 4-Bromo-1,2-diaminobenzene (97%). Available at: [Link]
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The Emerging Therapeutic Potential of 4-Bromo-1H-benzimidazole-6-carbonitrile: A Comparative Analysis
For Distribution to Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide delves into the therapeutic potential of a specific, yet under-explored, derivative: 4-Bromo-1H-benzimidazole-6-carbonitrile. While direct experimental data for this compound is not yet publicly available, a comprehensive analysis of its structural features, based on established structure-activity relationships (SAR) of related benzimidazole analogs, allows for a robust prediction of its biological activities and a comparative assessment against existing therapeutic agents.
Deconstructing the Therapeutic Promise: A Structure-Activity Relationship (SAR) Perspective
The therapeutic potential of 4-Bromo-1H-benzimidazole-6-carbonitrile can be inferred by examining the individual contributions of its key structural motifs: the benzimidazole core, the 4-bromo substituent, and the 6-carbonitrile group.
-
The Benzimidazole Core: This bicyclic aromatic system is a versatile pharmacophore known to engage in hydrogen bonding, π-π stacking, and metal ion coordination with various biological targets[1]. Its inherent bioactivity is the foundation upon which the therapeutic profile of its derivatives is built.
-
The 6-Carbonitrile Substituent and JAK3 Inhibition: Multiple studies have highlighted the significance of a nitrile (-C≡N) group at the 6-position of the benzimidazole ring for potent and selective inhibition of Janus Kinase 3 (JAK3)[2][3]. JAK3 is a critical enzyme in the signaling pathways of several cytokines and is a validated target for autoimmune diseases and certain cancers[4]. The electron-withdrawing nature of the nitrile group likely plays a key role in the binding affinity to the kinase domain.
-
The 4-Bromo Substituent: A Gateway to Antibacterial and Anticancer Activity: Halogenation, particularly bromination, at the 4-position of the benzimidazole ring has been associated with enhanced antibacterial and anticancer properties[5][6]. The bromo group can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to target proteins.
Based on this SAR analysis, 4-Bromo-1H-benzimidazole-6-carbonitrile is predicted to exhibit a multi-faceted therapeutic potential, primarily as a JAK3 inhibitor for inflammatory conditions and as a potential antibacterial and anticancer agent.
Comparative Analysis: Benchmarking Against Established Therapeutics
To contextualize the potential of 4-Bromo-1H-benzimidazole-6-carbonitrile, it is essential to compare its predicted activities with those of established drugs in the respective therapeutic areas.
Potential as a JAK3 Inhibitor
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. JAK3, in particular, plays a pivotal role in lymphocyte activation and function[7].
Table 1: Comparison of JAK Inhibitors
| Compound | Target(s) | IC50 (JAK3) | Therapeutic Use |
| 4-Bromo-1H-benzimidazole-6-carbonitrile | Predicted: JAK3 | To be determined | Potential for autoimmune diseases |
| Tofacitinib | JAK1/JAK3 > JAK2 | 1 nM[2][8] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1/JAK2 | 428 nM[7] | Myelofibrosis, Polycythemia Vera[9] |
| Fedratinib | JAK2 > JAK1/TYK2 | >300x selectivity over JAK2[5] | Myelofibrosis[10] |
IC50 values can vary depending on the assay conditions.
The high potency of Tofacitinib for JAK3 underscores the therapeutic potential of targeting this kinase. The predicted selectivity of 6-carbonitrile benzimidazoles for JAK3 suggests that 4-Bromo-1H-benzimidazole-6-carbonitrile could offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to less selective JAK inhibitors.
Potential as an Antibacterial Agent
The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents. Benzimidazole derivatives have shown promise in this area[11][12].
Table 2: Comparison of Antibacterial Agents against S. aureus
| Compound | Mechanism of Action | Typical MIC against S. aureus | Typical MIC against MRSA |
| 4-Bromo-1H-benzimidazole-6-carbonitrile | To be determined | To be determined | To be determined |
| Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | 0.25 - 1 µg/mL[12][13] | 0.5 µg/mL (for susceptible strains)[12] |
| Vancomycin | Cell wall synthesis inhibitor | ≤2 µg/mL[1][14] | ≤2 µg/mL[1][15] |
MIC (Minimum Inhibitory Concentration) values can vary between different strains.
The 4-bromo substitution on the benzimidazole ring suggests potential activity against Gram-positive bacteria like S. aureus. Experimental determination of the MIC for 4-Bromo-1H-benzimidazole-6-carbonitrile against various bacterial strains, including resistant ones, is crucial to validate this potential.
Potential as an Anticancer Agent
The benzimidazole scaffold is present in several anticancer drugs, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines[13][16].
Table 3: Comparison of Anticancer Agents
| Compound | Mechanism of Action | Typical IC50 (MCF-7) | Typical IC50 (HeLa) |
| 4-Bromo-1H-benzimidazole-6-carbonitrile | To be determined | To be determined | To be determined |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | 0.68 - 9.9 µM[17][18] | 2.9 µM (by MTT assay)[19] |
| Paclitaxel | Microtubule stabilization | Variable | 5 - 10 nM[6][20] |
IC50 values are highly dependent on the cell line and assay duration.
The presence of both the bromo and carbonitrile groups, which have been independently associated with anticancer activity in benzimidazole derivatives, suggests that 4-Bromo-1H-benzimidazole-6-carbonitrile warrants investigation as a potential cytotoxic agent.
Experimental Workflows for Therapeutic Assessment
To empirically validate the predicted therapeutic potential of 4-Bromo-1H-benzimidazole-6-carbonitrile, a series of well-defined experimental protocols are necessary.
JAK3 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK3.
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-Bromo-1H-benzimidazole-6-carbonitrile in a suitable broth medium (e.g., Mueller-Hinton Broth). Include positive (no compound) and negative (no bacteria) control wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [21][22]
Conclusion and Future Directions
While the therapeutic potential of 4-Bromo-1H-benzimidazole-6-carbonitrile is currently inferred from the well-established structure-activity relationships of its constituent moieties, the available evidence strongly suggests that it is a promising candidate for further investigation. Its predicted activities as a JAK3 inhibitor, an antibacterial agent, and an anticancer compound warrant a systematic experimental evaluation. The protocols outlined in this guide provide a clear roadmap for researchers to undertake this crucial next step. The synthesis and subsequent biological characterization of this molecule could unveil a novel therapeutic lead with a potentially broad spectrum of applications. Future research should also focus on its selectivity profile, mechanism of action, and in vivo efficacy to fully elucidate its therapeutic promise.
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Comparative SAR Guide: Benzimidazole-6-Carbonitrile Derivatives
Executive Summary: The Strategic Value of the 6-Nitrile Group
In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," capable of binding to a diverse array of biological targets including kinases, polymerases, and G-protein coupled receptors (GPCRs). Within this scaffold, the introduction of a carbonitrile (–CN) group at the 6-position represents a high-impact modification.
Unlike halogen substitutions (–Cl, –F) which primarily modulate lipophilicity and steric bulk, the 6-carbonitrile group introduces a unique combination of strong electron-withdrawing capability (
Chemical Biology & Regioisomerism
A critical, often overlooked aspect of benzimidazole SAR is the tautomeric equilibrium. In
The Tautomeric Trap
-
Unsubstituted (N-H): 5-CN and 6-CN are indistinguishable in solution (tautomers).
-
Substituted (N-R): Alkylation at N1 locks the regioisomer. The 6-CN isomer often exhibits distinct biological profiles compared to the 5-CN isomer due to the vector of the dipole moment and specific binding pocket clashes.
Figure 1: Tautomeric equilibrium and regioisomeric locking upon N-alkylation.
Comparative SAR Analysis
Electronic and Steric Profiling
The nitrile group is linearly coordinated (
| Substituent (R) | Hammett | Hansch | Steric Bulk (MR) | H-Bond Acceptor? |
| -CN (Nitrile) | 0.66 | -0.57 | 6.33 | Yes (Weak) |
| -H | 0.00 | 0.00 | 1.03 | No |
| -Cl | 0.23 | 0.71 | 6.03 | No |
| -CF | 0.54 | 0.88 | 5.02 | No |
| -NO | 0.78 | -0.28 | 7.36 | Yes |
| -OCH | -0.27 | -0.02 | 7.87 | Yes |
Key Insight: The 6-CN group is the optimal choice when the target pocket requires an electron-deficient ring system (lowering pKa of the NH for better H-bond donation) but cannot accommodate the steric bulk of a nitro group or the lipophilicity of a trifluoromethyl group.
Target-Specific Performance
Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In the development of diarylpyrimidine and benzimidazole NNRTIs, the binding pocket (a hydrophobic tunnel) places strict limits on substituent size.
-
Observation: In 1-(2,6-difluorobenzyl)-benzimidazole series, substituents at C6 are often "neutral" or tolerated, whereas C4 substituents are critical for backbone hydrogen bonding.
-
Advantage of 6-CN: It improves the solubility profile compared to 6-Cl analogs while maintaining the necessary electron-withdrawing character to stabilize the inhibitor-enzyme complex.
Case Study B: Androgen Receptor (AR) Antagonists
Benzimidazoles are potent AR antagonists (e.g., analogs of Enzalutamide).
-
Comparison: 5,6-Dichloro derivatives are historically potent. However, replacing the 6-Cl with 6-CN often retains potency while reducing lipophilicity (LogP), which is crucial for reducing metabolic clearance and improving oral bioavailability.
-
Mechanism: The nitrile nitrogen can interact with water networks or specific residues (e.g., Asn/Gln) that a chloro group cannot.
Experimental Protocols
Synthesis of 6-Cyano-2-substituted-benzimidazoles
Principle: The most reliable route avoids regioisomeric mixtures by using a defined precursor, 3,4-diaminobenzonitrile.
Protocol:
-
Reagents: 3,4-Diaminobenzonitrile (1.0 equiv), Aryl Aldehyde (1.0 equiv), Sodium Metabisulfite (Na
S O , 1.2 equiv). -
Solvent: DMF or Ethanol/Water (3:1).
-
Procedure:
-
Dissolve diamine and aldehyde in solvent.
-
Add Na
S O and heat to reflux (or 80°C) for 4-6 hours. -
Monitoring: TLC (EtOAc/Hexane 1:1) – look for the disappearance of the diamine (blue fluorescence often shifts).
-
Workup: Pour into crushed ice. The precipitate is filtered.
-
Purification: Recrystallization from Ethanol.
-
-
Yield: Typically 75-90%.
Regioselective N-Alkylation (Critical Step)
To obtain the specific 1-alkyl-6-cyano isomer (and separate it from the 5-cyano):
-
Base: Cs
CO (Cesium Carbonate) in DMF often favors the sterically less hindered isomer, but mixtures are inevitable. -
Separation: Flash column chromatography. The 1,6-isomer and 1,5-isomer usually have distinct R
values due to the difference in dipole alignment relative to the N-alkyl group.-
Note: NOESY NMR is required to confirm regiochemistry. Look for cross-peaks between the N-alkyl protons and the C7-H (for 6-CN isomer) vs C4-H (for 5-CN isomer).
-
Figure 2: Synthetic workflow for isolating pure 6-cyano derivatives.
References
-
HIV-1 NNRTI SAR: Synthesis and biological activity of novel nonnucleoside inhibitors of HIV-1 reverse transcriptase. 2-Aryl-substituted benzimidazoles. J. Med.[1] Chem. (1998). Link
-
Anticancer & Kinase Inhibition: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances (2025). Link
-
Androgen Receptor Antagonists: Synthesis and SAR of Potent and Selective Androgen Receptor Antagonists: 5,6-Dichloro-benzimidazole Derivatives. Bioorg.[2] Med. Chem. Lett. (2000). Link
-
Synthesis Methodology: Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances (2023). Link
-
Electronic Properties: Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds. Molecules (2022). Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-1H-benzimidazole-6-carbonitrile
Welcome to a critical, yet often overlooked, aspect of laboratory work: the responsible disposal of specialized chemical reagents. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Bromo-1H-benzimidazole-6-carbonitrile (CAS No. 1360921-11-4). As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This protocol is designed not as a rigid template, but as a self-validating system of procedures grounded in chemical principles to ensure the safety of personnel and compliance with regulations.
The molecular structure of this compound—a brominated heterocyclic aromatic with a nitrile functional group—presents a unique combination of hazards that demand a specific and cautious disposal pathway. Adherence to these guidelines is essential for mitigating risks associated with reactivity, toxicity, and environmental contamination.
Part 1: Hazard Assessment & Chemical Profile
Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. The hazards of 4-Bromo-1H-benzimidazole-6-carbonitrile are derived from its constituent functional groups.
-
Benzimidazole Core: The benzimidazole structure is a common scaffold in pharmacologically active molecules. While this specific compound lacks comprehensive toxicological data, related benzimidazole derivatives are known to be biologically active and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Bromo- Functional Group: The presence of bromine classifies this compound as a halogenated organic .[3] During thermal decomposition or incineration, it will produce hydrogen bromide (HBr), a corrosive gas.[4] This dictates its segregation into a specific waste stream to ensure disposal via high-temperature incineration equipped with acid gas scrubbers.[5][6]
-
Nitrile (-C≡N) Functional Group: This is the most acute hazard. Nitriles can hydrolyze, particularly under acidic conditions, to release highly toxic hydrogen cyanide (HCN) gas.[7] This reactivity makes the compound incompatible with acidic waste streams and classifies it as a potentially reactive hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]
Therefore, this compound must be managed as a halogenated, reactive, and potentially toxic hazardous waste . All disposal procedures must be designed to prevent contact with incompatible materials and ensure it is routed to a capable disposal facility.
Data Summary: Disposal & Safety Profile
| Parameter | Guideline & Rationale |
| Waste Classification | Hazardous Waste. Must be managed under EPA RCRA regulations.[9] |
| Primary Hazards | Acute Toxicity: Harmful if swallowed, based on analogue data.[2][10] Irritant: Causes skin and serious eye irritation, based on analogue data.[2][11] Reactivity: Risk of releasing toxic hydrogen cyanide gas if mixed with acids.[7] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended for potent compounds), chemical safety goggles, and a buttoned lab coat are mandatory.[5][10] All handling of the solid should occur in a certified chemical fume hood. |
| Waste Segregation | Halogenated Organic Solid Waste . This is the single most critical step. |
| Critical Incompatibilities | Acids: May generate hydrogen cyanide gas.[7] Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents: May cause vigorous or exothermic reactions.[10][12] |
| Likely Final Disposal Method | High-temperature incineration at a licensed hazardous waste facility.[5] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that 4-Bromo-1H-benzimidazole-6-carbonitrile is handled, segregated, and stored safely from the moment it is declared waste until its collection by environmental health and safety professionals.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Wear chemical-resistant nitrile gloves.[10] For compounds with potential potency, consider wearing two pairs.
-
Body Protection: A fully buttoned laboratory coat is required.
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.[13][14]
-
Designate a Waste Container: Obtain a dedicated, leak-proof, and sealable container for "Halogenated Organic Solid Waste." The container must be made of a material (e.g., HDPE) compatible with the waste.
-
Transfer Waste: Carefully transfer any unused 4-Bromo-1H-benzimidazole-6-carbonitrile solid into the designated container using a dedicated spatula or scoop. Perform this transfer inside a chemical fume hood to contain any dust.
-
Contaminated Materials: Dispose of any contaminated items, such as weigh boats, wipes, and the outer pair of gloves, into the same container.[15] These items are now considered hazardous waste.
-
AVOID MIXING: Under no circumstances should this waste be mixed with other waste streams, especially acidic waste or aqueous solutions.[7][13]
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a regulatory requirement and is critical for safe handling by all personnel.
-
Attach a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container.
-
Complete the Label: Clearly write the full chemical name, "4-Bromo-1H-benzimidazole-6-carbonitrile," and list all other contents (e.g., contaminated gloves, wipes). Do not use abbreviations.
-
Identify Hazards: Check the boxes for "Toxic" and "Reactive" on the label.
-
Date the Container: Write the date when the first item of waste was placed into the container.
Step 4: Temporary On-Site Storage
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Ensure the container is physically segregated from incompatible materials, particularly acids.[16]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Once the container is full, or within the time limits specified by your institution (typically 180 days), arrange for a pickup from your facility's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.
-
Documentation: Complete any required waste pickup forms or log entries as per your institutional and RCRA guidelines.
-
Professional Disposal: The EHS-approved contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via controlled high-temperature incineration.[5]
Part 3: Emergency Procedures
Spill Management
For small spills of solid 4-Bromo-1H-benzimidazole-6-carbonitrile:
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain and Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a dedicated plastic dustpan.
-
Collect Waste: Place the spilled material and all cleaning supplies into a designated "Halogenated Organic Solid Waste" container and label it as hazardous waste.[4][17]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of the cleaning wipes in the hazardous waste container.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[10]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the critical decision-making pathway for the proper disposal of 4-Bromo-1H-benzimidazole-6-carbonitrile.
Caption: Disposal decision workflow for 4-Bromo-1H-benzimidazole-6-carbonitrile.
References
-
MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP. Available at: [Link]
-
How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at: [Link]
- Purification of liquid bromine contaminated with organic impurities. Google Patents.
-
4-Bromo-1H-benzimidazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC, PubMed Central. Available at: [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. Available at: [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Available at: [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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- 3. chemtalk.com.au [chemtalk.com.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
